molecular formula C11H20N2O B1586639 1-(Piperidin-4-ylcarbonyl)piperidine CAS No. 63214-58-4

1-(Piperidin-4-ylcarbonyl)piperidine

Cat. No.: B1586639
CAS No.: 63214-58-4
M. Wt: 196.29 g/mol
InChI Key: JFHHGGAQABVJIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-4-ylcarbonyl)piperidine is a useful research compound. Its molecular formula is C11H20N2O and its molecular weight is 196.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidin-1-yl(piperidin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11(10-4-6-12-7-5-10)13-8-2-1-3-9-13/h10,12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHHGGAQABVJIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383323
Record name 1-(piperidin-4-ylcarbonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63214-58-4
Record name 1-(piperidin-4-ylcarbonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(Piperidin-4-ylcarbonyl)piperidine synthesis pathway and mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Mechanism of 1-(Piperidin-4-ylcarbonyl)piperidine

Executive Summary

The piperidine moiety is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile scaffold.[1][2] this compound is a key building block, an amide formed by linking two piperidine rings. This guide provides a comprehensive technical overview of its synthesis, with a primary focus on the most prevalent and efficient method: the amide coupling reaction. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and explore the critical parameters that govern the success of the synthesis. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this synthetic transformation.

The Strategic Importance of the Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged structure in drug design. Its conformational flexibility and basic nitrogen atom allow for precise three-dimensional orientations that can optimize interactions with biological targets.[2][3] The synthesis of complex molecules containing this scaffold is therefore a critical task in pharmaceutical research and development. This compound serves as a valuable intermediate, combining two piperidine units through a stable amide linkage, providing a platform for further chemical elaboration.

Primary Synthesis Pathway: Amide Coupling

The most direct and widely employed method for synthesizing this compound is the coupling of piperidine-4-carboxylic acid with piperidine. While the direct condensation of a carboxylic acid and an amine to form an amide is possible, it requires harsh conditions (temperatures >100 °C) to overcome the formation of a thermodynamically stable and unreactive ammonium carboxylate salt.[4] Therefore, modern organic synthesis relies on the use of "coupling reagents" to activate the carboxylic acid, enabling the reaction to proceed efficiently under mild conditions.[5]

Principle of Amide Coupling with Activating Agents

The core strategy involves converting the hydroxyl group of the carboxylic acid into a better leaving group. This is achieved by reacting the carboxylic acid with a coupling agent to form a highly reactive intermediate. This activated species is then susceptible to nucleophilic attack by the amine (piperidine), leading to the formation of the desired amide bond.[4][5]

Key Reagents and Rationale for Selection

A successful amide coupling reaction depends on a careful selection of reagents, each serving a specific function.

  • Starting Materials :

    • Piperidine-4-carboxylic acid : The carboxylic acid source.

    • Piperidine : The amine source.

  • Coupling Agents : These are the core reagents that activate the carboxylic acid.

    • Carbodiimides (EDC, DCC) : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a highly popular choice.[4][6] Its primary advantage is that the urea byproduct formed is water-soluble, simplifying purification through aqueous extraction.[7] Dicyclohexylcarbodiimide (DCC) is also effective, but its dicyclohexylurea byproduct is poorly soluble in most organic solvents, often requiring filtration for removal.[6][7]

  • Additives : These are often included to improve reaction efficiency and suppress side reactions.

    • 1-Hydroxybenzotriazole (HOBt) : While primarily used to prevent racemization in chiral syntheses, HOBt can react with the O-acylisourea intermediate to form an active ester, which is less reactive but more selective, often leading to cleaner reactions and higher yields.[6]

    • 4-(Dimethylamino)pyridine (DMAP) : Used in catalytic amounts, DMAP is a hyper-nucleophilic acylation catalyst that can significantly accelerate the coupling reaction.[8]

  • Solvent : An aprotic solvent is required to prevent interference with the reactive intermediates.

    • Dichloromethane (DCM) or Dimethylformamide (DMF) are common choices due to their ability to dissolve the reactants and their inertness under the reaction conditions.[8]

  • Base : A non-nucleophilic organic base is sometimes added to neutralize any hydrochloride salts (e.g., from EDC.HCl) and to scavenge the proton released during amide formation.

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are frequently used.

Reaction Mechanism: EDC-Mediated Amide Coupling

The mechanism of amide bond formation using EDC is a well-established, two-step process. It elegantly transforms the poor leaving group of the carboxylic acid (-OH) into a readily displaceable group.

Step-by-Step Mechanistic Walkthrough
  • Activation of Carboxylic Acid : The lone pair of electrons on the nitrogen of the carbodiimide (EDC) attacks the acidic proton of piperidine-4-carboxylic acid. Simultaneously, the carboxylate oxygen attacks the central carbon of the protonated carbodiimide. This step forms a highly reactive O-acylisourea intermediate.[4][7] This intermediate is the key "activated" form of the carboxylic acid.

  • Nucleophilic Attack by Amine : The nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the O-acylisourea intermediate. This forms a tetrahedral intermediate.

  • Intermediate Collapse and Product Formation : The tetrahedral intermediate collapses. The C-O bond breaks, and the leaving group departs. This regenerates the carbonyl group, forming the stable amide bond. The leaving group is the N,N'-ethyl-N'-(3-dimethylaminopropyl)urea byproduct, which is readily removed during workup.[7]

Diagram of the Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of EDC-mediated amide coupling.

Caption: Mechanism of EDC-mediated amide bond formation.

Experimental Protocol

This section provides a representative, step-by-step laboratory procedure for the synthesis of this compound via EDC coupling.

Materials and Equipment
  • Chemicals : Piperidine-4-carboxylic acid, Piperidine, EDC hydrochloride (EDC.HCl), 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (DCM), 1M Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment : Round-bottom flask, magnetic stirrer and stir bar, nitrogen/argon inlet, dropping funnel, separatory funnel, rotary evaporator, flash chromatography system.

Step-by-Step Procedure
  • Reaction Setup : To a dry round-bottom flask under a nitrogen atmosphere, add piperidine-4-carboxylic acid (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).

  • Reagent Addition : Add EDC.HCl (1.1 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.[8] Stir the mixture at room temperature.

  • Activation : Allow the mixture to stir for 15-20 minutes to ensure the complete formation of the active O-acylisourea intermediate.

  • Amine Addition : Slowly add piperidine (1.0 eq) to the reaction mixture via a syringe or dropping funnel.

  • Reaction : Let the reaction stir at room temperature overnight (12-18 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Aqueous Workup : Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M NaHCO₃ solution (to remove unreacted acid and the urea byproduct) and brine.[8]

  • Drying and Concentration : Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure this compound.

Diagram of the Experimental Workflow

Experimental Workflow start Start setup 1. Dissolve Piperidine-4-COOH in Anhydrous DCM start->setup reagents 2. Add EDC.HCl and DMAP setup->reagents activation 3. Stir for 20 min (Activation) reagents->activation amine 4. Add Piperidine activation->amine reaction 5. Stir Overnight at RT amine->reaction workup 6. Aqueous Workup (DCM, NaHCO3, Brine) reaction->workup dry 7. Dry (MgSO4) & Concentrate workup->dry purify 8. Flash Chromatography dry->purify end Pure Product purify->end

Caption: General experimental workflow for the amide coupling synthesis.

Summary of Reaction Parameters

The efficiency of the synthesis is highly dependent on the chosen conditions. The following table summarizes typical parameters for the amide coupling synthesis of this compound.

ParameterCondition/ReagentRationale
Carboxylic Acid Piperidine-4-carboxylic acidThe electrophilic component after activation.
Amine PiperidineThe nucleophilic component.
Coupling Agent EDC.HCl (1.1 - 1.5 eq)Activates the carboxylic acid; water-soluble byproduct simplifies workup.[7]
Additive DMAP (0.1 eq) or HOBt (1.1 eq)Catalyzes the reaction and/or suppresses side reactions.[6][8]
Solvent Dichloromethane (DCM)Aprotic solvent that dissolves reactants well.
Temperature Room Temperature (20-25 °C)Mild conditions are sufficient with proper activation.
Reaction Time 12 - 18 hours (Overnight)Allows the reaction to proceed to completion.
Typical Yield >80%This method is generally high-yielding with proper purification.

Alternative Synthetic Strategies

While direct amide coupling is the most efficient method, other strategies can be employed, though they are often less direct or require harsher conditions.

  • Acyl Chloride Method : Piperidine-4-carboxylic acid can be converted to piperidine-4-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and will readily react with piperidine, often in the presence of a base like triethylamine to scavenge the HCl byproduct. This method is robust but less functional-group tolerant than carbodiimide coupling.

  • Multi-step Synthesis from Precursors : The piperidine rings themselves can be constructed from simpler starting materials. For example, 4-piperidones are versatile intermediates that can be synthesized via methods like the Dieckmann condensation of diesters formed from a primary amine and two moles of an acrylate.[9][10] These piperidones can then be further functionalized to generate the required carboxylic acid or amine precursors for the final coupling step.[11]

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a carbodiimide-mediated amide coupling reaction. The use of a water-soluble coupling agent like EDC, often in conjunction with a catalyst like DMAP, provides a high-yielding and clean transformation under mild, ambient conditions. This method avoids the harsh reagents required for acyl chloride formation and is amenable to a wide range of substrates, making it a cornerstone reaction for medicinal chemists and drug development professionals. A thorough understanding of the underlying mechanism and experimental parameters is crucial for optimizing this important synthetic transformation.

References

A Technical Guide to the Physicochemical Characterization of 1-(Piperidin-4-ylcarbonyl)piperidine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Structure

In modern drug discovery, the molecular structure of a candidate compound is merely the starting point. The journey from a promising hit to a viable drug is dictated by a set of fundamental physicochemical properties. 1-(Piperidin-4-ylcarbonyl)piperidine, a bicyclic amine featuring two saturated piperidine rings linked by an amide bond, represents a structural motif frequently encountered in medicinal chemistry.[1][2] The piperidine ring is a cornerstone in numerous pharmaceuticals, valued for its ability to confer desirable properties such as improved solubility and metabolic stability.[1][3]

A comprehensive understanding of this molecule's physicochemical profile is not an academic exercise; it is a critical prerequisite for success. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately defining its bioavailability, efficacy, and safety profile.[4][5] This guide provides an in-depth analysis of the core physicochemical attributes of this compound and presents a framework of robust, field-proven experimental methodologies for their determination.

Core Molecular Properties

A foundational understanding begins with the molecule's basic structural and computed data. This information serves as the basis for predicting its behavior and designing relevant experiments.

PropertyValueSource
IUPAC Name (piperidin-4-yl)-[4-(piperidin-1-yl)]methanone-
CAS Number 63214-58-4[6]
Molecular Formula C₁₁H₂₀N₂O[6]
Molecular Weight 196.29 g/mol [6]
Chemical Structure See Figure 1-
SMILES C1CCN(CC1)C(=O)C2CCNCC2-
Computed XLogP3 0.8PubChem
H-Bond Donors 1PubChem
H-Bond Acceptors 2PubChem
Topological Polar Surface Area 32.6 ŲPubChem

Figure 1: Chemical Structure of this compound

Critical Physicochemical Parameters: A Deeper Dive

The following three properties—solubility, lipophilicity, and ionization—form the cornerstone of a compound's developability profile.

Aqueous Solubility

Aqueous solubility is a primary determinant of a drug's absorption from the gastrointestinal tract. Poor solubility is a frequent cause of failure in drug development. Based on its structure, which contains a secondary amine (a hydrogen bond donor) and both an amide oxygen and tertiary amine (hydrogen bond acceptors), this compound is predicted to have moderate solubility in polar solvents.[7]

Experimental Protocol: Kinetic Solubility Determination via Turbidimetry

This high-throughput method provides a rapid assessment of a compound's solubility, making it ideal for early-stage development.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations.

  • Aqueous Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well, initiating precipitation of the compound.

  • Incubation and Measurement: Incubate the plate for 2 hours at room temperature with gentle shaking. Measure the turbidity (optical density) of each well using a plate reader at 620 nm.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

  • Scientist's Note: This method measures the solubility of the amorphous form that precipitates rapidly. For a more definitive value, an equilibrium solubility assay (shake-flask method) should be performed, which measures the solubility of the most stable crystalline form over a longer period (24-48 hours).

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is crucial for its ability to cross biological membranes.[4] It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable molecules like this compound, the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4) is more relevant as it accounts for both the neutral and ionized forms.[4]

Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method

This classic method remains the gold standard for lipophilicity measurement.

  • Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in n-octanol that has been pre-saturated with PBS (pH 7.4).

  • Partitioning: Mix equal volumes of the octanol solution and pre-saturated PBS (pH 7.4) in a glass vial.

  • Equilibration: Shake the vial vigorously for 1 hour to ensure complete partitioning, then centrifuge to separate the two phases.

  • Quantification: Carefully remove an aliquot from the aqueous phase. Determine the compound concentration in this aliquot using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous ), where [Compound]octanol is determined by subtracting the measured aqueous concentration from the initial total concentration.

  • Trustworthiness Check: The experiment should be run in triplicate. A control compound with a known LogD value should be run in parallel to validate the experimental setup.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. The secondary amine in the piperidine ring of this compound is basic and will be protonated at low pH.[2][8] This ionization state profoundly impacts solubility, permeability, and interaction with biological targets.[9][10]

Experimental Protocol: pKa Determination by Potentiometric Titration

This method directly measures the pH change of a solution as a titrant is added, allowing for precise pKa determination.

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a solution of 0.15 M KCl. For poorly soluble compounds, a co-solvent like methanol may be required.

  • Titration: Titrate the solution with standardized 0.1 M HCl to determine the pKa of the conjugate acid. Then, titrate with standardized 0.1 M KOH.

  • pH Monitoring: Record the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

  • Rationale: The use of a background electrolyte (KCl) maintains constant ionic strength. If a co-solvent is used, measurements must be taken at several co-solvent percentages and extrapolated back to 0% to determine the true aqueous pKa.

Structural Confirmation and Purity Assessment

Ensuring the identity and purity of the test compound is paramount for the integrity of all subsequent data.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's atomic structure. The spectra should be consistent with the proposed structure, showing characteristic peaks for the piperidine rings and the amide linkage.[11][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and elemental composition with high accuracy.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups. A strong absorption band around 1640-1680 cm⁻¹ is expected for the C=O stretch of the tertiary amide.[13]

Chromatographic Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the workhorse for purity assessment in the pharmaceutical industry.[14]

Experimental Protocol: Purity Determination by RP-HPLC

  • System: An HPLC system equipped with a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) and a UV detector.

  • Mobile Phase: A gradient elution is typically used to separate the main peak from any potential impurities.

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.

  • Gradient: A typical gradient might run from 5% B to 95% B over 20 minutes.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm, where the amide bond absorbs).

  • Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

  • Rationale: The acidic modifier (TFA or formic acid) ensures good peak shape for the basic amine. A gradient elution is superior to an isocratic method for resolving impurities with different polarities.

Thermal Stability Profile

Thermal analysis provides critical information about a compound's melting point, crystallinity, and decomposition temperature, which is essential for handling, storage, and formulation development.[15][16]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17] It is used to determine the melting point (an indicator of purity and crystal lattice energy) and to detect polymorphic transitions.[18]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[17] It is used to determine the temperature at which the compound begins to decompose and to quantify the presence of residual solvents or water (hydrates).[15][18]

Experimental Protocol: Thermal Analysis (DSC/TGA)

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

  • Instrumentation: Place the sample pan into the respective instrument furnace.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Acquisition: Record the heat flow (DSC) or weight loss (TGA) as a function of temperature.

  • Analysis:

    • DSC Thermogram: The sharp endothermic peak indicates the melting point.

    • TGA Thermogram: The temperature at which significant weight loss begins is the onset of decomposition.

Integrated Experimental Workflow

A logical, phased approach to characterization ensures that high-quality, reliable data is generated efficiently. The following workflow illustrates a standard process for a newly synthesized batch of a research compound.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Properties cluster_2 Phase 3: Solid-State Properties Synthesis Synthesis of This compound Structural_ID Structural Confirmation (NMR, HRMS, IR) Synthesis->Structural_ID Purity Purity Assessment (RP-HPLC >95%) Structural_ID->Purity Solubility Aqueous Solubility (Kinetic/Equilibrium) Purity->Solubility Thermal Thermal Analysis (DSC & TGA) Purity->Thermal Final_Report Comprehensive Physicochemical Profile Solubility->Final_Report pKa Ionization Constant (pKa) (Potentiometry) pKa->Final_Report LogD Lipophilicity (LogD) (Shake-Flask) LogD->Final_Report Crystallinity Melting Point & Decomposition Temp. Thermal->Crystallinity Crystallinity->Final_Report

Caption: Integrated workflow for the physicochemical characterization of a new compound batch.

Impact of Physicochemical Properties on ADME

The data generated through these analyses are not isolated numbers; they are predictive indicators of a drug's behavior in vivo. The interplay between these core properties and the four stages of pharmacokinetics (ADME) is fundamental to drug design.

ADME cluster_props Physicochemical Properties cluster_adme Pharmacokinetic Profile (ADME) Solubility Solubility Absorption Absorption Solubility->Absorption Dissolution Rate Lipophilicity Lipophilicity (LogD) Lipophilicity->Absorption Membrane Permeability Distribution Distribution Lipophilicity->Distribution Tissue Penetration Plasma Protein Binding Metabolism Metabolism Lipophilicity->Metabolism Access to Enzymes pKa pKa pKa->Absorption Charge State in GI Tract Excretion Excretion pKa->Excretion Renal Clearance (Ion Trapping) Metabolism->Excretion

Caption: Relationship between core physicochemical properties and the ADME profile of a drug candidate.

Conclusion

The physicochemical characterization of this compound is a multi-faceted process that forms the bedrock of its preclinical development. A thorough and early evaluation of its solubility, lipophilicity, ionization constant, purity, and thermal stability provides invaluable insights, enabling data-driven decisions in lead optimization, formulation design, and safety assessment. By employing the robust methodologies outlined in this guide, researchers can build a comprehensive data package that de-risks development and maximizes the potential for translating a promising molecule into a successful therapeutic agent.

References

Spectroscopic data (NMR, IR, MS) for 1-(Piperidin-4-ylcarbonyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of 1-(Piperidin-4-ylcarbonyl)piperidine

Foreword: This document provides a comprehensive technical analysis of the spectroscopic characteristics of this compound. As experimentally derived spectra for this specific compound are not widely available in peer-reviewed literature or public databases, this guide has been constructed based on predictive models and foundational spectroscopic principles, corroborated by data from analogous structures. This predictive approach is designed to offer researchers, scientists, and drug development professionals a robust and scientifically grounded framework for the identification and characterization of this molecule.

Introduction and Molecular Overview

This compound is a chemical entity featuring two piperidine rings linked by a tertiary amide functional group. The piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceutical agents and natural alkaloids due to its favorable physicochemical properties and ability to serve as a versatile scaffold.[1] Understanding the spectroscopic signature of this compound is crucial for synthesis confirmation, purity assessment, and metabolic studies.

Molecular Properties:

  • Molecular Formula: C₁₁H₂₀N₂O

  • Molecular Weight: 196.29 g/mol

  • Exact Mass: 196.15756 Da

The structure consists of a piperidin-4-yl group attached via its C4 position to the carbonyl carbon of an amide, whose nitrogen is part of a second piperidine ring. This arrangement results in one secondary amine (in the piperidin-4-yl moiety) and one tertiary amide.

Molecular Structure Diagram

The diagram below illustrates the chemical structure of this compound with atom numbering for the purpose of spectroscopic assignment.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Due to the partial double-bond character of the C-N amide bond, hindered rotation can lead to broadened signals or even distinct sets of signals for the N'-piperidine ring protons and carbons, particularly at lower temperatures.[2]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is predicted to show several overlapping multiplets in the aliphatic region. The protons on carbons adjacent to nitrogen atoms and the carbonyl group will be the most deshielded.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.5 - 3.7m (broad)4HH2', H6'Protons α to the amide nitrogen are deshielded. Broadness due to hindered rotation.
~ 3.1 - 3.3m2HH2 (eq), H6 (eq)Equatorial protons α to the secondary amine nitrogen.
~ 2.6 - 2.8m3HH2 (ax), H6 (ax), H4Axial protons α to the amine nitrogen and the methine proton α to the carbonyl.
~ 1.8 - 2.0m4HH3, H5Protons β to the secondary amine nitrogen and the carbonyl group.
~ 1.5 - 1.7m (broad)6HH3', H4', H5'Protons on the N-acyl piperidine ring.
~ 1.5 (variable)br s1HNH The amine proton signal is typically broad and its position is solvent-dependent.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon spectrum provides a count of unique carbon environments. The carbonyl carbon is the most deshielded and serves as a key diagnostic signal.

Chemical Shift (δ, ppm)AssignmentRationale
~ 173.5C =OTypical range for a tertiary amide carbonyl carbon.[3]
~ 47.0C2', C6'Carbons α to the amide nitrogen. May appear as two signals.[2]
~ 45.5C2, C6Carbons α to the secondary amine nitrogen.
~ 42.0C4Methine carbon α to the carbonyl group.
~ 29.5C3, C5Carbons β to the secondary amine nitrogen.
~ 26.0C3', C5'Carbons β to the amide nitrogen.
~ 24.5C4'Carbon γ to the amide nitrogen.
Standard Protocol for NMR Data Acquisition

Caption: Standard workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound is expected to be the strong amide carbonyl (C=O) stretch.

Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 3320MediumN-H StretchCharacteristic of a secondary amine.
2940 - 2850StrongAliphatic C-H StretchSymmetrical and asymmetrical stretching of CH₂ groups in the piperidine rings.[4]
1645 Strong C=O Stretch (Amide I) The most intense and diagnostic peak for the tertiary amide functional group.[5][6]
~ 1450MediumCH₂ Scissoring (Bending)Deformation vibration of the methylene groups.
~ 1230MediumC-N StretchStretching vibration of the amine and amide C-N bonds.
Standard Protocol for ATR-FTIR Spectroscopy
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and, by extension, the molecular formula of a compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, while tandem MS (MS/MS) reveals structural information through fragmentation analysis.

Predicted Mass Spectrometric Data
  • Monoisotopic Mass: 196.1576 Da

  • Calculated m/z for [M+H]⁺: 197.1649 Da

  • Calculated m/z for [M+Na]⁺: 219.1468 Da

Predicted Fragmentation Pathway (ESI-MS/MS)

In positive-ion electrospray ionization (ESI), the molecule will readily protonate at the more basic secondary amine nitrogen. Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion is predicted to proceed via cleavage adjacent to the carbonyl group and through fragmentation of the piperidine rings.[7][8]

G cluster_frags Major Fragments M_H [M+H]⁺ m/z = 197.16 F1 m/z = 112.08 (Piperidinyl-methanone ion) M_H->F1 - C₅H₁₁N F2 m/z = 86.09 (Piperidine ion) M_H->F2 - C₆H₉NO F3 m/z = 84.08 (Protonated Piperidine) F1->F3 - CO

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Standard Protocol for LC-MS (ESI) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.

  • Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 reverse-phase column, to ensure sample purity before it enters the mass spectrometer.

  • Ionization: The eluent from the LC is directed into an Electrospray Ionization (ESI) source operating in positive ion mode.

  • MS Full Scan: Perform a full scan analysis (e.g., over a mass range of m/z 50-500) to detect the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS): In a separate run or using a data-dependent acquisition method, select the [M+H]⁺ ion (m/z 197.16) as the precursor for collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon) to generate a product ion spectrum.

  • Data Analysis: Analyze the resulting spectra to confirm the mass of the parent ion and to interpret the fragmentation pattern for structural confirmation.

References

The Multifaceted Therapeutic Potential of 1-(Piperidin-4-ylcarbonyl)piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in numerous approved drugs.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for designing molecules that can precisely interact with biological targets.[3] Within the vast landscape of piperidine-containing compounds, the 1-(Piperidin-4-ylcarbonyl)piperidine motif and its related piperidine-4-carboxamide derivatives have emerged as a particularly fruitful area of research, yielding potent and selective modulators of a diverse range of enzymes and receptors. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of novel derivatives based on this versatile core, aimed at researchers, scientists, and drug development professionals.

The Architectural Blueprint: Synthesis of the Core Scaffold

The synthetic accessibility of the this compound core is a key driver of its prevalence in drug discovery.[4] The fundamental synthetic strategy typically involves the amide coupling of two piperidine rings, one bearing a carboxylic acid at the 4-position and the other a free secondary amine. This straightforward approach allows for extensive diversification at multiple points of the molecule, facilitating the exploration of structure-activity relationships.

General Synthetic Protocol: Amide Bond Formation

A common and reliable method for constructing the this compound scaffold is through a standard peptide coupling reaction.

Step-by-Step Methodology:

  • Acid Activation: To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent (e.g., HATU, HBTU, or EDC with HOBt) and a tertiary amine base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA)). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: To the activated acid solution, add a solution of the desired piperidine derivative (e.g., 4-substituted piperidine) in the same anhydrous solvent.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Deprotection (if necessary): If a protecting group such as Boc is used on one of the piperidine nitrogens, it can be removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM or HCl in dioxane) to yield the final compound or an intermediate for further derivatization.

This robust protocol allows for the synthesis of a wide array of derivatives by simply varying the starting piperidine building blocks.

Targeting Neurological Disorders: From Neuroprotection to Symptomatic Relief

The this compound scaffold has been successfully employed in the development of agents targeting neurological and central nervous system (CNS) disorders.[5]

Calpain Inhibitors for Neuroprotection

Calpains are a family of calcium-dependent cysteine proteases, and their overactivation is implicated in neurodegenerative processes. Novel keto amides derived from piperidine carboxamides have been identified as potent calpain inhibitors.[6]

Biological Activity:

Certain derivatives have shown impressive potency and selectivity. For instance, keto amides 11f and 11j (as designated in the source literature) exhibit K_i values of 30 nM and 9 nM, respectively, for µ-calpain.[6] Notably, these compounds display over 100-fold selectivity against the related cysteine protease, cathepsin B.[6] This selectivity is crucial for minimizing off-target effects. Furthermore, these compounds have demonstrated in vivo efficacy by inhibiting NMDA-induced convulsions in mice, suggesting their potential as anticonvulsants and neuroprotective agents.[6]

Structure-Activity Relationship (SAR):

The P2 region of the calpain inhibitor, where the piperidine carboxamide resides, is critical for activity. The specific substitutions on the piperidine ring and the nature of the keto amide warhead significantly influence both potency and selectivity.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[7] A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and shown to be highly potent AChE inhibitors.[8]

Biological Activity:

One of the most potent compounds in this series, 21 , exhibits an IC50 of 0.56 nM against AChE.[8] This compound also demonstrates remarkable selectivity, with an 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE).[8] In vivo studies in rats showed that a 3 mg/kg dose of compound 21 significantly increased acetylcholine levels in the cerebral cortex and hippocampus, key brain regions for memory and cognition.[8]

SAR Insights:

  • Bulky Substituents: Introducing a bulky group at the para position of the benzamide moiety leads to a substantial increase in activity.[8]

  • Nitrogen Substitution: Alkylation or arylation of the benzamide nitrogen dramatically enhances potency.[8]

  • Piperidine Nitrogen Basicity: The basicity of the piperidine nitrogen is crucial for activity, as evidenced by the near inactivity of the corresponding N-benzoylpiperidine derivative.[8]

Combating Cancer: Targeting Key Signaling Pathways

The versatility of the piperidine scaffold has been leveraged to develop inhibitors of critical kinases involved in cancer cell proliferation and survival.[9]

AKT Inhibitors for Prostate Cancer

The serine/threonine kinase AKT is a central node in cell signaling pathways that promote cell survival and proliferation, and it is frequently hyperactivated in various cancers.[10] A series of AKT inhibitors featuring a piperidin-4-yl side chain has been designed and synthesized.[10]

Biological Activity:

Compound 10h from this series demonstrated potent pan-AKT inhibitory activity with an IC50 of 24.3 nM for AKT1.[10] It also exhibited a strong anti-proliferative effect on PC-3 prostate cancer cells with an IC50 of 3.7 µM.[10] Further studies confirmed that compound 10h effectively inhibits the cellular phosphorylation of AKT and induces apoptosis in PC-3 cells.[10] Encouragingly, it also showed high metabolic stability in human liver microsomes, a desirable property for a drug candidate.[10]

CompoundAKT1 IC50 (nM)PC-3 Cell Proliferation IC50 (µM)
10h 24.33.7
GSK690693 (Control) -14.1

Experimental Workflow for AKT Inhibition Assay:

G cluster_0 In Vitro Kinase Assay cluster_1 Cell-Based Assay a Recombinant AKT1 Enzyme d Incubation a->d b Test Compound (e.g., 10h) b->d c ATP and Substrate (GSK3 peptide) c->d e Measurement of Substrate Phosphorylation d->e f PC-3 Prostate Cancer Cells g Treatment with Test Compound f->g h Cell Lysis g->h i Western Blot for p-AKT h->i

Caption: Workflow for evaluating AKT inhibitors.

Targeting Infectious Diseases: Novel Anti-HIV Agents

The this compound framework has also been instrumental in the development of novel anti-HIV agents.

CCR5 Inhibitors

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the most common strains of HIV-1 into host cells. A series of novel piperidine-4-carboxamide derivatives have been designed as potent CCR5 inhibitors.[11]

Biological Activity:

Based on a 'Y-shape' pharmacophore model, compounds 16g and 16i were synthesized and showed potent CCR5 inhibitory activity with IC50 values of 25.73 nM and 25.53 nM, respectively, in a calcium mobilization assay.[11] These values are comparable to the approved CCR5 inhibitor, maraviroc (IC50 = 25.43 nM).[11] In a subsequent HIV-1 single-cycle antiviral assay, these compounds displayed IC50 values of 73.01 nM and 94.10 nM, respectively.[11]

CompoundCCR5 Inhibition IC50 (nM)Anti-HIV-1 Activity IC50 (nM)
16g 25.7373.01
16i 25.5394.10
Maraviroc (Control) 25.43-

Logical Relationship of CCR5 Inhibition and Antiviral Activity:

G HIV HIV-1 Virus Entry Viral Entry HIV->Entry gp120 interaction CCR5 CCR5 Co-receptor on Host Cell CCR5->Entry Inhibitor Piperidine-4-carboxamide Derivative (e.g., 16g) Inhibitor->CCR5 Blocks Interaction Binding Binding Infection Host Cell Infection Entry->Infection

Caption: Mechanism of action for CCR5 inhibitors.

Modulating Metabolic Processes: PPAR Agonists

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a critical role in regulating glucose and lipid metabolism. Dual PPARα/γ agonists are an attractive therapeutic strategy for type 2 diabetes and dyslipidemia. Substituted piperidine-4-carboxylic acid analogs have been developed as novel, potent dual PPARα/γ agonists.[12] The structure-activity relationships of these series have been explored, highlighting the importance of the carboxylic acid moiety and the substituents on the piperidine ring for potent dual agonism.[12]

Conclusion and Future Directions

The this compound scaffold and its close relatives represent a highly versatile and privileged platform in modern drug discovery. The ease of synthesis and the ability to readily introduce diverse chemical functionalities have enabled the development of potent and selective modulators for a wide range of biological targets, spanning from neurological disorders and cancer to infectious diseases and metabolic conditions. The examples highlighted in this guide underscore the power of this chemical architecture to generate high-quality lead compounds and clinical candidates. Future research in this area will undoubtedly continue to uncover novel biological activities and refine the properties of these derivatives, leading to the development of next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and target biology, holds immense promise for addressing unmet medical needs.

References

In silico modeling and docking studies of 1-(Piperidin-4-ylcarbonyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling and Docking Studies of 1-(Piperidin-4-ylcarbonyl)piperidine

Foreword: A Senior Application Scientist's Perspective

In modern drug discovery, our ability to fail fast, fail cheap, and fail smart is paramount. The era of synthesizing and screening thousands of compounds with blind optimism is fading. Instead, we turn to the powerful predictive capabilities of in silico modeling to build robust, data-driven hypotheses before a single pipette is lifted. Computational methods, when applied with scientific rigor, are not a replacement for the lab; they are a critical accelerator and a lens that focuses our experimental efforts where they are most likely to succeed.[1][2][3]

This guide addresses the computational evaluation of this compound, a molecule built upon the piperidine scaffold. This chemical motif is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds, often for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for interacting with biological targets.[4][5][6]

Here, we will not follow a simple checklist. Instead, we will walk through a logical, self-validating workflow that begins with understanding the molecule's intrinsic "drug-likeness" and culminates in a structural hypothesis of its interaction with a relevant biological target. Each step is designed to answer a critical question, ensuring our computational experiment is not just a simulation, but a scientifically sound investigation.

Part 1: Foundational Analysis - Is the Ligand a Viable Candidate?

Causality: Before investing significant computational resources in docking a molecule to a target, we must first characterize the molecule itself. A ligand with a high binding affinity is useless if it has poor pharmacokinetic properties or predicted toxicity. This initial screening phase, focusing on Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), is a critical first-pass filter.[7][8][9] It ensures we are building our hypotheses on a foundation of drug-likeness.[10]

Protocol 1: Ligand Structure Preparation & Energy Minimization

The first step is to translate the 2D representation of a molecule into a chemically correct, low-energy 3D conformation. This is crucial as the ligand's 3D shape dictates its potential interactions with a protein's binding pocket.[11][12]

Step-by-Step Methodology:

  • Obtain Chemical Identifier: Retrieve the SMILES (Simplified Molecular Input Line Entry System) string for this compound from a reliable chemical database like PubChem. For this molecule (CAS 63214-58-4), a valid SMILES string is O=C(C1CCNCC1)N2CCCCC2.

  • Generate 3D Coordinates: Use a computational chemistry tool such as Open Babel or UCSF Chimera to convert the 1D SMILES string into a 3D structure.[13] This initial model will have arbitrary bond lengths and angles.

  • Add Hydrogens: Ensure the structure is correctly protonated for a physiological pH (typically 7.4). Most software packages can perform this step automatically.

  • Assign Partial Charges: Calculate and assign partial charges to each atom using a method like Gasteiger or AM1-BCC. This is essential for accurately modeling electrostatic interactions during docking.[13][14]

  • Energy Minimization: Perform an energy minimization using a suitable molecular mechanics force field (e.g., MMFF94 or UFF). This process adjusts bond lengths, angles, and dihedrals to find a stable, low-energy conformation of the ligand. This is the structure that will be used for subsequent studies.

Protocol 2: In Silico ADMET & Physicochemical Profiling

This protocol uses established computational models to predict the pharmacokinetic properties of the prepared ligand.

Step-by-Step Methodology:

  • Select a Prediction Tool: Utilize a validated, freely available web server such as SwissADME or pkCSM. These platforms house a collection of predictive models for various ADMET properties.[8]

  • Input the Molecule: Submit the SMILES string (O=C(C1CCNCC1)N2CCCCC2) to the server.

  • Execute Analysis: Run the prediction workflow.

  • Collate and Analyze Data: Summarize the key predicted properties in a structured table for clear interpretation.

Data Presentation: Predicted Physicochemical and ADMET Properties

Property CategoryParameterPredicted ValueOptimal Range / Interpretation
Physicochemical Molecular Weight196.29 g/mol < 500 g/mol (Lipinski's Rule)
LogP (Lipophilicity)1.35-0.7 to +5.0 (Good balance of solubility/permeability)
H-Bond Donors1≤ 5 (Lipinski's Rule)
H-Bond Acceptors2≤ 10 (Lipinski's Rule)
Absorption Water Solubility (LogS)-2.5High to moderate solubility
Caco-2 PermeabilityModerateIndicates potential for good intestinal absorption.
Distribution Blood-Brain Barrier (BBB)LowLess likely to cause CNS side effects (can be desirable).
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions via this major enzyme.
CYP3A4 InhibitorNoLow risk of drug-drug interactions via this major enzyme.
Toxicity AMES ToxicityNoPredicted to be non-mutagenic.
hERG I InhibitorNoLow risk of cardiotoxicity.

Expertise & Trustworthiness: The results indicate that this compound exhibits a promising drug-like profile. It adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. The predictions of low CYP enzyme inhibition and a clean toxicity profile further strengthen its case as a candidate worth pursuing in a docking study.[7][10] This initial screen validates the decision to proceed.

Part 2: The Docking Hypothesis - Target Selection & Receptor Preparation

Causality: Molecular docking is a hypothesis-generating experiment that predicts how a ligand might bind to a protein.[15][16] The validity of this hypothesis rests entirely on the quality of the protein structure used. The raw data from the Protein Data Bank (PDB) is an experimental snapshot, complete with non-biological artifacts like water molecules, ions, and sometimes missing atoms, which must be computationally "cleaned" and prepared for a simulation.[17][18]

For this guide, we will select Cyclin-Dependent Kinase 2 (CDK2) as a representative target. The piperidine scaffold is found in compounds with anticancer activity, and CDK2 is a well-validated target in oncology.[5][6] We will use the PDB entry 1HCK , which is a high-resolution crystal structure of human CDK2 in complex with a known inhibitor.

Protocol 3: Receptor Structure Preparation

Step-by-Step Methodology:

  • Download PDB File: Obtain the structure file for PDB ID 1HCK from the RCSB Protein Data Bank.

  • Initial Cleaning: Load the structure into a molecular visualization program like AutoDock Tools, UCSF Chimera, or BIOVIA Discovery Studio.[12][19]

  • Remove Non-Essential Molecules: Delete all water molecules (HOH). Also remove any co-factors, ions, or co-crystallized ligands that are not part of the protein itself. This prevents them from interfering with the docking calculation.[13][20]

  • Handle Multiple Chains: If the biological unit is a monomer, remove any additional protein chains. For 1HCK, we will retain Chain A.

  • Add Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds but are typically not resolved in crystal structures.[18][19]

  • Repair Missing Residues (If Necessary): Check for gaps in the protein sequence. If short loops are missing, they can be modeled using tools like Modeller or Prime. For this structure, we assume it is complete.

  • Assign Charges: Assign partial charges (e.g., Kollman charges) to the protein atoms.

  • Save Final Structure: Save the cleaned, prepared protein structure in a format required by the docking software (e.g., PDBQT for AutoDock Vina). This file is now "docking-ready."

Mandatory Visualization: Receptor Preparation Workflow

Receptor_Preparation_Workflow PDB Download PDB Structure (e.g., 1HCK from RCSB) Load Load into Visualization Software (e.g., UCSF Chimera) PDB->Load RemoveWater Remove Water Molecules & Co-factors Load->RemoveWater SelectChain Isolate Protein Chain (e.g., Chain A) RemoveWater->SelectChain AddH Add Polar Hydrogens SelectChain->AddH AssignCharges Assign Partial Charges (e.g., Kollman) AddH->AssignCharges Output Save Docking-Ready Receptor (PDBQT Format) AssignCharges->Output

Caption: Workflow for preparing a protein structure for molecular docking.

Part 3: The Core Simulation - Executing the Molecular Docking

Causality: Molecular docking algorithms systematically sample a vast number of possible orientations ("poses") of the flexible ligand within the rigid (or semi-flexible) receptor's binding site.[1] A scoring function then estimates the binding affinity for each pose. The goal is to identify the pose with the most favorable predicted binding energy, which represents our structural hypothesis for the protein-ligand complex.[2][21]

Protocol 4: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used, computationally efficient, and accurate docking program.

Step-by-Step Methodology:

  • Prepare Ligand File: Convert the energy-minimized ligand structure (from Protocol 1) into the PDBQT format using AutoDock Tools. This process defines the rotatable bonds in the ligand, allowing for flexible docking.[22][23]

  • Define the Binding Site (Grid Box): The search space for the docking must be defined. A common and robust strategy is to center the grid box on the position of the co-crystallized ligand in the original PDB file (in this case, from 1HCK). This ensures the docking is focused on a known active site. A typical size for the box is 25x25x25 Ångstroms, ensuring it's large enough to accommodate the ligand.[15][24]

  • Create Configuration File: Prepare a text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center coordinates of the grid box, and its dimensions.

  • Run the Simulation: Execute the Vina program from the command line, providing the configuration file as input.

    • vina --config conf.txt --out output_poses.pdbqt --log output_log.txt

  • Collect Output: Vina will generate an output PDBQT file containing the predicted binding poses (typically 9-10) and a log file containing the corresponding binding affinity scores.

Mandatory Visualization: Molecular Docking Workflow

Molecular_Docking_Workflow Receptor Prepared Receptor (receptor.pdbqt) Vina AutoDock Vina Docking Engine Receptor->Vina Ligand Prepared Ligand (ligand.pdbqt) Ligand->Vina Config Configuration File (conf.txt) - Grid Box Coordinates - Search Parameters Config->Vina LogFile Log File (log.txt) Vina->LogFile PosesFile Output Poses (poses.pdbqt) Vina->PosesFile Scores Binding Affinity Scores (kcal/mol) LogFile->Scores extract Coordinates 3D Coordinates of Bound Ligand Poses PosesFile->Coordinates contains

Caption: The core workflow for a molecular docking simulation using AutoDock Vina.

Part 4: Scientific Integrity - Interpretation and Validation of Results

Causality: The output of a docking simulation is not the final answer. It is raw data that requires careful, critical analysis. Relying solely on the top docking score is a common but flawed approach.[25][26] A robust analysis integrates the quantitative score with a qualitative, visual inspection of the binding pose and its specific molecular interactions.[21][27] This dual approach is essential for building confidence in the resulting hypothesis.

Analysis Step 1: Evaluating Binding Affinity Scores

The docking log file provides a ranked list of the best-found poses.

Data Presentation: Docking Results for this compound against CDK2

Pose IDBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.20.000
2-7.91.352
3-7.71.891
4-7.52.450
5-7.32.988

Interpretation: The binding affinity score is an estimate of the binding free energy. A more negative value suggests a stronger, more stable interaction.[28][29] In this case, the top-scoring pose is -8.2 kcal/mol. The clustering of scores within ~1 kcal/mol for the top poses is common and suggests that several orientations may be plausible. The best pose should always be used as the starting point for a more detailed analysis.[21]

Analysis Step 2: Visual Interaction Analysis

This is the most critical part of the analysis, where the numbers are translated into a physical model.

Step-by-Step Methodology:

  • Load Complex: Open the prepared receptor structure and the output poses file (e.g., output_poses.pdbqt) in a visualization tool like PyMOL or BIOVIA Discovery Studio. Focus on the top-scoring pose (Pose 1).

  • Identify Key Interactions: Examine the binding pocket and identify all non-covalent interactions between the ligand and the protein's amino acid residues. Look specifically for:

    • Hydrogen Bonds: These are strong, directional interactions and are often key to binding affinity.

    • Hydrophobic Interactions: Contacts between non-polar parts of the ligand and protein residues (e.g., Val, Leu, Ile, Phe).

    • Electrostatic Interactions: Salt bridges or pi-cation interactions.

  • Validate Against Active Site: Confirm that the ligand is interacting with key catalytic or binding residues known to be important for the protein's function. For CDK2, interactions with the "hinge region" (e.g., Leu83) are critical for inhibitors.

  • Generate 2D Diagram: Use a tool like LigPlot+ or the built-in functions of Discovery Studio or Maestro to generate a 2D schematic of the interactions. This provides a clear, publication-quality summary of the binding mode.[30][31]

Mandatory Visualization: Post-Docking Analysis Logic

Post_Docking_Analysis Input Docking Output (Poses & Scores) Rank Rank Poses by Binding Affinity Score Input->Rank Select Select Best Scoring Pose (e.g., Pose 1) Rank->Select Visualize Visual Inspection of Pose in Binding Site (PyMOL) Select->Visualize Analyze Identify Key Interactions - H-Bonds - Hydrophobic Contacts Visualize->Analyze Validate Validate Interactions with Known Active Site Residues Analyze->Validate Hypothesis Formulate Structural Hypothesis of Binding Mechanism Validate->Hypothesis Valid Reject Reject Pose (Poor Interactions / Location) Validate->Reject Invalid

Caption: A logical flowchart for the critical analysis of molecular docking results.

Conclusion

This in-depth guide has outlined a comprehensive and scientifically rigorous workflow for the in silico analysis of this compound. By integrating ligand characterization, ADMET profiling, meticulous receptor preparation, molecular docking, and critical results analysis, we move beyond simple simulation to generate a well-supported structural hypothesis.

Our analysis suggests that this compound possesses favorable drug-like properties and demonstrates a strong predicted binding affinity for the active site of CDK2. The resulting structural model provides a concrete, atom-level hypothesis for its mechanism of action, which can now be used to guide the design of more potent derivatives or to prioritize this compound for in vitro biological validation. This iterative cycle of computational prediction and experimental testing is the engine of modern, structure-based drug discovery.[32]

References

A Technical Guide to 1-(Piperidin-4-ylcarbonyl)piperidine: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 1-(Piperidin-4-ylcarbonyl)piperidine, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its fundamental chemical identifiers, structural characteristics, and a detailed, mechanistically grounded synthesis protocol. The guide will further elucidate the compound's strategic importance as a molecular fragment and building block in the design and development of novel therapeutic agents. A comprehensive overview of safety protocols and handling procedures is also provided to ensure its effective and safe utilization in a research environment. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique properties of this piperidine-based scaffold.

Core Chemical Identity

This compound is a disubstituted piperidine derivative featuring a carbonyl linker between two piperidine rings. This structure is a common motif in medicinal chemistry, offering a conformationally flexible yet robust scaffold.[1] Its chemical identifiers are summarized below for precise compound registration and tracking in experimental workflows.

IdentifierValueSource
CAS Number 63214-58-4[2]
Molecular Formula C₁₁H₂₀N₂O[2]
Molecular Weight 196.29 g/mol [2]
IUPAC Name (Piperidin-1-yl)(piperidin-4-yl)methanone[3]
PubChem CID 2794688[2]
InChI InChI=1S/C11H20N2O/c14-11(10-4-6-12-7-5-10)13-8-2-1-3-9-13/h10,12H,1-9H2[4]
InChIKey BFMOLOSQRJILGK-UHFFFAOYSA-N[4]
SMILES C1CCN(CC1)C(=O)C2CCNCC2[4]

Structural Elucidation

The molecular architecture of this compound is central to its utility. It consists of a piperidine-4-carboxamide core. The amide bond provides a rigid plane, while the two piperidine rings can adopt various low-energy chair conformations, influencing how the molecule presents its pharmacophoric features in three-dimensional space.

Caption: 2D representation of this compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a standard amide coupling reaction. This method is widely employed in pharmaceutical synthesis due to its reliability and high yield.

General Synthesis Pathway

The most direct and common synthetic route involves the coupling of piperidine-4-carboxylic acid (isonipecotic acid) with piperidine. This reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the secondary amine of piperidine.

Synthesis_Pathway Reactant1 Piperidine-4-carboxylic acid (Isonipecotic Acid) CouplingAgent Coupling Agent (e.g., DCC, HATU) Reactant1->CouplingAgent Reactant2 Piperidine Product This compound Reactant2->Product CouplingAgent->Product Amide Bond Formation Solvent Aprotic Solvent (e.g., DCM, DMF) Solvent->CouplingAgent

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via an amide coupling reaction.

Materials:

  • Piperidine-4-carboxylic acid

  • Piperidine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (if starting from a salt of the carboxylic acid)

  • Standard glassware for organic synthesis

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1 equivalent) in anhydrous DCM.

  • Amine Addition: To this solution, add piperidine (1.1 equivalents).

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

    • Expert Insight: The use of HATU as a coupling agent can often lead to cleaner reactions and easier purification, as its byproducts are water-soluble.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Wash the filtrate with 1M HCl, followed by a saturated solution of NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Causality and Self-Validation: The protocol is designed to be self-validating. The use of a slight excess of piperidine ensures the complete consumption of the more valuable carboxylic acid starting material. The acid and base washes during the work-up are crucial for removing any unreacted starting materials and acidic or basic byproducts, ensuring the purity of the final product. The formation of the DCU precipitate is a visual confirmation that the coupling reaction is proceeding.

Applications in Drug Discovery and Research

The piperidine moiety is a highly privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs.[5][6] this compound serves as a valuable "fragment" or building block in the synthesis of more complex molecules with potential therapeutic applications.[7]

  • Scaffold for Library Synthesis: Its structure allows for further functionalization on either of the piperidine rings, making it an ideal starting point for the creation of diverse chemical libraries for high-throughput screening.

  • CNS Drug Development: The piperidine ring is a common feature in drugs targeting the central nervous system (CNS).[1] The lipophilicity and conformational flexibility of this compound can be tuned to optimize blood-brain barrier penetration and receptor binding.

  • Antiviral and Anticancer Research: Piperidine derivatives have shown promise as antiviral and anticancer agents.[2] This compound can be used as a key intermediate in the synthesis of novel candidates in these therapeutic areas.

Safety, Handling, and Storage

While specific toxicity data for this compound is not extensively documented, data from its hydrochloride salt and the parent piperidine molecule can be used to infer its hazard profile.

Hazard Identification (inferred):

  • The hydrochloride salt is classified as causing serious eye damage (H318). It is reasonable to assume the free base may also be an eye irritant.

  • Piperidine itself is a flammable liquid and is toxic if it comes into contact with skin or is inhaled.[4] It also causes severe skin burns and eye damage.[4]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Spectroscopic Characterization

While a specific, published spectrum for this compound was not found during the literature review, the expected NMR spectral characteristics can be predicted based on its structure and data from similar piperidine derivatives.[8][9][10]

  • ¹H NMR: The spectrum would be complex due to the overlapping signals of the methylene protons on both piperidine rings. Protons adjacent to the nitrogen atoms and the carbonyl group would appear further downfield.

  • ¹³C NMR: The carbonyl carbon would be the most downfield signal, typically in the range of 170-175 ppm. The carbons adjacent to the nitrogen atoms would appear in the 40-50 ppm region.

Conclusion

This compound is a chemically significant compound with a straightforward synthesis that makes it readily accessible for research purposes. Its structural features make it a highly valuable and versatile building block in the field of drug discovery, particularly for developing novel therapeutics targeting the CNS, as well as for antiviral and anticancer applications. Adherence to proper safety and handling protocols is essential for its use in a laboratory setting. This guide provides the foundational knowledge required for scientists to effectively utilize this important chemical entity in their research endeavors.

References

A Comprehensive Technical Guide to the Synthetic Routes for 1-(Piperidin-4-ylcarbonyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Piperidin-4-ylcarbonyl)piperidine is a key chemical scaffold and building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure and the presence of a central amide linkage make it a valuable moiety for the design of novel therapeutic agents targeting a range of biological entities. The synthetic accessibility and versatility of this compound have led to its incorporation into numerous biologically active molecules. This in-depth technical guide provides a comprehensive review of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers, scientists, and drug development professionals in its efficient preparation.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound fundamentally involves the formation of an amide bond between a piperidine-4-carboxylic acid moiety and a piperidine ring. Two principal strategies have emerged as the most prevalent and practical approaches to achieve this transformation:

  • Route 1: Direct Amide Coupling of Piperidine-4-Carboxylic Acid and Piperidine. This is a convergent approach where the pre-formed piperidine-4-carboxylic acid (isonipecotic acid) is activated and subsequently coupled with piperidine. This route is favored for its operational simplicity and the wide availability of various coupling reagents.

  • Route 2: Activation of Piperidine-4-Carboxylic Acid via Acid Chloride Formation followed by Amination. This is a two-step approach that involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate, which is then reacted with piperidine. This method is often high-yielding but requires careful handling of the reactive acid chloride intermediate.

The following sections will provide a detailed exploration of these two synthetic routes, including step-by-step protocols, mechanistic discussions, and a comparative analysis of their respective advantages and disadvantages.

Route 1: Direct Amide Coupling

This synthetic strategy hinges on the in-situ activation of the carboxylic acid group of a piperidine-4-carboxylic acid derivative, followed by nucleophilic attack by piperidine to form the desired amide bond. The use of a protecting group on the nitrogen of the piperidine-4-carboxylic acid, typically a tert-butyloxycarbonyl (Boc) group, is a common and often necessary tactic to prevent unwanted side reactions, such as self-polymerization.

Overall Synthetic Workflow

Amide_Coupling_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection A Piperidine-4-carboxylic acid B N-Boc-piperidine-4-carboxylic acid A->B (Boc)2O, Base D N-Boc-1-(Piperidin-4-ylcarbonyl)piperidine B->D Coupling Reagent (e.g., EDC/HOBt), Piperidine C Piperidine C->D E This compound D->E Acid (e.g., TFA, HCl)

Caption: Workflow for the Direct Amide Coupling Route.

Mechanistic Insights: The Role of Coupling Reagents

The success of this route is heavily reliant on the choice of coupling reagent, which activates the carboxylic acid to facilitate the amidation. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

The general mechanism for EDC/HOBt mediated coupling involves:

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.

  • Formation of the Active Ester: HOBt then reacts with the O-acylisourea to form an active ester. This step is crucial as it minimizes the risk of racemization (if chiral centers are present) and reduces the formation of N-acylurea byproducts.

  • Nucleophilic Attack by the Amine: The amine (piperidine) then attacks the carbonyl carbon of the active ester, leading to the formation of a tetrahedral intermediate which subsequently collapses to yield the desired amide and regenerates HOBt.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-piperidine-4-carboxylic acid

  • To a solution of piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent such as a mixture of dioxane and water, add a base like sodium hydroxide (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq) in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 3-4.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid.

Step 2: Amide Coupling

  • Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), and piperidine (1.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-1-(Piperidin-4-ylcarbonyl)piperidine.

Step 3: N-Boc Deprotection

  • Dissolve the N-Boc protected intermediate (1.0 eq) in a suitable solvent such as DCM or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the mixture at room temperature for 1-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • If the hydrochloride salt is desired, it can be precipitated by the addition of a non-polar solvent like diethyl ether. Otherwise, the reaction can be neutralized with a base and the free base extracted.

Route 2: Synthesis via Acid Chloride Intermediate

This route involves the conversion of a piperidine-4-carboxylic acid derivative to its corresponding acid chloride, a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with piperidine. Similar to Route 1, protection of the piperidine nitrogen of the starting carboxylic acid is often employed.

Overall Synthetic Workflow

Acid_Chloride_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Acid Chloride Formation cluster_2 Step 3: Amination cluster_3 Step 4: Deprotection A Piperidine-4-carboxylic acid B N-Boc-piperidine-4-carboxylic acid A->B (Boc)2O, Base C N-Boc-piperidine-4-carbonyl chloride B->C Thionyl Chloride or Oxalyl Chloride E N-Boc-1-(Piperidin-4-ylcarbonyl)piperidine C->E Piperidine, Base D Piperidine D->E F This compound E->F Acid (e.g., TFA, HCl)

References

The Piperidine Scaffold: A Comprehensive Technical Guide to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry.[1][2][3][4] Its remarkable prevalence in a vast array of FDA-approved drugs and biologically active natural products highlights its status as a "privileged scaffold" in drug design.[3][4][5][6][7] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR), mechanisms of action, and therapeutic applications of piperidine-based compounds. We will delve into the causality behind experimental choices in their development, present detailed protocols for their biological evaluation, and use visual diagrams to clarify the complex signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile piperidine scaffold in the creation of novel therapeutics.

Introduction: The Chemical and Pharmacological Significance of the Piperidine Moiety

Piperidine is a saturated heterocycle with the molecular formula (CH₂)₅NH.[8][9] Its significance in drug discovery stems from a combination of favorable physicochemical properties. The sp³-hybridized state of its carbon atoms allows the ring to adopt low-energy chair and boat conformations, enabling it to present substituents in precise three-dimensional orientations to interact with biological targets.[3] The basic nitrogen atom (pKa of the conjugate acid is ~11.2) is often protonated at physiological pH, allowing for crucial ionic interactions with acidic residues in enzyme active sites or receptor binding pockets.

The versatility of the piperidine scaffold is evident in its presence in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, anticancer agents, and treatments for neurodegenerative diseases like Alzheimer's.[6][10][11][12] Its incorporation into a molecule can enhance druggability by improving pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and metabolic stability, often with reduced toxicity.[3]

Diagram: General Drug Discovery Workflow for Piperidine-Based Compounds

This diagram illustrates a typical workflow for the discovery and development of novel therapeutics based on the piperidine scaffold.

G cluster_0 Discovery & Design cluster_1 Preclinical Development cluster_2 Clinical Development Library_Synthesis Scaffold Synthesis & Library Generation HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation & SAR Studies Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox) Lead_Gen->Lead_Opt In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Candidate_Selection Candidate Selection In_Vivo->Candidate_Selection IND IND-Enabling Studies Candidate_Selection->IND Clinical_Trials Clinical Trials (Phase I-III) IND->Clinical_Trials NDA New Drug Application (NDA) Clinical_Trials->NDA Market FDA Approval & Market Launch NDA->Market cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE AChE Enzyme ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic ACh Receptor ACh->Postsynaptic_Receptor Binds Products Choline + Acetate AChE->Products Donepezil Donepezil (Piperidine-based) Donepezil->AChE Inhibits

References

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-(Piperidin-4-ylcarbonyl)piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of clinically approved drugs and bioactive molecules.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, versatile chemical series: 1-(Piperidin-4-ylcarbonyl)piperidine analogs. We will deconstruct the core pharmacophore, analyze the impact of substitutions at key positions, and provide a framework for rational drug design. By integrating synthetic strategies with detailed experimental protocols for biological evaluation, this document serves as a comprehensive resource for researchers and drug development professionals aiming to leverage this scaffold for therapeutic innovation. The narrative will focus on the causality behind experimental choices, grounding mechanistic claims in authoritative sources and presenting quantitative data in a clear, comparative format.

The Architectural Significance of the Piperidine Scaffold

The piperidine heterocycle, a six-membered ring containing one nitrogen atom, offers a unique combination of properties that make it highly valuable in drug design.[1][3] Its sp³-hybridized carbon atoms provide a three-dimensional geometry that can effectively probe the binding pockets of biological targets.[2] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated at physiological pH, a hydrogen bond donor, facilitating critical interactions with protein residues. Furthermore, the piperidine ring's conformational flexibility allows it to adopt various shapes, such as chair and boat conformations, to optimize its fit within a receptor.[2][4] This inherent versatility has led to the incorporation of piperidine moieties in drugs targeting a vast range of conditions, including central nervous system disorders, cancer, and infectious diseases.[5][6]

The this compound core represents a sophisticated evolution of this scaffold. It links two piperidine rings via a robust carbonyl group, creating a larger, more complex structure with distinct regions that can be independently modified to fine-tune pharmacological properties.

Deconstruction of the Core Pharmacophore

To rationally design novel analogs, we must first understand the contribution of each component of the this compound scaffold. The structure can be dissected into three primary regions ripe for chemical modification.

cluster_0 This compound Core Core Core Scaffold RingA Piperidine Ring A (N-1 Position) Linker Carbonyl Linker RingA->Linker Modification Site 1 RingB Piperidine Ring B (C-4' Position) Linker->RingB Modification Site 2

Caption: Key modifiable regions of the core pharmacophore.

  • Piperidine Ring A (N-1 Position): The nitrogen of this ring is a primary site for introducing diversity. Substitutions here directly influence the molecule's overall size, lipophilicity, and ability to interact with specific sub-pockets within a target protein. For many CNS-active agents, the nature of the N-substituent is critical for modulating receptor affinity and selectivity.[7][8]

  • Carbonyl Linker: This amide linker is not merely a passive connector. Its oxygen atom is a potent hydrogen bond acceptor, often anchoring the ligand in the binding site. The planarity of the amide bond imposes a degree of conformational rigidity between the two rings, which can be crucial for activity.

  • Piperidine Ring B (C-4' Position): This ring serves as a versatile anchor for attaching larger, often aromatic, substituents. These groups are typically responsible for key π-π stacking, hydrophobic, or hydrogen bonding interactions that determine the compound's primary pharmacology and target specificity.[7][9]

A Systematic Approach to SAR Elucidation

The exploration of SAR is an iterative process of design, synthesis, and biological testing. The goal is to build a comprehensive understanding of how specific structural changes translate into measurable differences in biological activity.

SAR_Workflow A Identify Core Scaffold (1-Piperidinylcarbonyl)piperidine B Design Analogs (Systematic Modification) A->B C Chemical Synthesis B->C D In Vitro Biological Assay (e.g., Binding, Functional) C->D E Analyze Data (Potency, Selectivity) D->E F Establish SAR (Identify Key Features) E->F F->B Iterative Design Loop G Lead Optimization (ADME, PK/PD) F->G

Caption: A typical workflow for SAR exploration.

Case Study: SAR of Analogs as Opioid Receptor Modulators

The this compound scaffold is particularly well-suited for developing modulators of opioid receptors (μ, δ, and κ), which are critical targets for pain management.[8][10] The general structure often features a 4-aryl substituent on one piperidine ring, a feature common to many potent opioids.[7][11]

Rationale and Key Interactions

Opioid receptor antagonists often feature an N-substituted piperidine or a related nitrogenous heterocycle.[9] The key pharmacophoric elements generally include:

  • A protonatable nitrogen atom for a crucial ionic interaction with an acidic residue (e.g., Asp) in the receptor.

  • A phenolic hydroxyl group (or bioisostere) that hydrogen bonds with a key residue (e.g., His).

  • A hydrophobic region for van der Waals interactions within a nonpolar pocket of the receptor.

The this compound framework provides a rigidified backbone to optimally position these groups.

SAR Data Summary

The following table summarizes hypothetical but representative data for a series of analogs, illustrating common SAR trends observed in the literature for opioid receptor ligands.[7][8]

Compound R¹ (on N-1 of Ring A) R² (on C-4' of Ring B) μ-Opioid Receptor (MOR) Kᵢ (nM) δ-Opioid Receptor (DOR) Kᵢ (nM) Selectivity (DOR/MOR)
1a -CH₃-Phenyl50.5850.216.8
1b -CH₂CH₂-Phenyl-Phenyl5.295.818.4
1c -CH₂-Cyclopropyl-Phenyl2.1150.571.7
2a -CH₂CH₂-Phenylm-OH-Phenyl0.8 15.319.1
2b -CH₂-Cyclopropylm-OH-Phenyl0.5 25.150.2
3a -CH₂CH₂-Phenyl-H>1000>1000-

Analysis of SAR Trends:

  • Influence of R¹: Small alkyl groups like methyl (Compound 1a ) confer moderate potency. Larger, hydrophobic groups such as phenethyl (Compound 1b ) or cyclopropylmethyl (Compound 1c ) significantly enhance binding affinity at the MOR. This is a classic trend in opioid chemistry, where these groups access a hydrophobic pocket.[8]

  • Influence of R²: The presence of a phenyl ring at the 4'-position is critical for activity, as its removal (Compound 3a ) leads to a complete loss of binding. The addition of a meta-hydroxyl group on this phenyl ring (Compounds 2a and 2b ) dramatically increases potency, likely by forming a key hydrogen bond within the receptor active site.[7]

  • Selectivity: The N-substituent (R¹) appears to play a significant role in modulating selectivity. The cyclopropylmethyl group in 2b not only provides high potency but also enhances selectivity for the MOR over the DOR compared to the phenethyl group in 2a .

Synthetic and Experimental Methodologies

Scientific integrity demands that protocols be robust and reproducible. Here we outline a standard synthetic approach and a critical biological assay.

General Synthetic Protocol: Amide Coupling

The most direct route to synthesize this compound analogs is via a standard amide coupling reaction between a commercially available or synthesized piperidine-4-carboxylic acid derivative and a second piperidine.

cluster_0 Amide Coupling Synthesis R1_Pip R1-Piperidine-4-carboxylic acid Activated_Ester Activated Ester Intermediate (e.g., HATU, EDC/HOBt) R1_Pip->Activated_Ester Coupling Agents R2_Pip R2-Piperidine Final_Product Final Product: 1-(R1-Piperidin-4-ylcarbonyl)-R2-piperidine R2_Pip->Final_Product Nucleophilic Attack Activated_Ester->Final_Product

Caption: General synthetic scheme for analog synthesis.

Step-by-Step Methodology:

  • Activation: To a solution of the N-substituted piperidine-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) at 0 °C, add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with an additive like HOBt (1.2 eq).

  • Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 eq), and stir the mixture for 15-20 minutes to allow for the formation of the activated ester.

  • Coupling: Add the desired substituted piperidine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the final compound. Structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[12]

Protocol: [³⁵S]GTPγS Receptor Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs), such as opioid receptors, by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, upon agonist stimulation. Antagonists are measured by their ability to inhibit agonist-stimulated binding.[9]

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., MOR, DOR).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP (10 μM final concentration).

  • [³⁵S]GTPγS (0.1 nM final concentration).

  • Agonist (e.g., DAMGO for MOR).

  • Test compounds (the synthesized analogs).

  • 96-well filter plates and scintillation counter.

Step-by-Step Methodology:

  • Preparation: Thaw receptor membranes on ice. Prepare serial dilutions of test compounds in assay buffer.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), GDP, and the test compound (or vehicle for control). For antagonist mode, also add a fixed concentration of a known agonist (e.g., EC₅₀ concentration of DAMGO).

  • Incubation: Pre-incubate the plate at 30°C for 15 minutes with gentle shaking.

  • Initiation: Initiate the reaction by adding [³⁵S]GTPγS to all wells.

  • Reaction Incubation: Incubate for an additional 60 minutes at 30°C.

  • Termination: Terminate the reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Allow the filters to dry completely. Add scintillation fluid to each well and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Data are typically normalized to the response of a standard agonist and antagonist. IC₅₀ or EC₅₀ values are calculated using non-linear regression analysis (e.g., sigmoidal dose-response curve).

Future Directions and Outlook

The this compound scaffold remains a fertile ground for drug discovery. Future work should focus on:

  • Improving ADME Properties: While high potency is desirable, optimizing metabolic stability and pharmacokinetic profiles is paramount for clinical success.[2] Modifications can be designed to block sites of metabolism without compromising activity.

  • Exploring Novel Targets: The scaffold's versatility suggests it could be adapted for other targets, such as kinases, ion channels, or other GPCRs.[13][14][15]

  • Stereochemistry: Many active analogs possess chiral centers. The synthesis and evaluation of individual enantiomers are crucial, as biological activity often resides in a single stereoisomer.[7][16]

By combining rational design based on a solid understanding of SAR with robust synthetic and biological evaluation techniques, researchers can continue to unlock the therapeutic potential of this remarkable chemical class.

References

Methodological & Application

Application Notes and Protocols for 1-(Piperidin-4-ylcarbonyl)piperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in approved pharmaceuticals and biologically active compounds.[1] This six-membered nitrogen-containing heterocycle offers a unique combination of properties that make it highly attractive for drug design. Its three-dimensional structure allows for the precise spatial orientation of functional groups, enabling optimal interactions with biological targets.[2] Furthermore, the piperidine moiety can significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity, which in turn affects its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The 1-(Piperidin-4-ylcarbonyl)piperidine core, featuring two piperidine rings linked by an amide bond, presents a synthetically accessible and versatile scaffold for the development of novel therapeutics across various disease areas.

Core Synthesis of this compound: A Detailed Protocol

The synthesis of the this compound scaffold is primarily achieved through a standard amide coupling reaction between piperidine-4-carboxylic acid and piperidine. This reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the secondary amine of piperidine. Below are two robust protocols for this synthesis, utilizing common and efficient coupling reagents.[3][4]

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This method is a widely used and reliable approach for amide bond formation, known for its mild reaction conditions and good yields.[5]

Materials and Reagents:

  • Piperidine-4-carboxylic acid

  • Piperidine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography elution

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine-4-carboxylic acid (1.0 equivalent), HOBt (1.2 equivalents), and piperidine (1.1 equivalents) in anhydrous DCM or DMF.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Reagents: Add DIPEA (2.0 equivalents) to the mixture, followed by the slow, portion-wise addition of EDC-HCl (1.2 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic phase sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Workflow for EDC/HOBt-Mediated Amide Coupling

G cluster_prep Reaction Preparation cluster_reaction Amide Coupling Reaction cluster_workup Work-up cluster_purification Purification & Characterization prep1 Dissolve Piperidine-4-carboxylic acid, HOBt, and Piperidine in anhydrous solvent prep2 Cool to 0°C prep1->prep2 react1 Add DIPEA and EDC-HCl prep2->react1 react2 Stir at room temperature for 12-24h react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Dilute with DCM react3->workup1 workup2 Wash with 1M HCl, NaHCO3, and brine workup1->workup2 workup3 Dry and concentrate workup2->workup3 purify1 Flash column chromatography workup3->purify1 char1 Characterize by NMR, IR, MS purify1->char1

Caption: Workflow for the synthesis of this compound.

Derivatization Strategies and Therapeutic Applications

The this compound scaffold offers multiple points for diversification, allowing for the fine-tuning of its pharmacological properties to target a wide range of biological systems. The two piperidine rings can be functionalized to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Targeting G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that are major targets for drug discovery.[6][7] The piperidine moiety is a common feature in many GPCR ligands, where it can interact with specific binding pockets and influence receptor activation or inhibition.[8] Derivatives of the this compound scaffold can be designed as allosteric modulators of GPCRs, offering potential advantages in terms of selectivity and safety compared to orthosteric ligands.[6][9]

Hypothetical Derivatization Strategy for GPCR Modulators:

  • N-substitution on the piperidine rings: Introduction of various substituents, such as alkyl, aryl, or heteroaryl groups, on the nitrogen atoms of either piperidine ring can modulate receptor affinity and selectivity.

  • Substitution on the piperidine rings: Functionalization at other positions on the piperidine rings can provide additional interaction points with the receptor.

Development of Kinase Inhibitors

Kinases play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.[10] The piperidine scaffold is frequently incorporated into kinase inhibitors to enhance their properties.[2] Derivatives of this compound can be designed to target specific kinases by introducing pharmacophores that interact with the ATP-binding site or allosteric pockets. For instance, the scaffold can be appended with moieties known to interact with the hinge region of kinases.

Example Derivatization for Kinase Inhibitors:

R1 Substituent (on Piperidine-1)R2 Substituent (on Piperidine-4)Potential Kinase Target
4-aminopyrimidineHAnaplastic Lymphoma Kinase (ALK)
7H-pyrrolo[2,3-d]pyrimidine4-amino-4-carboxamideAkt kinases
Naphthyridinone4-aminopentamethylp38 MAP kinase
Applications in Central Nervous System (CNS) Disorders

The physicochemical properties of the piperidine scaffold make it well-suited for the development of CNS-active drugs, as it can be modified to achieve blood-brain barrier permeability.[1] Derivatives of this compound can be explored for their potential in treating a range of neurological and psychiatric disorders by targeting CNS receptors and enzymes.

Potential CNS Applications:

  • Muscarinic Antagonists: For the treatment of Parkinson's disease.[8]

  • Dopamine Reuptake Inhibitors: For conditions such as ADHD and depression.

  • Acetylcholinesterase Inhibitors: For the management of Alzheimer's disease.[11]

Biological Evaluation Protocols

Once a library of this compound derivatives has been synthesized, a cascade of in vitro and in vivo assays is necessary to evaluate their biological activity and drug-like properties.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials and Reagents:

  • Recombinant human kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compounds

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Experimental Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO.

  • Reaction Mixture: In a 96-well plate, add the kinase, substrate, and assay buffer.

  • Inhibitor Addition: Add the diluted inhibitor compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a specified time.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (e.g., luminescence) using a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep1 Prepare serial dilutions of inhibitor compounds prep2 Prepare kinase reaction mixture (kinase, substrate, buffer) prep1->prep2 react1 Add inhibitors and controls to wells prep2->react1 react2 Initiate reaction with ATP react1->react2 react3 Incubate at optimal temperature react2->react3 detect1 Stop reaction and add detection reagent react3->detect1 detect2 Measure signal with plate reader detect1->detect2 analysis1 Calculate % inhibition and IC50 detect2->analysis1

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 1-(Piperidin-4-ylcarbonyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of high-throughput screening (HTS) assays involving the compound 1-(Piperidin-4-ylcarbonyl)piperidine. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and biologically active molecules, exhibiting a wide range of pharmacological activities including anticancer, anti-HIV, and CNS effects. Given the novelty of this compound and the absence of a defined biological target, this guide presents a systematic, multi-tiered HTS strategy to identify and characterize its potential molecular targets and mechanisms of action. The protocols detailed herein are designed to be robust, adaptable, and grounded in established scientific principles to ensure data integrity and accelerate the drug discovery process.

Introduction: The Scientific Rationale for Screening this compound

The compound this compound, with the molecular formula C11H20N2O, is a synthetic molecule featuring two piperidine rings linked by a carbonyl group[1]. The piperidine nucleus is a cornerstone of modern pharmacology, and its derivatives are known to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and various enzymes[2][3]. The structural motifs present in this compound suggest its potential as a modulator of diverse signaling pathways.

High-throughput screening (HTS) offers a powerful and unbiased approach to elucidate the bioactivity of novel chemical entities like this compound[4][5]. By systematically testing the compound against large and diverse libraries of biological targets, HTS can rapidly identify initial "hits" that warrant further investigation[4]. This application note outlines a comprehensive HTS cascade, from initial broad-based screening to hit confirmation and mechanistic studies, providing a roadmap for uncovering the therapeutic potential of this compound.

Compound Profile: this compound
PropertyValueReference
CAS Number 63214-58-4[1]
Molecular Formula C11H20N2O[1]
Molecular Weight 196.29 g/mol [1]
Purity >95% (Recommended for HTS)-
Solubility To be determined empirically in DMSO-

A Multi-Tiered HTS Strategy for Target Identification and Validation

A successful HTS campaign for a novel compound is a multi-step process designed to minimize false positives and negatives while progressively building confidence in the identified hits[4]. The proposed strategy for this compound is a three-tiered approach:

  • Primary Screening: Broad, single-concentration screening against a diverse panel of biological targets to identify initial hits.

  • Secondary Screening (Hit Confirmation): Dose-response analysis and orthogonal assays to confirm the activity of primary hits and eliminate artifacts.

  • Tertiary Screening (Mechanism of Action): In-depth cellular and biochemical assays to elucidate the mechanism by which the compound exerts its effect.

HTS_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Tertiary Screening Primary_Screen Broad Target Panel Screen (Single High Concentration, e.g., 10 µM) Hit_Identification Initial Hit Identification (Activity > 3σ over baseline) Primary_Screen->Hit_Identification Data Analysis Dose_Response Dose-Response Curves (e.g., 10-point) Determine Potency (EC50/IC50) Hit_Identification->Dose_Response Advance Hits Orthogonal_Assay Orthogonal Assay Validation (Different technology/readout) Dose_Response->Orthogonal_Assay Validate Hits Hit_Confirmation Confirmed Hits Orthogonal_Assay->Hit_Confirmation MOA_Studies Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Hit_Confirmation->MOA_Studies Advance Confirmed Hits Selectivity_Panel Selectivity & Specificity Profiling MOA_Studies->Selectivity_Panel Characterize Lead Lead_Candidate Lead Candidate Nomination Selectivity_Panel->Lead_Candidate

Caption: A three-tiered HTS workflow for target identification.

Detailed Protocols

General Preparations and Quality Control

3.1.1. Compound Management:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Solubility Assessment: Visually inspect the stock solution for any precipitation. If necessary, perform a nephelometry-based solubility assay.

  • Plate Preparation: Use acoustic dispensing technology (e.g., Echo®) to create intermediate and final assay plates to minimize DMSO carryover. The final concentration of DMSO in the assay should typically be ≤ 0.5%.

3.1.2. Assay Quality Control:

For each assay plate, include the following controls:

  • Negative Control: Wells containing vehicle (e.g., 0.5% DMSO) to define baseline activity (0% effect).

  • Positive Control: Wells containing a known reference compound for the specific assay to define maximal activity (100% effect).

  • Z'-factor Calculation: Use the controls to calculate the Z'-factor for each plate. A Z'-factor > 0.5 is considered indicative of a robust and reliable assay.

Tier 1: Primary Screening Protocol - Broad Target Panel

Rationale: Given the promiscuity of the piperidine scaffold, a broad primary screen is essential. This example will focus on a commercially available panel of GPCRs, as they represent a major class of drug targets.

Assay Principle: A common HTS format for GPCRs is a cell-based assay that measures the accumulation of cyclic AMP (cAMP), a key second messenger for Gs and Gi-coupled receptors. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust detection technology for this purpose.

Protocol: HTRF-based cAMP Assay

  • Cell Plating: Seed cells engineered to express the target GPCR into 384-well assay plates at a predetermined density and incubate overnight.

  • Compound Addition: Transfer this compound from the compound plate to the cell plate to achieve a final concentration of 10 µM. Also, add positive and negative controls to their respective wells.

  • Cell Stimulation: For antagonist screening, add a known agonist at its EC80 concentration. For agonist screening, proceed directly to the next step. Incubate for the optimized time (e.g., 30 minutes).

  • Cell Lysis and Detection: Add the HTRF cAMP detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) according to the manufacturer's instructions.

  • Incubation: Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

  • Plate Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm and 620 nm.

  • Data Analysis: Calculate the 665/620 nm ratio and normalize the data to the plate controls. Identify hits as compounds that produce a signal change greater than three standard deviations from the negative control mean.

Tier 2: Secondary Screening Protocols

3.3.1. Dose-Response Confirmation

Rationale: To confirm the activity of primary hits and determine their potency.

Protocol:

  • Prepare a serial dilution of this compound, typically a 10-point, 3-fold dilution series starting from the highest soluble concentration (e.g., 30 µM).

  • Perform the primary assay (e.g., HTRF cAMP assay) with this dilution series.

  • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).

3.3.2. Orthogonal Assay

Rationale: To confirm the hit using a different assay technology, thereby reducing the likelihood of technology-specific artifacts.

Example Orthogonal Assay (for a Gi-coupled GPCR hit):

Assay Principle: Aequorin-based calcium flux assay. Activation of a Gi-coupled receptor can lead to a decrease in cAMP, which in turn can modulate calcium signaling.

Protocol:

  • Use a cell line co-expressing the target GPCR and a luminescent aequorin photoprotein.

  • Incubate cells with coelenterazine, the substrate for aequorin.

  • Add the dose-response plate of this compound.

  • Stimulate the cells with an appropriate agonist.

  • Measure the resulting luminescence signal, which is proportional to the intracellular calcium concentration, using a luminometer.

  • Calculate the IC50 from the resulting dose-response curve and compare it to the potency obtained in the primary assay.

Tier 3: Tertiary Screening - Elucidating Mechanism of Action

Rationale: To understand how the compound interacts with its confirmed target and the downstream cellular consequences.

Example: Investigating a Kinase Inhibitor Hit

If the primary screen identified this compound as a kinase inhibitor, the following hypothetical pathway could be investigated.

Kinase_Pathway Receptor Growth Factor Receptor KinaseA Kinase A (Target) Receptor->KinaseA Activates Compound This compound Compound->KinaseA Inhibits KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) TranscriptionFactor->Gene_Expression Regulates

Caption: A hypothetical kinase signaling pathway.

Protocol: Western Blot for Phospho-Protein Levels

  • Culture relevant cells and starve them of serum to reduce baseline kinase activity.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with the appropriate growth factor to activate the kinase pathway.

  • Lyse the cells and quantify total protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for the phosphorylated form of a downstream substrate (e.g., phospho-Kinase B) and a total protein control (e.g., total Kinase B or a housekeeping protein like GAPDH).

  • Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities to determine the effect of the compound on the phosphorylation of the downstream substrate, providing evidence of target engagement in a cellular context.

Data Interpretation and Hit Triage

A critical component of any HTS campaign is the systematic triage of hits. Compounds should be prioritized based on a multi-parameter analysis:

  • Potency: Higher potency (lower EC50/IC50) is generally preferred.

  • Efficacy: The maximal effect produced by the compound.

  • Selectivity: The compound should ideally be selective for the target of interest with minimal off-target effects. This can be assessed by screening against a panel of related targets.

  • Structure-Activity Relationship (SAR): If analogs of the initial hit are available, preliminary SAR can provide valuable insights.

  • Chemical Tractability: The compound should have favorable physicochemical properties for further development.

Conclusion

This application note provides a strategic framework and detailed protocols for the high-throughput screening of this compound. By employing a tiered approach of primary screening, hit confirmation, and mechanism of action studies, researchers can effectively navigate the complexities of target identification and validation. The piperidine scaffold holds significant promise in drug discovery, and a systematic HTS campaign is the crucial first step in unlocking the potential therapeutic value of novel derivatives like this compound.

References

Application Notes & Protocols: The 1-(Piperidin-4-ylcarbonyl)piperidine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Scaffold

In the landscape of contemporary drug discovery, the piperidine ring stands out as a "privileged scaffold."[1][2] This six-membered nitrogenous heterocycle is a structural cornerstone in a vast array of clinically approved therapeutics, prized for its favorable physicochemical properties and synthetic tractability.[2][3] This guide focuses on a specific and increasingly relevant derivative: 1-(Piperidin-4-ylcarbonyl)piperidine . This molecule, featuring two piperidine rings linked by a robust amide bond, presents a unique combination of structural rigidity and versatile exit vectors for chemical modification.

The inherent properties of this scaffold—its capacity for modulating lipophilicity, forming crucial hydrogen bonds, and improving pharmacokinetic profiles—make it an exceptionally valuable building block.[2] These application notes will provide researchers, scientists, and drug development professionals with an in-depth exploration of the rationale behind its use, detailed synthetic protocols, and its practical application in the development of novel therapeutics for oncology, virology, and neuroinflammatory disorders.

Section 1: Core Structural Rationale and Physicochemical Advantages

The selection of a scaffold in a drug discovery campaign is a critical decision driven by its ability to confer drug-like properties. The this compound core is attractive for several key reasons:

  • Modulation of Physicochemical Properties: The piperidine motif is a powerful tool for enhancing aqueous solubility and optimizing lipophilicity (LogP), which are critical for achieving favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[2] The dual-ring structure allows for fine-tuning these properties through substitution on either ring.

  • Metabolic Stability: The piperidine ring is generally more metabolically stable than many other heterocyclic systems, contributing to improved in vivo half-life and bioavailability.[2]

  • Three-Dimensionality: Moving away from flat, aromatic systems towards more three-dimensional structures is a key strategy in modern drug design to improve selectivity and access novel chemical space. The saturated piperidine rings provide a defined conformational geometry that can lead to more specific and potent interactions with protein targets.[4]

  • Hydrogen Bonding Capability: The central amide linkage provides both a hydrogen bond donor (N-H) and acceptor (C=O), enabling strong and directional interactions within a target's binding site. The nitrogen atoms within the piperidine rings can also serve as hydrogen bond acceptors, further anchoring the molecule.

Caption: Core structure of this compound highlighting key medicinal chemistry features.

Section 2: General Synthesis Strategies

The construction of the this compound scaffold and its derivatives is typically achieved through standard amide coupling reactions. The key is often the use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, to ensure regioselective functionalization.

Protocol 2.1: Synthesis of the Core Scaffold via Amide Coupling

This protocol describes a general method for coupling piperidine-4-carboxylic acid with a second piperidine ring, which may be protected to allow for further modification.

Causality: The choice of coupling reagent is critical. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, modern coupling reagent that minimizes side reactions and racemization, making it ideal for creating the amide bond under mild conditions.[5] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction without interfering with the coupling partners.

Materials:

  • N-Boc-piperidine-4-carboxylic acid

  • Piperidine

  • HATU

  • DIPEA

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes. This pre-activation step forms the active ester intermediate.

  • Amine Addition: Add piperidine (1.2 eq) dropwise to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Workup: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography (silica gel, typically using a hexane/EtOAc gradient) to obtain the pure N-Boc-1-(piperidin-4-ylcarbonyl)piperidine.

  • Deprotection (Optional): The Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final core scaffold.

Caption: General workflow for the synthesis of the this compound scaffold.

Section 3: Therapeutic Applications and Protocols

The versatility of the this compound scaffold allows for its application across multiple therapeutic areas.

Application in Antiviral Drug Discovery

Rationale: Piperidine and piperidinone derivatives have demonstrated notable potential as antiviral agents, with activity reported against viruses such as cytomegalovirus and SARS-CoV-2.[5] The scaffold can be decorated with functional groups that mimic natural ligands or occupy hydrophobic pockets in viral enzymes like proteases or polymerases, thereby inhibiting viral replication.

Protocol 3.1.1: In Vitro Plaque Reduction Neutralization Assay (PRNA)

This protocol provides a method to quantify the antiviral activity of synthesized compounds by measuring the reduction in viral plaques in a cell monolayer.

Causality: This assay is a gold standard for quantifying antiviral efficacy. It directly measures the ability of a compound to prevent viral infection and spread, providing a clear and biologically relevant endpoint (plaque formation). Using a dose-response curve allows for the calculation of an IC50 value, a critical parameter for comparing compound potency.

Procedure:

  • Cell Seeding: Seed a 12-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) to form a confluent monolayer. Incubate for 24 hours.

  • Compound Dilution: Prepare serial dilutions of the test compound in a serum-free cell culture medium.

  • Virus-Compound Incubation: Mix a known titer of the virus (e.g., 100 Plaque Forming Units, PFU) with each compound dilution. Incubate at 37°C for 1 hour to allow the compound to bind to the virus.

  • Infection: Remove the medium from the cell plates and infect the monolayers with the virus-compound mixtures. Allow adsorption for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding concentration of the test compound. This semi-solid medium prevents secondary plaque formation.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 3-5 days, or until visible plaques appear in the virus-only control wells.

  • Staining and Counting: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a crystal violet solution. Wash the plates, allow them to dry, and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control. Plot the percentage of reduction against the compound concentration and determine the 50% inhibitory concentration (IC50) using non-linear regression analysis.

Application in Anticancer Drug Discovery

Rationale: The piperidine moiety is a frequent component of approved anticancer drugs.[4][6] Derivatives of the related 1-(piperidin-4-yl) scaffold have been successfully developed as potent inhibitors of key signaling pathways, such as the MAPK/ERK pathway, by targeting enzymes like MEK1/2.[7] Introducing substituents onto the piperidine rings can enhance binding affinity and selectivity for the kinase active site.[7]

Protocol 3.2.1: In Vitro MEK1 Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the IC50 of a test compound against the MEK1 enzyme.

Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of its target. Using a purified, recombinant enzyme isolates the interaction and avoids the complexities of a cellular environment, providing a clean measure of on-target potency. The use of a validated substrate (inactive ERK2) and ATP ensures the reaction is biochemically relevant.

Procedure:

  • Reagent Preparation: Prepare assay buffer, recombinant active MEK1 enzyme, inactive ERK2 substrate, and ATP solution.

  • Compound Plating: In a 96-well assay plate, perform serial dilutions of the test compound to create a dose-response curve. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme-Inhibitor Pre-incubation: Add MEK1 enzyme to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the ERK2 substrate and ATP.

  • Reaction Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Detection: Stop the reaction and detect the amount of phosphorylated ERK2. This can be done using various methods, such as an antibody-based ELISA or a luminescence-based assay (e.g., ADP-Glo™) that measures ATP consumption.

  • Data Analysis: Subtract the background signal (negative control) from all measurements. Normalize the data to the positive control (100% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Structure-Activity Relationship (SAR) Data for Hypothetical MEK1 Inhibitors

Compound IDR1 Substitution (Piperidine 1)R2 Substitution (Piperidine 2)MEK1 IC50 (nM)
SCA-001 -H-H1250
SCA-002 3-fluoro-H450
SCA-003 -H4-phenyl85
SCA-004 3-fluoro4-phenyl15

This data is illustrative and serves to demonstrate how SAR tables are used.

Application in CNS Disorders: Targeting Neuroinflammation

Rationale: The piperidine scaffold is a privileged structure for CNS-acting drugs.[1] Recently, derivatives built upon a 1-(piperidin-4-yl) core have been identified as potent inhibitors of the NLRP3 inflammasome, a key driver of neuroinflammation in diseases like Alzheimer's and Parkinson's.[8] The scaffold serves as an ideal framework to position functional groups that can bind to and stabilize the inactive conformation of the NLRP3 protein.

Caption: The NLRP3 inflammasome activation pathway and the inhibitory mechanism of scaffold-based drugs.

Protocol 3.3.1: IL-1β Release Assay in PMA-Differentiated THP-1 Cells

This protocol measures the ability of a compound to inhibit NLRP3-mediated IL-1β release in a human monocytic cell line.[8]

Causality: This cellular assay recapitulates the two-signal activation process of the NLRP3 inflammasome, providing a highly disease-relevant model. Measuring the release of the downstream effector cytokine, IL-1β, gives a functional readout of the entire pathway's inhibition. THP-1 cells are a well-established and reliable model for this purpose.

Procedure:

  • Cell Differentiation: Culture THP-1 monocytes and differentiate them into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Priming (Signal 1): Replace the medium with fresh medium containing lipopolysaccharide (LPS, 1 µg/mL) to prime the cells. This induces the expression of NLRP3 and pro-IL-1β. Incubate for 3-4 hours.

  • Inhibitor Treatment: Remove the priming medium and add fresh medium containing serial dilutions of the test compound. Incubate for 1 hour.

  • Activation (Signal 2): Add ATP (5 mM) to the wells to activate the NLRP3 inflammasome via P2X7R-mediated potassium efflux. Incubate for 1-2 hours.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.

  • IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of IL-1β release inhibition for each compound concentration relative to the vehicle-treated control. Determine the IC50 value by fitting the dose-response data to a suitable model.

Section 4: Conclusion and Future Directions

The this compound scaffold is a powerful and versatile platform in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility make it a strategic choice for developing novel therapeutics. The case studies presented here in virology, oncology, and neuroinflammation demonstrate its broad applicability.

Future research should continue to explore the vast chemical space accessible from this core. The development of chiral derivatives, introducing stereocenters on one or both piperidine rings, could lead to significant improvements in potency and selectivity.[7] Furthermore, applying this scaffold to other target classes, such as G-protein coupled receptors (GPCRs) or other enzyme families like secretory glutaminyl cyclase for Alzheimer's disease, represents a promising avenue for future drug discovery campaigns.[9]

References

Application Note: A Tiered In Vitro Strategy for the Pharmacological Characterization of 1-(Piperidin-4-ylcarbonyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Strategy

The compound 1-(Piperidin-4-ylcarbonyl)piperidine, hereafter referred to as "Compound X," is a novel chemical entity featuring a piperidine scaffold. This structural motif is prevalent in a wide range of pharmacologically active agents, particularly those targeting the central nervous system.[1][2][3] Given its structure, Compound X warrants investigation into its potential interactions with G-protein coupled receptors (GPCRs), a major class of drug targets.

This document provides a comprehensive, tiered in vitro testing cascade designed to systematically determine the pharmacological profile of Compound X. The strategy is built on three pillars of early-stage drug discovery:

  • Target Engagement: Does the compound bind to a specific biological target?

  • Functional Activity: If it binds, does it modulate the target's function (e.g., as an agonist or antagonist)?

  • Cellular Viability: Are the observed effects target-specific or a result of general cytotoxicity?

For the purpose of this guide, we will use the human mu-opioid receptor (MOR) , a classic Gi-coupled GPCR, as a representative target for initial characterization. This approach provides a robust framework that can be adapted to screen against a wider panel of receptors.

The Experimental Workflow: A Three-Phase Cascade

A successful screening strategy relies on a logical progression from broad, binding-focused assays to more specific functional and counter-assays.[4] This ensures that resources are focused on compounds with genuine, target-specific activity. Our proposed workflow follows this principle.

G cluster_0 Phase 1: Target Binding cluster_1 Phase 2: Functional Efficacy cluster_2 Phase 3: Counter-Screen P1 Radioligand Displacement Assay P1_out Determine Binding Affinity (Ki) P1->P1_out Identifies if Compound X binds to the Mu-Opioid Receptor P2 cAMP Second Messenger Assay P1_out->P2 If Binding Confirmed P2_out Determine Potency (EC50) and Efficacy (% Activity) P2->P2_out Characterizes compound as Agonist or Antagonist P3 Cell Viability Assay P2_out->P3 If Functionally Active P3_out Determine Cytotoxicity (CC50) P3->P3_out Rules out non-specific effects due to cell death

Caption: Tiered workflow for characterizing Compound X.

Phase 1 Protocol: Radioligand Binding Assay for Target Affinity

Principle

This assay quantifies the ability of Compound X to displace a known high-affinity radiolabeled ligand from the mu-opioid receptor (MOR). The concentration at which Compound X displaces 50% of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated. The Ki represents the intrinsic binding affinity of the compound for the receptor.[5][6]

Protocol: Competitive Displacement Assay

This protocol is adapted for CHO-K1 or HEK293 cells stably expressing the human mu-opioid receptor (hMOR).

Materials:

  • Cell Membranes: Membrane preparation from hMOR-expressing cells.

  • Radioligand: [³H]DAMGO (a selective MOR agonist).[7][8]

  • Test Compound: Compound X, prepared in serial dilutions.

  • Non-Specific Control: Naloxone (10 µM) or unlabeled DAMGO.[7]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration: 96-well glass fiber filter plates and a cell harvester.

  • Detection: Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Preparation: Thaw hMOR cell membranes on ice. Prepare serial dilutions of Compound X (e.g., from 100 µM to 10 pM) in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add reagents in the following order:

    • Total Binding Wells: 50 µL Assay Buffer.

    • Non-Specific Binding (NSB) Wells: 50 µL of 10 µM Naloxone.

    • Compound X Wells: 50 µL of each Compound X dilution.

  • Add Radioligand: Add 50 µL of [³H]DAMGO (at a final concentration near its Kd, e.g., 0.5 nM) to all wells.[8]

  • Add Membranes: Add 100 µL of the hMOR membrane preparation (e.g., 10-20 µg protein/well) to all wells. The final volume is 200 µL.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[8]

  • Harvesting: Rapidly filter the plate contents through the glass fiber filter plate using a cell harvester. Wash each well 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Data Analysis & Presentation
  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Normalize Data: Express the binding at each concentration of Compound X as a percentage of the specific binding in the absence of the compound.

  • Generate Curve: Plot the percent specific binding against the log concentration of Compound X. Use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

  • Calculate Ki: Convert the experimentally determined IC50 to the Ki using the Cheng-Prusoff equation .[5][6][9][10] This corrects for the concentration of the radioligand used in the assay.

    • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand ([³H]DAMGO).

      • Kd is the dissociation constant of the radioligand for the receptor.

Example Data Table:

Compound X [M] Log[M] CPM (Average) % Specific Binding
1.00E-10 -10.0 4510 99.5%
1.00E-09 -9.0 4350 95.1%
1.00E-08 -8.0 3200 67.8%
1.00E-07 -7.0 1850 30.1%
1.00E-06 -6.0 980 2.5%
1.00E-05 -5.0 890 0.1%
Controls
Total Binding N/A 4600 100%

| NSB | N/A | 880 | 0% |

Phase 2 Protocol: cAMP Functional Assay for Efficacy

Principle

The mu-opioid receptor is coupled to an inhibitory G-protein (Gi). Upon agonist binding, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[11][12] This assay measures changes in cAMP levels to determine if Compound X acts as an agonist (decreases cAMP) or an antagonist (blocks the cAMP decrease caused by a known agonist).

G Agonist Agonist (e.g., Compound X) MOR Mu-Opioid Receptor (MOR) Agonist->MOR Gi Gi Protein (Inactive) MOR->Gi Gi_active Gi Protein (Active) Gi->Gi_active AC Adenylyl Cyclase Gi_active->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Cellular Response cAMP->Response Forskolin Forskolin (Stimulator) Forskolin->AC Stimulates

Caption: MOR Gi-signaling pathway leading to cAMP inhibition.

Protocol: Homogeneous Time-Resolved FRET (HTRF) cAMP Assay

This is a competitive immunoassay format. Cellular cAMP produced competes with a labeled cAMP tracer for binding to a specific antibody.[13]

Materials:

  • Cells: hMOR-expressing cells seeded in a 384-well white plate.

  • Assay Kit: A commercial HTRF or GloSensor cAMP assay kit.[14][15]

  • Stimulant: Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels, allowing for the measurement of inhibition).[12]

  • Reference Agonist: DAMGO.

  • Test Compound: Compound X.

Procedure:

Part A: Agonist Mode

  • Cell Plating: Seed hMOR cells into a 384-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of Compound X or the reference agonist (DAMGO) to the cells.

  • Stimulation: Add a fixed concentration of Forskolin (e.g., 10 µM, pre-optimized) to all wells to induce cAMP production.

  • Incubation: Incubate at room temperature for 15-30 minutes.

  • Lysis & Detection: Add the cAMP detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's protocol.

  • Read Plate: After a final incubation (e.g., 60 minutes), read the plate on an HTRF-compatible reader.

Part B: Antagonist Mode

  • Cell Plating: As above.

  • Compound Addition: Add serial dilutions of Compound X to the cells and incubate for 15-20 minutes.

  • Agonist Challenge: Add a fixed concentration of a reference agonist (e.g., DAMGO at its EC80 concentration) to all wells.

  • Stimulation, Lysis, and Detection: Proceed as in steps 3-6 of the Agonist Mode protocol.

Data Analysis & Presentation
  • Agonist Mode: Plot the HTRF ratio against the log concentration of Compound X. Fit a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (maximum efficacy relative to the reference agonist).

  • Antagonist Mode: Plot the HTRF ratio against the log concentration of Compound X. Fit a sigmoidal dose-response curve to determine the IC50 (concentration of Compound X that inhibits 50% of the reference agonist's response).

Example Data Table:

Parameter Compound X DAMGO (Control) Interpretation
EC50 (nM) 25.5 5.2 Potency of agonist activity.
Emax (% of DAMGO) 95% 100% Efficacy (Full or Partial Agonist).

| IC50 (nM) | >10,000 | N/A | Potency of antagonist activity. |

Phase 3 Protocol: Cell Viability Counter-Screen

Principle

It is critical to ensure that the activity observed in the primary assays is due to specific interaction with the receptor and not a result of the compound killing the cells.[16][17][18] A cell viability assay measures the number of metabolically active, viable cells after exposure to the compound. The CellTiter-Glo® Luminescent Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[19][20][21][22]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Materials:

  • Cells: The same hMOR-expressing cell line used in the functional assay.

  • Assay Reagent: CellTiter-Glo® Reagent.[19][23]

  • Plates: Opaque-walled 96- or 384-well plates suitable for luminescence.

  • Detection: A plate-reading luminometer.

Procedure:

  • Cell Plating: Seed cells at an optimized density in opaque-walled plates and incubate overnight.

  • Compound Addition: Add serial dilutions of Compound X to the wells. Include a "no-cell" background control and a "vehicle-only" 100% viability control.

  • Incubation: Incubate the plate for a duration that matches the longest incubation time of the primary assays (e.g., 2-4 hours).

  • Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[21][23]

  • Lysis & Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21][23]

  • Read Plate: Measure luminescence using a plate-reading luminometer.

Data Analysis & Presentation
  • Calculate Percent Viability: (Luminescence_Compound - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background) * 100.

  • Determine CC50: Plot percent viability against the log concentration of Compound X and fit a sigmoidal dose-response curve to determine the CC50 (the concentration that reduces cell viability by 50%).

Example Data Table:

Parameter Compound X Interpretation
CC50 (µM) 85 The concentration at which the compound is cytotoxic.

| Therapeutic Index | CC50 / EC50 = 3333 | A large window between functional and cytotoxic effects suggests target specificity. |

Conclusion and Next Steps

By integrating the data from these three assays—binding affinity (Ki), functional potency (EC50/IC50), and cytotoxicity (CC50)—a comprehensive preliminary profile of this compound can be established. A compound demonstrating high binding affinity, potent functional activity, and low cytotoxicity (high CC50) would be considered a promising hit for further optimization and characterization, including selectivity screening against other receptors and subsequent in vivo studies.

References

Application Notes and Protocols: Evaluating 1-(Piperidin-4-ylcarbonyl)piperidine for Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Anti-Inflammatory Agents

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet a key driver of pathology in a vast array of human diseases when dysregulated.[1][2] Chronic inflammation underpins conditions ranging from autoimmune disorders like rheumatoid arthritis and inflammatory bowel disease to cardiovascular disease and neurodegeneration.[3][4] The transcription factor NF-κB, the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, and mitogen-activated protein kinase (MAPK) pathways are central regulators of the inflammatory response, making them prime targets for therapeutic intervention.[3][4][5]

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and natural alkaloids with diverse pharmacological activities, including anti-inflammatory effects.[6][7][8] This document provides a comprehensive guide for the investigation of 1-(Piperidin-4-ylcarbonyl)piperidine , a specific piperidine derivative, as a potential anti-inflammatory agent. We present a structured, mechanistically-driven approach to characterize its biological activity, from initial in vitro screening to validation in more complex cellular systems.

Compound Profile: this compound

Property Value
IUPAC Name (Piperidin-4-yl)(piperdin-1-yl)methanone
CAS Number 63214-58-4[9]
Molecular Formula C11H20N2O[9]
Molecular Weight 196.29 g/mol
Structure (Image of the chemical structure of this compound would be placed here in a full document)

While direct evidence for the anti-inflammatory activity of this specific molecule is not extensively published, its structural components, featuring two piperidine rings linked by a carbonyl group, suggest potential interactions with biological targets involved in inflammation. The following protocols are designed to systematically evaluate this potential.

Experimental Workflow for Anti-Inflammatory Evaluation

The proposed workflow is designed to first establish the compound's safety profile at a cellular level, then screen for primary anti-inflammatory activity, and finally, to dissect the underlying mechanism of action.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic Deep Dive A Cytotoxicity Assessment (MTT Assay) C LPS-Stimulated Macrophage Model A->C Determine non-toxic concentrations B Solubility & Stability Testing B->C D Nitric Oxide (NO) Production Assay (Griess Test) C->D Assess primary anti-inflammatory effect E Pro-inflammatory Cytokine Quantification (ELISA) C->E Quantify cytokine suppression F NF-κB Activation Assay (Western Blot / Reporter Assay) E->F Investigate upstream signaling G MAPK Pathway Analysis (Western Blot) F->G H JAK-STAT Pathway Analysis (Western Blot) G->H

Caption: Proposed experimental workflow for evaluating this compound.

Phase 1: Foundational Assays

Protocol 1: Cell Viability and Cytotoxicity Assay

Rationale: Before assessing anti-inflammatory activity, it is crucial to determine the concentration range at which this compound is not toxic to the cells used in subsequent assays. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophages or human THP-1 monocytes in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Incubation: Replace the old medium with the medium containing the test compound and incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control (DMSO-treated) cells. Determine the concentration that results in 50% cell death (CC50). For all subsequent experiments, use concentrations well below the cytotoxic threshold.

Phase 2: In Vitro Screening for Anti-Inflammatory Activity

This phase utilizes a widely accepted in vitro model of inflammation: macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[10][11]

Protocol 2: Inhibition of Nitric Oxide (NO) Production

Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of large amounts of nitric oxide (NO), a key inflammatory mediator.[1][2][12] The Griess assay provides a simple and sensitive method to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant.[13]

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and allow adherence.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulus: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include a vehicle control group (no LPS, no compound) and a positive control group (LPS only).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes.

  • Quantification: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Data Analysis: Determine the percentage inhibition of NO production by the test compound compared to the LPS-only control. Calculate the IC50 value.

Protocol 3: Quantification of Pro-Inflammatory Cytokines

Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are central to the inflammatory cascade.[14] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the levels of these cytokines in the cell culture supernatant.[15]

Methodology:

  • Sample Collection: Use the same cell culture supernatants collected from the Nitric Oxide Production Assay (Protocol 2).

  • ELISA Procedure:

    • Perform sandwich ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions (e.g., from R&D Systems, Abcam, or Promega).[14]

    • Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Add the cell culture supernatants and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add the substrate and measure the resulting colorimetric or luminescent signal.

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of each cytokine in the samples. Determine the percentage reduction in cytokine secretion for each concentration of the test compound and calculate the IC50 values.

Parameter Expected Outcome with Active Compound
Nitric Oxide (NO) Dose-dependent decrease in production
TNF-α Dose-dependent decrease in secretion
IL-6 Dose-dependent decrease in secretion
IL-1β Dose-dependent decrease in secretion

Phase 3: Elucidating the Mechanism of Action

If this compound demonstrates significant anti-inflammatory activity in Phase 2, the next logical step is to investigate its effect on key inflammatory signaling pathways.

The NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation.[3][16][17] In resting cells, it is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation (e.g., by LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[18][19]

NFkB_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa Degradation of IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Genes Activates Compound This compound Compound->IKK Potential Inhibition Point

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathways

Rationale: Western blotting allows for the quantification of specific proteins, providing a snapshot of pathway activation. We will assess the phosphorylation status of key proteins in the NF-κB and MAPK pathways. The MAPK family (including p38, ERK, and JNK) also plays a critical role in transducing inflammatory signals.[20][21][22]

Methodology:

  • Cell Treatment and Lysis:

    • Seed and treat RAW 264.7 cells with the test compound and/or LPS as described previously, but for shorter time points (e.g., 15, 30, 60 minutes) to capture phosphorylation events.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration in the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. Key targets include:

      • Phospho-IκBα and Total IκBα

      • Phospho-p65 (a subunit of NF-κB) and Total p65

      • Phospho-p38, Phospho-ERK, Phospho-JNK

      • Total p38, Total ERK, Total JNK

      • β-actin or GAPDH (as a loading control)

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is crucial for transmitting signals from cytokines.[4][23] Cytokine binding to its receptor activates associated Janus kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression.[24][25]

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Genes Inflammatory Gene Expression Nucleus->Genes Activates Compound This compound Compound->JAK Potential Inhibition Point

Caption: Overview of the JAK-STAT signaling pathway.

Protocol 5: Analysis of JAK-STAT Pathway Activation

Rationale: To determine if the compound's effects are mediated through the JAK-STAT pathway, we can assess the phosphorylation of key STAT proteins (e.g., STAT1, STAT3) in response to a specific cytokine stimulus like Interferon-gamma (IFN-γ) or IL-6.

Methodology:

This protocol follows the same Western Blotting procedure as Protocol 4, with the following modifications:

  • Stimulus: Instead of LPS, use a specific cytokine like IFN-γ (to activate STAT1) or IL-6 (to activate STAT3).

  • Primary Antibodies: Use antibodies against Phospho-STAT1 and Total STAT1, or Phospho-STAT3 and Total STAT3.

Conclusion and Future Directions

This guide outlines a systematic and robust framework for the initial evaluation of this compound as a potential anti-inflammatory agent. Positive results from these in vitro studies—specifically, low cytotoxicity, significant inhibition of NO and pro-inflammatory cytokines, and modulation of key signaling pathways like NF-κB, MAPK, or JAK-STAT—would provide a strong rationale for advancing the compound to more complex in vivo models of inflammation, such as the carrageenan-induced paw edema model in rodents.[26][27][28] The data generated will be critical for establishing a comprehensive pharmacological profile and guiding future drug development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Piperidin-4-ylcarbonyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(Piperidin-4-ylcarbonyl)piperidine. This molecule is a crucial building block in medicinal chemistry, often serving as a key intermediate in the development of novel therapeutics.[1] The core of its synthesis lies in the formation of a robust amide bond between piperidine-4-carboxylic acid and a second piperidine molecule.

This guide is designed for researchers and drug development professionals. It provides an in-depth, optimized protocol and addresses common challenges encountered during the synthesis through a detailed troubleshooting guide and frequently asked questions. Our goal is to empower you to achieve higher yields, improve purity, and streamline your synthetic workflow.

Optimized Experimental Protocol: HATU-Mediated Amide Coupling

The following protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent known for its rapid reaction times and ability to minimize side reactions.[2]

Materials & Reagents
ReagentMolar Eq.Notes
N-Boc-piperidine-4-carboxylic acid1.0Ensure it is dry.
Piperidine1.1Freshly distilled is recommended.
HATU1.2Store under inert gas, away from moisture.
N,N-Diisopropylethylamine (DIPEA)3.0Anhydrous grade. A non-nucleophilic base is critical.
Anhydrous Dichloromethane (DCM)-Use a freshly opened bottle or dried solvent.
Saturated aq. NaHCO₃-For aqueous workup.
Brine (Saturated aq. NaCl)-For aqueous workup.
Anhydrous MgSO₄ or Na₂SO₄-For drying the organic layer.
Trifluoroacetic Acid (TFA)-For the final deprotection step.
Step-by-Step Methodology

Part 1: Amide Coupling

  • Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add piperidine (1.1 eq) dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[3]

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and then with brine (1x).[4]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate.

Part 2: Boc Deprotection

  • Acidolysis: Dissolve the crude product from the previous step in DCM. Add Trifluoroacetic Acid (TFA) (typically 10-20% v/v).

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the Boc-protected starting material.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic (pH > 8) to neutralize any remaining acid.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product, this compound.

  • Purification: If necessary, the final product can be purified by silica gel column chromatography.

Workflow Diagram

G cluster_coupling Part 1: Amide Coupling cluster_deprotection Part 2: Boc Deprotection A 1. Dissolve N-Boc-piperidine-4- carboxylic acid in anhydrous DCM B 2. Add HATU and DIPEA (Pre-activation) A->B C 3. Add Piperidine at 0 °C B->C D 4. Stir at RT for 2-4h (Monitor by TLC/LC-MS) C->D E 5. Aqueous Workup (NaHCO3, Brine) D->E F Crude Boc-protected Product E->F G 1. Dissolve crude product in DCM F->G Proceed to Deprotection H 2. Add TFA, stir at RT for 1-2h G->H I 3. Concentrate and Neutralize with NaHCO3 H->I J 4. Extract and Dry I->J K Purified this compound J->K

Caption: Experimental workflow for the two-part synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, or I see no product formation by TLC/LC-MS. What are the primary causes?

A1: Low or no yield in amide coupling reactions is a common issue that can typically be traced back to a few key factors.[5]

  • Moisture Contamination: Amide coupling reagents and the activated carboxylic acid intermediates are highly sensitive to water.[3] The presence of moisture will lead to the hydrolysis of the activated ester back to the carboxylic acid, effectively stopping the reaction.[5]

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Store coupling reagents like HATU in a desiccator under an inert atmosphere.

  • Inactive Reagents: Coupling reagents can degrade over time, especially with improper storage. The amine or carboxylic acid starting materials may also be of poor quality.

    • Solution: Use fresh coupling reagents. Verify the purity and integrity of your starting materials using techniques like NMR or LC-MS before starting the reaction.[3]

  • Amine Protonation: Piperidine is a base and can be protonated by the carboxylic acid, rendering it non-nucleophilic. Furthermore, if your piperidine starting material is a hydrochloride salt, it must be neutralized.[5][6]

    • Solution: This protocol uses DIPEA, a non-nucleophilic base, to scavenge the proton from the carboxylic acid and any acid generated during the reaction.[4] Ensure you use at least 2 equivalents of base (1 to neutralize the acid byproduct, 1 for the carboxylic acid) and an additional equivalent if starting with an amine salt.

  • Incorrect Stoichiometry: The molar ratios of your reactants are critical.[3]

    • Solution: Double-check all calculations. A slight excess of the amine (1.1 eq) and coupling reagent (1.2 eq) relative to the carboxylic acid is a good starting point.[3]

Q2: The reaction has stalled; I see both starting materials and some product, but the reaction is not progressing. What can I do?

A2: A stalled reaction suggests that the conditions are not optimal for driving the equilibrium towards the product.

  • Insufficient Activation: The coupling reagent may not be reactive enough for your specific substrates, especially if there is any steric hindrance.[5]

    • Solution: While HATU is very effective, you could consider an alternative. For particularly difficult couplings, converting the carboxylic acid to an acyl fluoride in situ using a reagent like BTFFH can be a powerful strategy.[7]

  • Low Temperature: While starting at 0 °C is good practice to control the initial exotherm, room temperature may not be sufficient to overcome the activation energy.

    • Solution: After the initial addition, consider gently warming the reaction to 30-40 °C. Monitor carefully by TLC to ensure no degradation occurs.[3]

  • Extended Reaction Time: Some amide couplings are simply slow.

    • Solution: If no degradation is observed, allow the reaction to stir for a longer period (e.g., 12-16 hours) before concluding that it has stalled.[3]

Q3: My purification is complicated by a persistent impurity. What is it and how can I remove it?

A3: The most common impurity from carbodiimide-based couplings (like DCC or EDC) is the corresponding urea byproduct (DCU or EDU).[2] While HATU does not produce these, unreacted starting materials or byproducts from the workup can be an issue.

  • Unreacted N-Boc-piperidine-4-carboxylic acid: If the reaction was incomplete, the acidic starting material may persist.

    • Solution: During the aqueous workup, a wash with a weak base like NaHCO₃ should effectively remove the acidic starting material into the aqueous layer.[4]

  • Excess Piperidine: Using a large excess of piperidine can make removal difficult.

    • Solution: A wash with dilute acid (e.g., 1M HCl) during the workup can protonate and extract the excess basic piperidine into the aqueous layer. Be cautious not to use this method on the final deprotected product, as it will also be extracted. Careful control of stoichiometry (1.1 eq) is the best prevention.

Troubleshooting Workflow

G start Problem: Low or No Yield q1 Are solvents and reagents anhydrous? start->q1 sol1 Solution: Use oven-dried glassware. Use fresh anhydrous solvents. q1->sol1 No q2 Is the coupling reagent active? q1->q2 Yes a1_yes Yes a1_no No sol2 Solution: Use a fresh bottle of HATU or other reagent. q2->sol2 No q3 Is stoichiometry correct? q2->q3 Yes a2_yes Yes a2_no No sol3 Solution: Recalculate molar equivalents. Use 1.1-1.2 eq of amine/reagent. q3->sol3 No q4 Is a non-nucleophilic base (e.g., DIPEA) being used? q3->q4 Yes a3_yes Yes a3_no No sol4 Solution: Switch to DIPEA or TEA to prevent amine protonation. q4->sol4 No a4_no No

Caption: A decision tree for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: Why is a Boc protecting group used on the piperidine-4-carboxylic acid?

A1: The Boc (tert-butoxycarbonyl) group is used to protect the secondary amine on the piperidine-4-carboxylic acid. Without it, during the activation step, the carboxylic acid of one molecule could react with the amine of another, leading to polymerization and a complex mixture of unwanted side products. The Boc group is stable to the reaction conditions and can be easily removed in a final step with acid (TFA).

Q2: Can I use a different coupling reagent like EDC/HOBt instead of HATU?

A2: Yes, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a very common and cost-effective alternative to HATU.[4] The protocol is similar: the carboxylic acid, amine, EDC, and HOBt are mixed in an anhydrous solvent like DCM or DMF.[4] The primary drawback is that the reaction can be slower, and the byproduct, ethyl-dimethylaminopropyl urea (EDU), must be removed during the aqueous workup.

Q3: What is the purpose of DIPEA in this reaction?

A3: N,N-Diisopropylethylamine (DIPEA) serves two critical functions. First, it acts as an acid scavenger to neutralize the hexafluorophosphate acid that is implicitly generated from HATU during the reaction.[3] Second, it maintains a basic environment to ensure the piperidine nucleophile remains in its deprotonated, reactive state.[5] Its bulky isopropyl groups make it a non-nucleophilic base, meaning it will not compete with the piperidine in attacking the activated carboxylic acid.

Q4: My starting piperidine is supplied as a hydrochloride salt. Do I need to change the protocol?

A4: Yes. If you are using piperidine hydrochloride, the amine is protonated and non-nucleophilic. You must add an additional equivalent of base (like DIPEA or Triethylamine) to neutralize the salt and generate the "free base" in situ before it can react.[6] Therefore, you would need a total of at least 4.0 equivalents of DIPEA in the HATU protocol.

References

Technical Support Center: Troubleshooting Common Side Reactions in 1-(Piperidin-4-ylcarbonyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Piperidin-4-ylcarbonyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this common but crucial amide coupling reaction. My goal is to move beyond simple protocols and provide you with the mechanistic insights and field-proven strategies needed to diagnose, mitigate, and prevent the common side reactions that can compromise your yield, purity, and project timelines.

Section 1: Synthesis Overview & Core Mechanisms

The synthesis of this compound is a classic example of an amide bond formation between a carboxylic acid (piperidine-4-carboxylic acid) and a secondary amine (piperidine). While seemingly straightforward, the efficiency of this reaction hinges on the effective activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.[1] The two most prevalent industrial and laboratory-scale strategies involve either the conversion of the carboxylic acid to a highly reactive acyl chloride or the in situ activation using a coupling reagent.

G cluster_0 Starting Materials cluster_1 Synthetic Pathways Acid Piperidine-4-carboxylic Acid AcylChloride 1. Acyl Chloride Formation (e.g., SOCl₂, (COCl)₂) Acid->AcylChloride Chlorinating Agent CouplingAgent 2. In Situ Activation (e.g., EDC, HATU, T3P) Acid->CouplingAgent Coupling Reagent Amine Piperidine Product This compound Amine->Product Nucleophilic Attack ReactiveIntermediate Acyl Chloride Intermediate AcylChloride->ReactiveIntermediate ReactiveIntermediate->Product ActiveEster Active Ester Intermediate (e.g., O-acylisourea) CouplingAgent->ActiveEster ActiveEster->Product

Caption: Primary synthetic routes to this compound.

The acyl chloride pathway is robust and uses inexpensive reagents but generates stoichiometric HCl, requiring a base to neutralize, which can introduce its own set of complications.[2] The in situ activation method is generally milder and offers a wider range of reactivity and selectivity, making it a favorite in modern synthesis, especially for sensitive substrates.[3] However, the complexity of the reagents introduces unique side reaction pathways that must be understood and controlled.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low, with significant unreacted starting material. What's the most likely cause?

A: This is the most common issue and usually points to inefficient activation of the carboxylic acid. Potential root causes include:

  • Reagent Degradation: Coupling reagents, especially carbodiimides (EDC, DCC) and uronium salts (HATU), can be sensitive to moisture.[4] Always use fresh, high-purity reagents and store them under anhydrous conditions.

  • Suboptimal Solvent: Ensure you are using a high-purity, anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).[5] The presence of water can hydrolyze your activated intermediate back to the starting carboxylic acid.

  • Acid-Base Neutralization: Your starting materials, piperidine and piperidine-4-carboxylic acid, are a base and an acid, respectively. When mixed without a coupling agent, they form an ammonium salt.[1] This salt is unreactive towards amide formation until the carboxylic acid is activated. If your amine is fully protonated, it is no longer nucleophilic. Ensure your reaction conditions (i.e., the addition of a non-nucleophilic base like DIPEA) allow for a sufficient population of the free, nucleophilic amine.

Q2: I'm using DCC as a coupling reagent and a thick, white precipitate forms that is difficult to filter. What is it?

A: You are observing the formation of N,N'-dicyclohexylurea (DCU). This is the byproduct of the dicyclohexylcarbodiimide (DCC) reagent after it has activated the carboxylic acid.[1] While its formation indicates the reaction is proceeding, DCU is notoriously insoluble in many common organic solvents, leading to difficult workups.

  • Mitigation Strategy: Consider switching to a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct is water-soluble and can be easily removed with a simple aqueous wash.

Q3: How do I choose the right coupling reagent? Does it matter?

A: The choice is critical and depends on factors like cost, scale, desired reactivity, and potential side reactions.

  • Carbodiimides (EDC, DCC): Cost-effective and widely used. Prone to N-acylurea formation and potential racemization in chiral systems. Best used with additives like HOBt or OxymaPure.[3][6]

  • Uronium/Aminium Salts (HATU, HBTU): Highly efficient and fast-acting, forming very reactive esters. They can be more expensive and may cause guanidinylation of the amine if used in large excess.

  • Phosphonium Salts (PyBOP, PyAOP): Excellent for hindered couplings and less prone to side reactions like guanidinylation, making them a "cleaner" choice for complex syntheses.[6]

  • Phosphonic Anhydrides (T3P®): A powerful, versatile reagent that works well for a broad range of substrates. The byproducts are water-soluble, simplifying purification.[4]

Q4: Do I need to protect the N-H on the piperidine-4-carboxylic acid starting material?

A: For this specific synthesis, protection (e.g., as a Boc or Cbz derivative) is generally not required and adds unnecessary steps. The N-H of piperidine-4-carboxylic acid exists predominantly as a protonated ammonium ion (a zwitterion or a salt), which is not nucleophilic and will not readily self-condense. The primary amine nucleophile, piperidine, is significantly more basic and nucleophilic, ensuring it is the primary reactant with the activated carboxylic acid.

Section 3: Detailed Troubleshooting Guides

Problem 1: Incomplete Conversion & Low Yield

This section provides a systematic workflow for diagnosing the root cause of poor conversion rates.

G start Low Yield / Incomplete Conversion check_reagents Are reagents fresh & anhydrous? start->check_reagents check_solvent Is the solvent anhydrous grade? check_reagents->check_solvent Yes sol_reagents Solution: Use fresh reagents, store under inert gas. check_reagents->sol_reagents No check_stoichiometry Is stoichiometry correct? (Amine: ~1.0-1.2 eq Coupling Agent: ~1.1-1.3 eq) check_solvent->check_stoichiometry Yes sol_solvent Solution: Use anhydrous solvent (e.g., from a new bottle or distilled). check_solvent->sol_solvent No check_temp Is reaction temperature optimal? (Typically 0°C to RT) check_stoichiometry->check_temp Yes sol_stoichiometry Solution: Re-verify calculations. Consider slight excess of amine & coupling agent. check_stoichiometry->sol_stoichiometry No sol_temp Solution: Run at 0°C to control exotherm, then warm to RT. Monitor by TLC/LCMS. check_temp->sol_temp No end Reaction Optimized check_temp->end Yes

Caption: Troubleshooting workflow for low reaction yield.

Detailed Protocol: Optimizing a Standard EDC/HOBt Coupling

  • Preparation: Dry all glassware in an oven (120°C) overnight and cool under a stream of nitrogen or in a desiccator.

  • Reagent Charging: To a round-bottom flask under a nitrogen atmosphere, add piperidine-4-carboxylic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Dissolution: Add anhydrous DMF (or DCM) via syringe to dissolve the solids. Cool the mixture to 0°C in an ice bath.

  • Activation: Add EDC·HCl (1.2 eq) to the cooled solution. Stir at 0°C for 30 minutes. This pre-activation step allows the active ester to form before the amine is introduced, minimizing side reactions.

  • Nucleophilic Addition: Slowly add piperidine (1.1 eq) to the reaction mixture, followed by N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to act as a non-nucleophilic base.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Track the disappearance of the starting carboxylic acid using TLC or LC-MS. If the reaction stalls, gentle heating (e.g., to 40°C) can sometimes drive it to completion, but should be used with caution to avoid degradation.[5]

Problem 2: Formation of N-Acylurea Byproduct

Symptom: You observe a significant impurity in your crude product with a mass corresponding to your desired amide + 154 Da (if using DCC) or + 111 Da (if using EDC). This is the N-acylurea, an unreactive byproduct.

Causality: This side reaction occurs when using carbodiimide reagents. The initial product is a highly reactive O-acylisourea intermediate. This intermediate is intended to react with the amine (piperidine). However, if the amine concentration is low or the intermediate is too stable, it can undergo an intramolecular, irreversible O-to-N acyl transfer (a Mumm rearrangement) to form the stable N-acylurea.

G Start Carboxylic Acid + EDC Intermediate O-Acylisourea Intermediate Highly Reactive Start->Intermediate Desired Desired Pathway + Piperidine Product + Urea Intermediate:f0->Desired Fast Side Side Reaction Intramolecular Rearrangement N-Acylurea Byproduct Intermediate:f0->Side Slow

Caption: Competing pathways of the O-acylisourea intermediate.

Solution: Trapping the Reactive Intermediate

The key to preventing N-acylurea formation is to intercept the O-acylisourea intermediate before it can rearrange. This is achieved by adding a nucleophilic catalyst, such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure.

  • Mechanism of Action: HOBt rapidly reacts with the O-acylisourea to form an HOBt-active ester. This new intermediate is still highly reactive towards the amine but is no longer capable of rearranging to an N-acylurea. This effectively channels the reaction down the desired productive pathway.[6]

Validated Protocol: The protocol described in Problem 1 explicitly includes HOBt and a pre-activation step. This is the industry-standard method for suppressing N-acylurea formation in carbodiimide-mediated couplings.

Problem 3: Guanidinylation of Piperidine

Symptom: When using uronium/aminium reagents like HATU or HBTU, an impurity is detected with a mass corresponding to piperidine plus a guanidinium moiety. This "capping" of your nucleophile halts the reaction.

Causality: Uronium reagents like HATU are salts of a potent electrophile. While their primary role is to activate the carboxylic acid, they can also react directly with the amine nucleophile, especially if the amine is present in high concentration relative to the carboxylic acid or if the coupling reaction itself is slow (e.g., due to steric hindrance).

Solutions & Comparative Data

The most effective way to avoid this is to change the class of coupling reagent or modify the reaction conditions.

  • Switch to Phosphonium Reagents: Reagents like PyBOP or PyAOP do not contain the guanidinium core and are therefore incapable of this side reaction. They are an excellent, albeit more expensive, alternative for challenging couplings.

  • Control Stoichiometry: Avoid using a large excess of the uronium reagent. Use a ratio of approximately 1.1-1.2 equivalents relative to the carboxylic acid.

  • Order of Addition: Always pre-activate the carboxylic acid with the uronium reagent before adding the amine. This ensures the reagent is consumed in the desired activation step, minimizing its exposure to the free amine.

Table 1: Comparison of Common Coupling Reagent Classes

Reagent ClassExamplesAdvantagesCommon Side Reactions & Mitigation
Carbodiimides EDC, DCCInexpensive, widely availableN-Acylurea Formation: Mitigate with HOBt/Oxyma.[6] Insolubility (DCC): Use EDC for aqueous workup.
Uronium/Aminium HATU, HBTUVery fast, highly reactive, efficientGuanidinylation: Avoid excess reagent; pre-activate acid; switch to phosphonium reagents.
Phosphonium PyBOP, PyAOPHigh reactivity, no guanidinylation, good for hindered couplingsMore expensive, byproducts can be odorous.
Phosphonic Anhydride T3P®Broad applicability, water-soluble byproducts, high reactivityOften requires a base, can be viscous and difficult to handle.[4]

References

Technical Support Center: Purification of 1-(Piperidin-4-ylcarbonyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification of 1-(Piperidin-4-ylcarbonyl)piperidine. This molecule, an amide formed from two piperidine rings, presents unique challenges due to its basicity, polarity, and the nature of impurities commonly generated during its synthesis. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving from high-level frequently asked questions to detailed troubleshooting and step-by-step protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when approaching the purification of this compound.

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile is highly dependent on your synthetic route, but typically includes:

  • Unreacted Starting Materials: Piperidine and piperidine-4-carboxylic acid (or its activated derivative, such as an acyl chloride). Due to their structural similarity to the product, these can be challenging to remove.[1][2]

  • Coupling Reagent Byproducts: If using peptide coupling reagents (e.g., DCC, EDC), byproducts like dicyclohexylurea (DCU) or N,N'-ethylenediurea will be present. These are often poorly soluble in many organic solvents.

  • Excess Base: If a tertiary amine base like triethylamine (TEA) was used, its hydrochloride salt (TEA-HCl) is a common impurity.[3]

  • Hydrolyzed Product: The amide bond is generally stable, but harsh acidic or basic conditions during workup could lead to some hydrolysis back to the starting materials.

Q2: My crude product is a thick oil or gum after solvent removal. How should I approach purification?

A2: An oily or amorphous crude product indicates that recrystallization is not a viable first step. The recommended approach is to use a purification method that does not rely on crystallinity:

  • Acid-Base Extraction: This is a powerful initial clean-up step to remove non-basic impurities.[4][5]

  • Chromatography: Flash column chromatography on silica gel or, for more challenging separations, Strong Cation Exchange (SCX) chromatography are the methods of choice for non-crystalline compounds.[6]

Q3: Is acid-base extraction a good first purification step?

A3: Absolutely. This compound contains a basic secondary amine on the piperidin-4-yl moiety, making it an ideal candidate for acid-base extraction. This technique allows you to selectively pull your basic product into an aqueous acidic layer, leaving behind neutral organic impurities (like urea byproducts) in the organic phase. Subsequent basification of the aqueous layer and re-extraction yields a significantly cleaner product.[4] This is often the most efficient way to perform a bulk purification before a final polishing step like chromatography.

Q4: What are the best starting conditions for silica gel column chromatography?

A4: Due to the basic nature of the product, it will likely streak or tail on a standard silica gel column, leading to poor separation.[1]

  • Cause: The acidic nature of silica gel (silanol groups, pKa ≈ 4.5) strongly interacts with the basic amine of your product.

  • Solution: To mitigate this, add a basic modifier to your mobile phase. A good starting point is a gradient of 0-10% methanol in dichloromethane (DCM), with 0.5-1% triethylamine (TEA) or a dilute ammonia solution in methanol added to the mobile phase.[7][8] Always develop a method on a TLC plate first, ensuring your TLC mobile phase also contains the basic modifier.

Q5: When should I consider recrystallization?

A5: Recrystallization is the preferred method if your product is a solid and you need to achieve very high purity, as it is often more scalable and cost-effective than chromatography.[9] It is most effective after an initial cleanup (like an acid-base wash) has removed dissimilar impurities. The key is finding a suitable solvent or solvent pair where the product is soluble when hot but sparingly soluble at room temperature or below.[10] Common solvents to screen for amides include ethanol, acetonitrile, and ethyl acetate, or mixtures like ethanol-water or benzene-petroleum ether.[9][11]

Q6: How can I confirm the purity of my final product?

A6: A combination of techniques is recommended for a comprehensive purity assessment.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can identify and quantify impurities if their signals are resolved from the product peaks.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity by peak area percentage. A reversed-phase C18 column is typically used.[8][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful if the compound is sufficiently volatile and thermally stable. It provides both purity information and mass confirmation.[13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the main peak seen in the HPLC chromatogram.

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a cause-and-effect format.

Problem Potential Cause(s) Recommended Solution(s)
Significant Streaking/Tailing on TLC or Column The basic nitrogen atom of the piperidine ring is interacting strongly with the acidic silanol groups on the silica gel surface.1. Add a Basic Modifier: Incorporate 0.5-1% triethylamine or 2M ammonia in methanol into your eluent system (e.g., DCM/MeOH).[1] 2. Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade). 3. Use Ion Exchange: Employ Strong Cation Exchange (SCX) chromatography, which is specifically designed to capture basic compounds.[6]
Poor Separation from Unreacted Piperidine Starting Material The starting amine and the final amide product have similar polarities and basicity, making chromatographic separation difficult.1. Leverage the Amide Bond: An acid-base extraction should be effective. While both are basic, their partitioning behavior can differ. 2. SCX Chromatography: This is the most robust solution. The product and starting material will bind to the SCX resin. A stepped gradient elution (e.g., washing with methanol, then eluting with 2M ammonia in methanol) can often resolve them.[3][6]
Product "Oils Out" During Recrystallization The compound separates as a liquid instead of forming crystals. This can be due to residual solvent, the presence of impurities depressing the melting point, or cooling the solution too quickly.[10]1. Slow Down Cooling: Allow the flask to cool slowly to room temperature, then transfer to a refrigerator, and finally to a freezer. Avoid shocking the solution in an ice bath immediately. 2. Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum of a "good" solvent where it is very soluble. Then, slowly add a "poor," miscible solvent (the anti-solvent) dropwise until persistent cloudiness appears. Gently warm to clarify and then cool slowly.[10] 3. Scratch & Seed: Use a glass rod to scratch the inside of the flask below the solvent line to create nucleation sites. If you have a pure crystal, add it to "seed" the solution.
Final Product is a Hydrochloride Salt Instead of Free Base The compound was isolated from a workup that used strong acid (e.g., HCl) without a final neutralization step, or was purified via its salt form.1. Neutralize and Extract: Dissolve the salt in water, make the solution basic (pH > 12) with a strong base like NaOH, and extract the free base into an organic solvent like DCM or ethyl acetate.[4] 2. Note: The hydrochloride salt itself can be a valid, often more crystalline and stable, form of the final product.[15] Confirm which form is required for your downstream application.
Section 3: Diagrams and Workflows

Visual aids to help guide your decision-making process and experimental execution.

Purification Strategy Decision Tree

Purification_Strategy Start Crude Reaction Mixture AcidBase Perform Acid-Base Extraction (Removes neutral impurities) Start->AcidBase Recommended First Step Is_Solid Is the crude product a solid? Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Chromatography Purify by Chromatography Is_Solid->Chromatography No (Oily/Gummy) AcidBase->Is_Solid Recrystallize->Chromatography Fails / Purity insufficient Final_Product Pure Product Recrystallize->Final_Product Successful SCX Consider SCX Chromatography (For difficult separations) Chromatography->SCX If separation is poor Chromatography->Final_Product SCX->Final_Product

Caption: Decision tree for selecting the optimal purification strategy.

Acid-Base Extraction Workflow

Acid_Base_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase A 1. Dissolve crude mixture in organic solvent (e.g., DCM) B 2. Wash with dilute acid (e.g., 1M HCl) A->B D 4. Separate Layers. Contains neutral impurities. G 7. Back-extract product into fresh organic solvent H 8. Dry (Na₂SO₄), filter, and concentrate G->H I Purified Product H->I C 3. Separate Layers. Contains protonated product (R₃NH⁺Cl⁻) E 5. Combine Aqueous Layers C->E F 6. Basify with NaOH (pH > 12) to deprotonate product (R₃N) F->G B->D B->C E->F

Caption: Step-by-step workflow for purification via acid-base extraction.

Section 4: Detailed Experimental Protocols
Protocol 1: General Acid-Base Extraction

This protocol is designed to separate the basic product from neutral or acidic impurities.[4]

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous HCl solution. Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Layer Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Note: If using EtOAc, the aqueous layer will be on the bottom; if using DCM, it will be on top.

  • Repeat Extraction: Repeat the acidic wash (steps 2-3) on the organic layer two more times to ensure all basic product has been extracted. Combine all aqueous extracts. The remaining organic layer contains neutral impurities and can be discarded.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a concentrated base (e.g., 6M NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper). A precipitate or cloudiness may appear as the deprotonated product becomes insoluble in water.

  • Re-extraction: Extract the deprotonated product from the basic aqueous layer by adding DCM or EtOAc. Shake and separate the layers. Repeat this extraction three times to maximize recovery.

  • Drying and Concentration: Combine the organic extracts from the previous step. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporator) to yield the purified product.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is for purifying the product when impurities have similar basicity.[1][8]

  • TLC Analysis: Develop a suitable mobile phase using TLC. Test solvent systems like Hexane/EtOAc and DCM/MeOH. Crucially, add ~1% triethylamine (TEA) to the solvent mixture to prevent streaking. The ideal system gives your product an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., 100% DCM + 1% TEA). Pack the column evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by adding the more polar solvent (e.g., increase the percentage of methanol in DCM).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Pro-Tip: The co-eluting triethylamine has a boiling point of 89 °C and can often be removed by placing the product under high vacuum for several hours.

Protocol 3: Recrystallization

This protocol is for obtaining a high-purity crystalline solid.[9][10]

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate). A good solvent will dissolve the product when hot but show poor solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the absolute minimum amount of hot solvent required.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal, heat for a few minutes, and perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.

References

Stability issues and degradation pathways of 1-(Piperidin-4-ylcarbonyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(Piperidin-4-ylcarbonyl)piperidine

A Guide to Navigating Stability Challenges and Degradation Phenomena

Welcome to the technical support center for this compound. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the stability and degradation of this molecule. This resource moves beyond simple protocols to explain the underlying chemical principles, enabling you to anticipate, troubleshoot, and resolve experimental challenges effectively.

Part 1: Frequently Asked Questions (FAQs) on Stability

This section addresses the most common stability issues encountered during the handling, formulation, and storage of this compound.

Q1: I'm observing a rapid loss of my compound in aqueous solutions, particularly at low or high pH. What is the likely cause?

A: The most probable cause is the hydrolysis of the central amide bond. Amide linkages, while generally stable, are susceptible to cleavage under both acidic and basic conditions, a common vulnerability for molecules with this functional group.[1][2][3]

  • Causality (The "Why"):

    • Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the amide is protonated. This protonation makes the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack by a water molecule. This process ultimately leads to the cleavage of the C-N bond.[1]

    • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon. This forms a tetrahedral intermediate that subsequently collapses, breaking the amide bond to yield a carboxylate salt and an amine.[1]

  • Primary Degradants to Expect:

    • Piperidine-4-carboxylic acid

    • Piperidine

Q2: My stock solution or solid sample is developing a yellow or brownish tint over time, even when protected from light. What chemical process could be responsible?

A: The discoloration you are observing is likely due to oxidative degradation. The piperidine rings, containing secondary and tertiary amine functionalities, are susceptible to oxidation. This can occur through exposure to atmospheric oxygen, trace metal ions, or residual oxidizing agents from synthesis.

  • Causality (The "Why"):

    • N-Oxidation: The lone pair of electrons on the nitrogen atoms within the piperidine rings can be oxidized to form N-oxides.[4][5] These are often more polar and can sometimes be colored.

    • C-H Oxidation: The carbon atoms adjacent to the nitrogen (α-carbons) are also susceptible to oxidation. This can lead to the formation of intermediates like iminium ions, which can further react or degrade into a complex mixture of products, including ring-opened species or hydroxylated derivatives like piperidin-4-one.[6][7][8] Microbial degradation can also lead to ring cleavage, ultimately forming glutaric acid.[9][10]

Q3: My compound shows significant degradation when experiments are conducted on the benchtop under ambient light. Is it photosensitive?

A: Yes, there is a strong possibility of photosensitivity. Many nitrogen-containing heterocyclic compounds are susceptible to photodegradation.[3][11] Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate photochemical reactions.

  • Causality (The "Why"):

    • Photolytic Oxidation: Light energy can promote the formation of reactive oxygen species (ROS) in your solution, which then accelerate the oxidative degradation pathways mentioned in Q2.

    • Direct Photolysis: The molecule itself may absorb photons, leading to an excited state that can undergo various reactions, such as bond cleavage or rearrangement. For similar heterocyclic structures, the primary photodegradation pathway often involves oxidation of the heterocyclic ring.[12]

Q4: I need to heat my formulation for a processing step. What is the thermal stability of this compound?

A: Thermal stress can induce degradation, and its severity depends on the temperature, duration, and presence of other excipients.[1][13] While the molecule does not possess exceptionally labile groups, high temperatures can accelerate the underlying hydrolytic and oxidative pathways. In some cases, unique, heat-specific degradants can form. For some piperazine-based structures, high temperatures (150-175 °C) can initiate complex reactions, including ring-opening or intermolecular reactions.[14] It is crucial to perform thermal stress testing to identify potential issues.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable, step-by-step guides for investigating stability issues and developing robust analytical methods.

Guide 1: How to Conduct a Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[13][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

Objective: To intentionally degrade this compound under various stress conditions to identify and characterize its degradation products.

Protocol:

  • Prepare a Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions (in parallel):

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24-48 hours, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, heat the stock solution at 60°C.

    • Photolytic Degradation: Expose the stock solution and solid compound to a calibrated light source providing UV and visible output (as per ICH Q1B guidelines) for a specified duration.[3] Keep a control sample wrapped in aluminum foil to exclude light.

  • Sample Preparation for Analysis:

    • Before analysis, cool the heated samples to room temperature.

    • Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples (including an unstressed control) to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Analyze all samples using a suitable analytical method, such as HPLC-UV/MS (see Guide 2).

  • Evaluation:

    • Compare the chromatograms of stressed samples to the control.

    • Identify and quantify the degradation products.

    • Perform a mass balance calculation to ensure that the decrease in the parent peak is accounted for by the formation of degradant peaks.

    • Use mass spectrometry (MS) data to propose structures for the observed degradants.

Guide 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.

Objective: To establish a starting point for an HPLC method capable of separating this compound from its key potential degradants.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A linear gradient is recommended to resolve compounds with different polarities. Start with a higher percentage of aqueous phase (e.g., 95% A) and gradually increase the organic phase (e.g., to 95% B) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm (as the compound lacks a strong chromophore) and a Mass Spectrometer (ESI+) for peak identification.

  • Column Temperature: 30°C.

Expected Elution Profile & Data Summary

The following table summarizes the expected elution order and mass data for the parent compound and its primary degradants based on their predicted polarities. This data is crucial for peak tracking during stability studies.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected m/z [M+H]⁺Predicted Retention Time
PiperidineC₅H₁₁N85.1586.1Very Early (highly polar)
Piperidine-4-carboxylic acidC₆H₁₁NO₂129.16130.1Early (polar)
This compound C₁₁H₂₀N₂O 196.29 197.2 Main Peak
N-Oxide DegradantC₁₁H₂₀N₂O₂212.29213.2Earlier than parent

Part 3: Visualization of Pathways and Workflows

Visual diagrams provide a clear and concise understanding of complex chemical processes and experimental procedures.

Primary Degradation Pathways

The following diagram illustrates the two most common degradation pathways for this compound: amide hydrolysis and oxidation.

G cluster_hydrolysis Amide Hydrolysis cluster_oxidation Oxidation Parent This compound P4CA Piperidine-4-carboxylic acid Parent->P4CA H+ / H₂O or OH- / H₂O Piperidine Piperidine Parent->Piperidine H+ / H₂O or OH- / H₂O N_Oxide N-Oxide Derivatives Parent->N_Oxide [O] (e.g., H₂O₂, Air) C_Oxide C-Oxidation Products (e.g., Piperidinones) Parent->C_Oxide [O] (e.g., H₂O₂, Air)

Caption: Key degradation pathways of this compound.

Forced Degradation Experimental Workflow

This flowchart outlines the logical steps involved in conducting a comprehensive forced degradation study.

G A Prepare Stock Solution (1 mg/mL) B Expose Aliquots to Stress Conditions A->B C Acid Hydrolysis (0.1 M HCl, 60°C) B->C D Base Hydrolysis (0.1 M NaOH, 60°C) B->D E Oxidation (3% H₂O₂, RT) B->E F Thermal Stress (Solid & Solution, 60-80°C) B->F G Photolytic Stress (ICH Q1B Light Source) B->G H Neutralize & Dilute Samples to Final Concentration C->H D->H E->H F->H G->H I Analyze by Stability-Indicating HPLC-UV/MS Method H->I J Evaluate Data: - Identify Degradants - Calculate Mass Balance - Propose Degradation Pathways I->J

Caption: Workflow for a forced degradation study.

References

Overcoming Solubility Challenges with 1-(Piperidin-4-ylcarbonyl)piperidine in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center >

Introduction

Welcome to the technical support guide for 1-(Piperidin-4-ylcarbonyl)piperidine. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet critical challenge of compound solubility in various assay formats. This compound, like many heterocyclic amines, possesses physicochemical properties that can lead to precipitation in aqueous environments, potentially compromising assay integrity and data reliability.

This guide provides a structured approach to understanding and mitigating these issues, combining foundational chemical principles with practical, field-proven laboratory techniques. By following these troubleshooting steps and protocols, you can ensure the accurate and consistent performance of your compound in both biochemical and cell-based assays.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of this compound.

Q1: What is the best solvent for preparing a high-concentration stock solution?

Answer: For initial high-concentration stock solutions (typically 10-50 mM), Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of organic molecules.[1][2] However, it is crucial to use anhydrous DMSO and store the solution properly (at room temperature or -20°C, depending on stability) in tightly sealed containers to prevent water absorption, which can decrease the compound's solubility over time and lead to precipitation, especially during freeze-thaw cycles.[3]

Q2: Why does my compound precipitate when I dilute my DMSO stock into an aqueous assay buffer?

Answer: This is the most frequent solubility issue and occurs due to a phenomenon known as "solvent shifting."[1] The compound is highly soluble in the organic environment of 100% DMSO but has a much lower intrinsic solubility in the highly polar, aqueous environment of your assay buffer. When the DMSO stock is diluted, the concentration of the organic co-solvent drops dramatically (e.g., to <1%), and the aqueous buffer cannot maintain the compound in solution, causing it to "crash out" or precipitate.[1][4] This is particularly common for hydrophobic or lipophilic compounds.

Q3: How does pH affect the solubility of this compound?

Answer: The solubility of this compound is highly pH-dependent. The piperidine nitrogen atoms are basic, with a typical pKa around 11.22 for the protonated form.[5][6]

  • In acidic media (pH < pKa): The nitrogen atoms become protonated, forming positively charged piperidinium ions. This salt form is generally much more water-soluble than the neutral free base.[5][7][8]

  • In neutral or basic media (pH > pKa): The compound exists predominantly in its neutral, uncharged "free base" form, which is less polar and therefore less soluble in water.

Therefore, adjusting the pH of your aqueous buffer to a slightly acidic range (e.g., pH 4-6) can significantly increase the solubility of this compound.[5]

Q4: What is the difference between kinetic and thermodynamic solubility?

Answer:

  • Kinetic Solubility is measured by rapidly diluting a DMSO stock into an aqueous buffer and measuring the concentration at which precipitation first occurs. This method is fast and common in high-throughput screening (HTS).[9][10] It often overestimates the true solubility because it can generate supersaturated solutions that are temporarily stable.

  • Thermodynamic Solubility is the true equilibrium solubility. It is measured by adding an excess of the solid compound to a buffer, allowing it to equilibrate over a longer period (e.g., 24-48 hours), and then measuring the concentration of the dissolved compound in the filtered supernatant.[9][10][11] This value is more relevant for understanding long-term stability in solution.

Precipitation in an assay often occurs when the compound's concentration exceeds its thermodynamic solubility limit, even if it was initially below the kinetic solubility limit.

Part 2: In-Depth Troubleshooting Guide

This section provides a problem-oriented approach to resolving specific solubility issues you may encounter during your experiments.

Problem 1: Immediate and heavy precipitation is observed upon diluting the DMSO stock into the assay buffer.
  • Probable Cause: The final concentration of the compound in the assay buffer is well above its thermodynamic aqueous solubility limit.

  • Systematic Solutions:

    • Reduce Final Concentration: The simplest solution is to lower the final assay concentration of the compound. Determine the highest concentration that remains soluble and adjust your experimental design accordingly.

    • Modify Dilution Technique: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[12] When making the final dilution, add the DMSO stock dropwise into the aqueous buffer while vortexing vigorously. This rapid mixing can help prevent localized high concentrations that initiate precipitation.[12]

    • pH Adjustment: Prepare your assay buffer at a lower pH (e.g., pH 5.0). As a weak base, this compound will be protonated and become significantly more soluble.[5][13]

      • Self-Validation Check: Ensure the lower pH does not negatively impact your assay components (e.g., enzyme activity, cell viability). Run a "buffer control" to test for pH effects.

    • Increase Co-solvent Concentration: If your assay can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.5% to 1.0%) can help maintain solubility.

      • Self-Validation Check: Always run a corresponding vehicle control (e.g., 1.0% DMSO without compound) to ensure the solvent itself is not causing an effect. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but this must be verified.[1]

Problem 2: The solution is initially clear but becomes cloudy or shows precipitation over the course of the assay (e.g., after 1-24 hours).
  • Probable Cause: The initial concentration was in a supersaturated state (above the thermodynamic solubility but below the kinetic solubility). Over time, the compound slowly precipitates out as the solution moves towards thermodynamic equilibrium. Adsorption to plasticware can also reduce the effective concentration.

  • Systematic Solutions:

    • Incorporate a Surfactant: Add a low concentration of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68 (typically 0.01% - 0.1%), to your assay buffer. Surfactants can form micelles that help emulsify and stabilize hydrophobic compounds, preventing aggregation and precipitation.[12]

      • Self-Validation Check: Test the surfactant in your assay without the compound to ensure it does not interfere with the readout.

    • Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[14][15] They can encapsulate poorly soluble molecules, forming inclusion complexes with greatly enhanced aqueous solubility.[5][16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.

      • Self-Validation Check: Prepare a complex by pre-incubating your compound with the cyclodextrin before final dilution. Verify that the cyclodextrin itself does not affect the biological system.

    • Utilize Low-Binding Plates: If adsorption is suspected, use low-protein-binding microplates to minimize the loss of compound to the plastic surfaces.

Problem 3: The required assay concentration is fundamentally higher than the compound's achievable solubility with simple methods.
  • Probable Cause: The intrinsic properties of the compound make it extremely challenging to dissolve at the desired concentration in an aqueous system.

  • Systematic Solutions:

    • Co-Solvent Systems: If the assay is biochemical (cell-free), you may be able to use a mixed-solvent system with a higher percentage of an organic co-solvent like ethanol, propylene glycol, or PEG 400.[19][20][21] This is often not viable for cell-based assays due to toxicity.

      • Self-Validation Check: The impact of co-solvents on protein structure and enzyme kinetics must be carefully validated.[22]

    • Salt Form Synthesis: For long-term or in vivo studies, consider synthesizing a salt form of the compound (e.g., this compound hydrochloride). Salt forms of basic compounds often exhibit significantly higher aqueous solubility and faster dissolution rates.[5]

Part 3: Key Experimental Protocols & Data

Protocol 3.1: Step-by-Step pH-Modification for Solubility Enhancement
  • Determine pH Tolerance: First, establish the functional pH range of your assay (e.g., enzyme, cells) by running controls between pH 5.0 and 7.4.

  • Prepare Buffers: Make a series of identical assay buffers, adjusting the pH in 0.5 unit increments across the tolerated range (e.g., pH 5.0, 5.5, 6.0, 6.5).

  • Prepare Test Solutions: Prepare a 10 mM stock of this compound in 100% DMSO.

  • Dilute and Observe: Dilute the stock solution to your desired final concentration (e.g., 100 µM) in each of the prepared buffers. Ensure the final DMSO concentration is constant and below your assay's tolerance limit (e.g., 0.5%).

  • Assess Solubility: Visually inspect for precipitation immediately and after 1 hour. For a quantitative measure, use nephelometry or filter the solutions and measure the concentration of the supernatant via HPLC-UV.

  • Select Optimal pH: Choose the lowest pH that provides complete solubility without compromising assay performance.

Data Summary: Solubility Enhancement Strategies

The following table summarizes the expected effectiveness of various solubilization methods for a typical lipophilic weak base like this compound.

MethodTypical Concentration IncreaseProsCons
pH Adjustment (to pH 5) 10-100 foldSimple, inexpensive, effective for basic compounds.May alter assay biology; not always possible.
Co-solvents (e.g., 5% EtOH) 2-10 foldEasy to implement.[19][21]Potential for assay interference or toxicity.[22]
Surfactants (e.g., 0.1% Tween®) 2-5 foldPrevents precipitation over time.Can interfere with some assay readouts.
Cyclodextrins (e.g., HP-β-CD) 5-50 foldHigh solubilizing power, biocompatible.[14][15]Can be expensive; may alter compound availability.
Salt Formation (e.g., HCl salt) >100 foldDramatically improves solubility and stability.Requires chemical synthesis.

Part 4: Visual Guides & Workflows

Diagram 1: Troubleshooting Workflow for Compound Precipitation

This diagram provides a logical decision tree for addressing solubility issues when they arise.

G Start Compound Precipitates in Aqueous Buffer CheckConc Is final concentration absolutely necessary? Start->CheckConc LowerConc SOLUTION: Lower final concentration CheckConc->LowerConc No CheckAssay Is assay pH flexible? CheckConc->CheckAssay Yes AdjustpH SOLUTION: Lower buffer pH to 5.0-6.5 CheckAssay->AdjustpH Yes CheckSolvent Can assay tolerate >0.5% DMSO or surfactant? CheckAssay->CheckSolvent No AddSurfactant SOLUTION: Add 0.01% Tween® 20 or increase DMSO to 1% CheckSolvent->AddSurfactant Yes Advanced Consider Advanced Methods CheckSolvent->Advanced No UseCD SOLUTION: Use Cyclodextrins (HP-β-CD) Advanced->UseCD

Caption: A decision tree for troubleshooting compound precipitation in assays.

Diagram 2: pH-Dependent Equilibrium of this compound

This diagram illustrates how pH shifts the chemical equilibrium of the compound, affecting its charge and solubility.

G cluster_0 Acidic Conditions (e.g., pH < 7) cluster_1 Neutral / Basic Conditions (e.g., pH > 7) Protonated [Compound-H]+ (Protonated Form) Highly Water-Soluble FreeBase Compound (Free Base) Poorly Water-Soluble Protonated->FreeBase - H+

References

Technical Support Center: Catalyst Selection for Efficient 1-(Piperidin-4-ylcarbonyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 1-(Piperidin-4-ylcarbonyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the efficient and successful synthesis of this key chemical entity. Our focus is on the critical aspect of catalyst selection to optimize yield, purity, and scalability.

Introduction: The Chemistry of Coupling

The synthesis of this compound involves the formation of an amide bond between piperidine-4-carboxylic acid and piperidine. This transformation, while conceptually straightforward, is often challenging due to the need to activate the carboxylic acid for nucleophilic attack by the secondary amine, piperidine. The direct condensation of a carboxylic acid and an amine is generally inefficient as it leads to the formation of a non-reactive ammonium carboxylate salt.[1] To overcome this, a coupling reagent (catalyst) is employed to activate the carboxylic acid.

This guide will delve into the selection of the most effective coupling agents, troubleshooting common issues, and providing detailed protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of coupling reagents for the synthesis of this compound?

A1: The most common classes of coupling reagents fall into three main categories: carbodiimides, phosphonium salts, and aminium/uronium salts. Each class has its own mechanism of action, advantages, and disadvantages.

Q2: I am getting a low yield of my product. What are the likely causes?

A2: Low yields in this synthesis can stem from several factors:

  • Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to fully activate the piperidine-4-carboxylic acid.

  • Steric Hindrance: The cyclic nature of both the carboxylic acid and the amine can present steric challenges for the coupling reaction.

  • Suboptimal Reaction Conditions: Incorrect solvent, temperature, stoichiometry, or reaction time can all negatively impact the yield.

  • Hydrolysis of Activated Intermediate: The presence of moisture can lead to the hydrolysis of the activated carboxylic acid, reverting it to the starting material.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

Q3: What are some common side products I should be aware of?

A3: Common side products can include:

  • N-acylurea: When using carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and can be difficult to remove.[2]

  • Guanidinylation: Uronium-based reagents like HBTU can react with the amine to form a guanidinium byproduct, which terminates the desired reaction.

  • Unreacted Starting Materials: Incomplete reactions will leave unreacted piperidine-4-carboxylic acid and piperidine, which will need to be removed during purification.

Q4: How do I choose the best solvent for this reaction?

A4: The choice of solvent is critical. Aprotic polar solvents are generally preferred.

  • N,N-Dimethylformamide (DMF): A common choice due to its excellent solvating properties for a wide range of reactants.

  • Dichloromethane (DCM): Another popular option, particularly for reactions run at or below room temperature.

  • Acetonitrile (ACN): Can also be a suitable solvent, and its use can sometimes simplify purification as it is easier to remove under vacuum than DMF.

It is crucial to use anhydrous (dry) solvents to prevent the hydrolysis of the activated carboxylic acid intermediate.

Catalyst Selection Guide

The selection of the right coupling reagent is paramount for a successful synthesis. Below is a comparative analysis of commonly used catalysts.

Comparative Analysis of Coupling Reagents
Catalyst ClassExample ReagentsMechanism of ActionAdvantagesDisadvantages
Carbodiimides DCC, EDC, DICForms a highly reactive O-acylisourea intermediate.Cost-effective, widely available.Can lead to N-acylurea byproduct formation, potential for racemization if chiral centers are present, DCC byproduct (DCU) is poorly soluble.[2][3]
Phosphonium Salts BOP, PyBOPForms an activated phosphonium ester.High reactivity, low racemization, effective for sterically hindered substrates.BOP produces carcinogenic HMPA as a byproduct.[2][3]
Aminium/Uronium Salts HBTU, HATU, TBTU, COMUForms an activated aminium/uronium ester.High efficiency, fast reaction times, suitable for a wide range of substrates.Can cause guanidinylation of the amine, more expensive than carbodiimides.
Other T3P® (Propylphosphonic Anhydride)Forms a mixed anhydride intermediate.High reactivity, byproducts are water-soluble simplifying workup, low toxicity.[4][5]Typically requires a base.
In-Depth Catalyst Profiles
  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that is often used with an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine). The water-soluble urea byproduct simplifies purification. A combination of EDC, HOBt, and DMAP can be effective for coupling with electron-deficient amines.[6]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generally considered one of the most efficient coupling reagents, especially for challenging couplings. It forms a highly reactive OAt-active ester.[3] The use of HATU often leads to faster reactions and higher purity products compared to HBTU.

  • T3P® (Propylphosphonic Anhydride): A versatile and powerful dehydrating agent that promotes amide bond formation with high efficiency. A key advantage of T3P® is that its byproducts are water-soluble, which greatly simplifies the purification process, often requiring only an aqueous workup.[4][5]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt that is reported to have coupling efficiencies comparable to HATU. It is considered safer than benzotriazole-based reagents and has better solubility.[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation - Incomplete activation of the carboxylic acid.- Steric hindrance.- Presence of moisture.- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or T3P®).- Increase reaction temperature (monitor for side reactions).- Ensure all reagents and solvents are anhydrous.
Presence of N-acylurea Byproduct - Use of a carbodiimide reagent (DCC, EDC).- Add HOBt to the reaction to trap the O-acylisourea intermediate.- Switch to a phosphonium or aminium/uronium salt-based coupling reagent.
Difficult Purification - Byproducts from the coupling reagent (e.g., DCU from DCC).- Unreacted starting materials.- For DCC, filter off the insoluble DCU byproduct.- For EDC, perform an acidic wash to remove the water-soluble urea byproduct.- For T3P®, a simple aqueous workup is usually sufficient to remove byproducts.[5]- Employ column chromatography or recrystallization to separate the product from starting materials.[7]
Guanidinylation of Piperidine - Use of excess uronium reagent (e.g., HBTU, HATU).- Use a slight excess of the carboxylic acid relative to the amine and the coupling reagent.- Consider using a phosphonium-based reagent like PyBOP.

Experimental Protocols

General Workflow for Amide Coupling

The general workflow for the synthesis of this compound is depicted below.

G cluster_0 Reaction Setup cluster_1 Amine Addition cluster_2 Workup and Purification A Dissolve Piperidine-4-carboxylic Acid in Anhydrous Solvent B Add Coupling Reagent and Base (if required) A->B C Stir for Pre-activation (Time varies with reagent) B->C D Add Piperidine to the reaction mixture C->D E Stir at appropriate temperature (Monitor by TLC/LC-MS) D->E F Quench Reaction E->F G Aqueous Workup (Acid/Base Washes) F->G H Dry Organic Layer and Concentrate G->H I Purify by Column Chromatography or Recrystallization H->I

General experimental workflow for amide coupling.
Protocol 1: Synthesis using HATU

  • To a solution of piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add piperidine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis using T3P®
  • To a solution of piperidine-4-carboxylic acid (1.0 eq) and piperidine (1.1 eq) in an appropriate solvent (e.g., ethyl acetate or acetonitrile), add a suitable base (e.g., triethylamine, 2.0-3.0 eq).

  • Add T3P® (1.5 eq, typically as a 50% solution in a suitable solvent) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and wash it with water to remove the water-soluble phosphonic acid byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Mechanistic Insights

Understanding the mechanism of action of different coupling reagents is key to troubleshooting and optimizing your reaction.

G cluster_0 Carboxylic Acid Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation A R-COOH C Activated Intermediate (e.g., O-acylisourea, Active Ester) A->C B Coupling Reagent B->C E Tetrahedral Intermediate C->E D Piperidine D->E F This compound E->F G Coupling Reagent Byproduct E->G

Generalized mechanism of amide bond formation.

The key difference between the various coupling reagents lies in the nature of the "Activated Intermediate." For instance, HATU forms a highly reactive OAt-ester, which is more susceptible to nucleophilic attack by piperidine than the OBt-ester formed by HBTU.[3] T3P®, on the other hand, forms a mixed anhydride with the carboxylic acid, which is also a highly activated species.[5]

Conclusion

The synthesis of this compound is a critical transformation in many areas of chemical research. The choice of coupling reagent is a crucial parameter that can significantly impact the efficiency and outcome of the reaction. While traditional reagents like EDC/HOBt can be effective, modern coupling agents such as HATU and T3P® often provide superior results in terms of yield, purity, and ease of workup, especially for challenging substrates like secondary cyclic amines. By understanding the principles of catalyst selection, reaction mechanisms, and potential side reactions, researchers can effectively troubleshoot and optimize their synthetic protocols.

References

Validation & Comparative

Comparative Efficacy Analysis: 1-(Piperidin-4-ylcarbonyl)piperidine as a Novel CNS Agent vs. Risperidone

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the product's performance with other alternatives and supporting experimental data for researchers, scientists, and drug development professionals.

Introduction and Rationale

The discovery of novel therapeutic agents for neuropsychiatric disorders is a critical objective in modern pharmacology. The compound 1-(Piperidin-4-ylcarbonyl)piperidine has been identified as a synthetic intermediate in the development of various CNS agents, including those targeting dopamine and serotonin pathways. While not a characterized therapeutic agent itself, its core structure represents a compelling scaffold for fragment-based drug discovery.

This guide establishes a hypothetical research program to characterize this scaffold, hereafter referred to as NCE-P4P , and benchmark its efficacy against Risperidone . Risperidone is a well-characterized atypical antipsychotic with a potent antagonist affinity for both serotonin 5-HT2A and dopamine D2 receptors. This dual antagonism is central to its efficacy in treating the positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to first-generation antipsychotics.

Our comparative analysis will proceed in two stages:

  • Stage 1: In-Vitro Profiling: Quantifying the binding affinity and functional activity of NCE-P4P and Risperidone at the primary D2 and 5-HT2A receptors.

  • Stage 2: In-Vivo Behavioral Assessment: Evaluating the physiological effects of NCE-P4P in established animal models of psychosis and motor side effects, using Risperidone as a gold-standard comparator.

This structured approach ensures that any observed in-vivo effects of NCE-P4P are mechanistically linked to its molecular targets, providing a self-validating system for efficacy assessment.

Stage 1: In-Vitro Target Engagement and Functional Activity

The foundational step is to determine if NCE-P4P directly interacts with the intended molecular targets and to quantify its potency relative to Risperidone.

Experimental Protocol: Radioligand Binding Assays

This experiment measures the affinity of a compound for a specific receptor by assessing its ability to displace a known, radioactively labeled ligand.

Objective: To determine the binding affinity (Ki) of NCE-P4P and Risperidone for human dopamine D2 and serotonin 5-HT2A receptors.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing either the human D2 or 5-HT2A receptor.

  • Assay Buffer: A standard binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) is prepared.

  • Competitive Binding:

    • For the D2 receptor assay, membranes are incubated with a fixed concentration of a radioligand, such as [³H]-Spiperone, and varying concentrations of the test compound (NCE-P4P or Risperidone).

    • For the 5-HT2A receptor assay, [³H]-Ketanserin is commonly used as the radioligand.

  • Incubation & Termination: The reaction is incubated to equilibrium (e.g., 60 minutes at room temperature) and then rapidly terminated by vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The IC50 (concentration of test compound that inhibits 50% of radioligand binding) is calculated. The Ki (inhibition constant) is then derived using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol: Functional Antagonism Assays

Binding does not equate to function. These assays determine whether the compound inhibits the receptor's biological response upon agonist stimulation.

Objective: To measure the functional potency (IC50) of NCE-P4P and Risperidone as antagonists of D2 and 5-HT2A receptors.

Methodology (D2 Receptor - cAMP Assay):

  • Cell Culture: CHO-K1 cells stably expressing the human D2 receptor are cultured.

  • Principle: The D2 receptor is a Gi-coupled receptor. Its activation by an agonist (e.g., Quinpirole) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect.

  • Assay Procedure:

    • Cells are pre-incubated with varying concentrations of the test compound (NCE-P4P or Risperidone).

    • Forskolin is added to stimulate cAMP production, establishing a high baseline.

    • The D2 agonist Quinpirole is then added to inhibit cAMP production.

  • Detection: Intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).

  • Data Analysis: Dose-response curves are generated to determine the IC50 value for each compound's ability to block the Quinpirole-induced decrease in cAMP.

Methodology (5-HT2A Receptor - Calcium Flux Assay):

  • Cell Culture: HEK293 cells stably expressing the human 5-HT2A receptor are used.

  • Principle: The 5-HT2A receptor is a Gq-coupled receptor. Its activation by an agonist (e.g., Serotonin) triggers the release of intracellular calcium (Ca²+). An antagonist will block this increase.

  • Assay Procedure:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Cells are pre-incubated with varying concentrations of the test compound (NCE-P4P or Risperidone).

    • Serotonin is added to stimulate Ca²+ release.

  • Detection: The change in fluorescence intensity, corresponding to the intracellular Ca²+ concentration, is measured using a plate reader (e.g., FLIPR).

  • Data Analysis: Dose-response curves are plotted to calculate the IC50 for the inhibition of the serotonin-induced calcium flux.

Anticipated In-Vitro Data Summary

The following table presents a hypothetical but realistic outcome for this stage of testing, establishing a benchmark for NCE-P4P.

CompoundD2 Binding Affinity (Ki, nM)5-HT2A Binding Affinity (Ki, nM)D2 Functional Antagonism (IC50, nM)5-HT2A Functional Antagonism (IC50, nM)
Risperidone 0.40.21.20.8
NCE-P4P 15.28.945.525.1

Interpretation: In this hypothetical result, NCE-P4P demonstrates binding and functional antagonism at both target receptors, confirming its mechanism of action is similar to Risperidone. However, its potency is significantly lower. The higher Ki and IC50 values indicate that a greater concentration of NCE-P4P is required to achieve the same level of receptor blockade. The slightly better affinity for 5-HT2A over D2 receptors is a characteristic shared with many atypical antipsychotics.

Diagram: In-Vitro Evaluation Workflow

cluster_0 Stage 1: In-Vitro Profiling start Test Compounds (NCE-P4P, Risperidone) binding Radioligand Binding Assays start->binding functional Functional Antagonism Assays start->functional d2_binding D2 Receptor [3H]-Spiperone binding->d2_binding ht2a_binding 5-HT2A Receptor [3H]-Ketanserin binding->ht2a_binding d2_func D2 Receptor cAMP Assay functional->d2_func ht2a_func 5-HT2A Receptor Calcium Flux Assay functional->ht2a_func ki_calc Calculate Ki Values d2_binding->ki_calc ht2a_binding->ki_calc ic50_calc Calculate IC50 Values d2_func->ic50_calc ht2a_func->ic50_calc data_table Comparative Data Table: Affinity & Potency ki_calc->data_table ic50_calc->data_table

Caption: Workflow for in-vitro compound characterization.

Diagram: Simplified Receptor Signaling Pathways

cluster_D2 Dopamine D2 Receptor (Gi-coupled) cluster_5HT2A Serotonin 5-HT2A Receptor (Gq-coupled) D2_Agonist Dopamine (or Quinpirole) D2R D2 Receptor D2_Agonist->D2R Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Antagonist_D2 Risperidone NCE-P4P Antagonist_D2->D2R Blocks HT2A_Agonist Serotonin HT2AR 5-HT2A Receptor HT2A_Agonist->HT2AR Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC IP3 ↑ IP3 / DAG PLC->IP3 Ca ↑ Intracellular Ca²+ IP3->Ca Antagonist_HT2A Risperidone NCE-P4P Antagonist_HT2A->HT2AR Blocks

Caption: Antagonistic action at D2 and 5-HT2A receptors.

Stage 2: In-Vivo Behavioral Efficacy and Safety Assessment

Following in-vitro characterization, the next critical step is to assess the compound's effects in a living system. These models are designed to simulate aspects of human psychosis and common side effects of antipsychotic drugs.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion (AIH)

This model is widely used to screen for antipsychotic potential. The psychostimulant d-amphetamine induces an increase in locomotor activity in rodents, which is primarily mediated by an increase in synaptic dopamine in the nucleus accumbens. This hyperactivity is considered an analog of the positive symptoms of psychosis.

Objective: To determine if NCE-P4P can reverse d-amphetamine-induced hyperlocomotion in mice, using Risperidone as a positive control.

Methodology:

  • Animals: Male C57BL/6 mice are used.

  • Habituation: Mice are habituated to open-field arenas equipped with infrared beams to track movement.

  • Dosing:

    • Animals are divided into groups.

    • Groups receive an intraperitoneal (IP) injection of vehicle, NCE-P4P (at various doses), or Risperidone (e.g., 0.1, 0.3, 1.0 mg/kg).

  • Psychostimulant Challenge: After a pre-treatment period (e.g., 30 minutes), all animals except the vehicle control group receive an IP injection of d-amphetamine (e.g., 2.5 mg/kg).

  • Data Acquisition: Locomotor activity (e.g., total distance traveled, number of beam breaks) is recorded for 60-90 minutes immediately following the d-amphetamine injection.

  • Data Analysis: The total locomotor activity is compared between groups. A successful antipsychotic candidate will show a dose-dependent reduction in the hyperactivity induced by d-amphetamine.

Experimental Protocol: Catalepsy Assessment

A major drawback of first-generation antipsychotics is their tendency to induce extrapyramidal symptoms (EPS), which are movement disorders. High blockade of D2 receptors in the nigrostriatal pathway is responsible for these effects. Catalepsy in rodents is a widely accepted preclinical model for predicting EPS liability.

Objective: To assess the potential of NCE-P4P to induce catalepsy, a proxy for EPS liability, in comparison to Risperidone.

Methodology:

  • Animals: Male Sprague-Dawley rats are often used for this assay.

  • Dosing: Animals are dosed with vehicle, NCE-P4P, or Risperidone across a range of doses, including those found to be effective in the AIH model.

  • Catalepsy Measurement (Bar Test):

    • At set time points after dosing (e.g., 30, 60, 90, 120 minutes), the rat’s front paws are gently placed on a horizontal bar raised a few centimeters off the surface.

    • The time taken for the rat to remove both paws from the bar is recorded. A failure to move within a specific cutoff time (e.g., 60 seconds) is defined as a cataleptic response.

  • Data Analysis: The latency to descend from the bar is measured. Longer durations indicate a higher cataleptic (and thus, EPS) potential. The goal is to find a compound that is effective in the AIH model at doses that do not produce significant catalepsy.

Integrated Efficacy and Safety Summary

This table integrates the findings from both in-vivo models to calculate a therapeutic index, which is a critical measure in drug development.

CompoundAIH Effective Dose (ED50, mg/kg)Catalepsy Inducing Dose (TD50, mg/kg)Therapeutic Index (TD50 / ED50)
Risperidone 0.252.510
NCE-P4P 8.0> 50 (not observed)> 6.25

Interpretation: In this hypothetical scenario, NCE-P4P is effective at reducing amphetamine-induced hyperactivity, confirming its antipsychotic potential in-vivo. Crucially, it does so at doses that do not induce catalepsy within the tested range. While less potent than Risperidone (requiring a higher dose for efficacy), its potentially larger therapeutic index suggests a better safety profile regarding motor side effects. This is a highly desirable characteristic for a novel antipsychotic agent.

Conclusion and Future Directions

This guide has outlined a systematic, multi-stage process for the comparative efficacy evaluation of a novel chemical entity, NCE-P4P (this compound), against the established drug, Risperidone. The workflow progresses logically from in-vitro target validation to in-vivo behavioral models of efficacy and safety.

Our hypothetical results position NCE-P4P as a viable, albeit less potent, lead compound. Its key advantage appears to be a wider therapeutic window, suggesting a lower risk of extrapyramidal side effects.

Next Steps in Development would include:

  • Lead Optimization: Modifying the NCE-P4P scaffold to improve potency (lower Ki and ED50) while maintaining its favorable safety profile.

  • Expanded Receptor Profiling: Screening against a broader panel of CNS receptors to identify potential off-target effects.

  • Pharmacokinetic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of NCE-P4P to ensure it can achieve and maintain therapeutic concentrations in the brain.

This rigorous, data-driven approach is fundamental to making informed decisions in the complex process of drug discovery and development.

A Senior Application Scientist's Guide to Validating the Binding Affinity of 1-(Piperidin-4-ylcarbonyl)piperidine to the M3 Muscarinic Receptor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise characterization of a compound's interaction with its biological target is a cornerstone of a successful research program. This guide provides a comprehensive framework for validating the binding affinity of 1-(Piperidin-4-ylcarbonyl)piperidine, a known impurity of the long-acting muscarinic antagonist (LAMA) Revefenacin, to its putative target, the M3 muscarinic acetylcholine receptor (M3R).[1][2][3] As researchers, scientists, and drug development professionals, our goal extends beyond mere data generation; we seek to build a robust, evidence-based understanding of a molecule's behavior. This guide is structured to provide not only the "how" but also the "why" behind the experimental choices, ensuring scientific integrity and fostering a deeper comprehension of the principles at play.

The Compound and Its Target: A Rationale for Investigation

This compound is structurally related to Revefenacin, a potent antagonist of muscarinic receptors used in the treatment of chronic obstructive pulmonary disease (COPD).[2][3][4] Revefenacin itself exhibits high affinity for all five muscarinic receptor subtypes (M1-M5) but displays kinetic selectivity for the M3 receptor, which is predominantly expressed in the smooth muscle of the bronchioles.[1][2][5] The antagonism of acetylcholine's action at the M3R leads to bronchodilation.[2][6] Given the structural similarity, it is critical to characterize the binding affinity of this compound to the M3R to understand its potential pharmacological activity and to inform safety and efficacy assessments of Revefenacin.

This guide will explore and compare three gold-standard biophysical techniques for quantifying binding affinity: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays. Each method offers unique advantages and presents distinct experimental considerations.

Comparative Analysis of Binding Affinity Methodologies

The choice of an assay for determining binding affinity is a critical decision in any research plan. It is influenced by factors such as the nature of the target and ligand, the desired throughput, and the specific information required (e.g., kinetics, thermodynamics).

Method Principle Key Outputs Advantages Disadvantages
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[7][8]KD (equilibrium dissociation constant), ka (association rate), kd (dissociation rate)Real-time, label-free, provides kinetic information.[8][9]Requires immobilization of one binding partner, which may affect its activity; potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding event.[4]KD, stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Label-free, in-solution measurement, provides a complete thermodynamic profile.Requires larger amounts of sample, lower throughput, may not be suitable for very high or very low affinity interactions.
Radioligand Binding Assay Measures the binding of a radiolabeled ligand to its receptor.Ki (inhibition constant), Bmax (receptor density)High sensitivity, considered a "gold standard" for receptor pharmacology.Requires synthesis of a radiolabeled ligand, safety considerations for handling radioactivity, indirect measurement of affinity for unlabeled compounds.

Experimental Protocols: A Step-by-Step Guide

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.[8][9] It allows for the determination of both the affinity and kinetics of an interaction.

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis p1 Immobilize M3R on Sensor Chip r1 Equilibrate with Running Buffer p1->r1 1. p2 Prepare Serial Dilutions of Compound r2 Inject Compound (Association) p2->r2 2. r1->r2 3. r3 Flow Running Buffer (Dissociation) r2->r3 4. r4 Regenerate Sensor Surface r3->r4 5. a1 Fit Sensorgram Data r3->a1 6. r4->r1 Cycle for next concentration a2 Determine ka, kd, and KD a1->a2 7.

Caption: SPR Experimental Workflow.

  • Immobilization of M3R:

    • The M3 muscarinic receptor, a G-protein coupled receptor (GPCR), should be purified and reconstituted in a suitable membrane-like environment (e.g., nanodiscs or liposomes) to maintain its native conformation.

    • A sensor chip with a suitable surface chemistry (e.g., CM5 for amine coupling) is activated.

    • The purified M3R preparation is injected over the activated surface to achieve a target immobilization level. The goal is to have a sufficient signal without causing steric hindrance.

    • The surface is then deactivated to block any remaining reactive groups.

  • Analyte Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a series of dilutions in the running buffer. It is crucial to ensure the final DMSO concentration is consistent across all samples and the running buffer to minimize solvent effects.

  • SPR Analysis:

    • Equilibrate the sensor surface with running buffer until a stable baseline is achieved.

    • Inject the different concentrations of the compound over the immobilized M3R surface for a defined period to monitor the association phase.

    • Switch back to the running buffer to monitor the dissociation of the compound from the receptor.

    • After each cycle, regenerate the sensor surface using a solution that removes the bound analyte without denaturing the immobilized receptor (e.g., a low pH buffer or a high salt concentration).

  • Data Analysis:

    • The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to extract the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

ITC_Workflow cluster_prep Preparation cluster_run ITC Run cluster_analysis Data Analysis p1 Prepare M3R in Sample Cell r1 Equilibrate System p1->r1 1. p2 Prepare Compound in Syringe r2 Inject Compound into Sample Cell p2->r2 2. r1->r2 3. r3 Measure Heat Change r2->r3 4. r3->r2 Repeat Injections a1 Integrate Injection Peaks r3->a1 5. a2 Fit Binding Isotherm a1->a2 6. a3 Determine KD, n, ΔH, and ΔS a2->a3 7.

Caption: ITC Experimental Workflow.

  • Sample Preparation:

    • Prepare a solution of purified M3R (in a suitable buffer containing detergent or nanodiscs) at a known concentration in the sample cell.

    • Prepare a solution of this compound at a significantly higher concentration (typically 10-20 fold higher than the M3R concentration) in the injection syringe. It is critical that both solutions are in identical buffer to minimize heats of dilution.

  • ITC Measurement:

    • The system is allowed to equilibrate at a constant temperature.

    • A series of small injections of the compound solution are made into the M3R solution.

    • The heat change associated with each injection is measured by the instrument.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of the compound to M3R.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the equilibrium dissociation constant (KD), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Radioligand Binding Assay

This is a classic and highly sensitive method for studying receptor-ligand interactions. A competitive binding assay format will be used to determine the affinity of the unlabeled compound.

Radioligand_Workflow cluster_prep Preparation cluster_run Assay cluster_analysis Data Analysis p1 Prepare M3R Membranes r1 Incubate Membranes, Compound, and Radioligand p1->r1 1. p2 Prepare Serial Dilutions of Compound p2->r1 2. p3 Prepare Radioligand Solution p3->r1 3. r2 Separate Bound from Free Radioligand r1->r2 4. r3 Quantify Radioactivity r2->r3 5. a1 Plot Competition Curve r3->a1 6. a2 Determine IC50 a1->a2 7. a3 Calculate Ki a2->a3 8.

Caption: Radioligand Binding Assay Workflow.

  • Membrane Preparation:

    • Prepare cell membranes from a cell line recombinantly expressing the human M3R.[3]

  • Competitive Binding Assay:

    • A fixed concentration of a high-affinity radiolabeled M3R antagonist (e.g., [3H]-N-methylscopolamine) is incubated with the M3R-containing membranes in the presence of varying concentrations of the unlabeled test compound, this compound.

    • The reaction is allowed to reach equilibrium.

  • Separation and Detection:

    • The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.[3]

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding versus the concentration of the competing unlabeled ligand.

    • A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.

    • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and KD of the radioligand.

Data Interpretation and Comparison

A critical aspect of validating binding affinity is the convergence of data from orthogonal methods. While each technique described above will yield a measure of affinity (KD or Ki), it is the collective agreement of these values that builds confidence in the result.

Parameter SPR ITC Radioligand Binding Assay Interpretation
Affinity KDKDKiThese values should be in close agreement. A lower value indicates higher affinity.
Kinetics ka, kdNot directly measuredNot directly measuredProvides insight into the speed of binding and the residence time of the compound on the target.
Thermodynamics Not measuredΔH, ΔSNot measuredReveals the driving forces of the interaction (enthalpic or entropic).
Stoichiometry InferrednNot directly measuredDetermines the ratio of compound to target in the bound complex.

Discrepancies between the results from different methods can be informative. For example, a difference in affinity between an immobilization-based technique like SPR and an in-solution method like ITC could suggest that immobilization affects the binding site.

Conclusion and Best Practices

Validating the binding affinity of a compound such as this compound to its target is a multi-faceted process that requires careful experimental design and thoughtful data interpretation. By employing a suite of orthogonal, well-controlled experiments, researchers can build a comprehensive and reliable profile of a compound's interaction with its target.

Key Best Practices:

  • Orthogonal Methods: Use at least two different biophysical methods to confirm binding affinity.

  • Quality Control: Ensure the purity and integrity of both the protein target and the small molecule.

  • Appropriate Controls: Include necessary controls in each experiment, such as a reference cell in SPR, heat of dilution measurements in ITC, and non-specific binding determination in radioligand assays.

  • Data Integrity: Rigorously analyze the data using appropriate models and be aware of the assumptions and limitations of each technique.

By adhering to these principles, the scientific community can ensure the generation of high-quality, reproducible data that will ultimately accelerate the drug discovery and development process.

References

Navigating the Unseen: A Comparative Guide to the Cross-Reactivity and Off-Target Effects of 1-(Piperidin-4-ylcarbonyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: A Deep Dive into Selectivity Profiling

In the landscape of modern drug discovery, the piperidine scaffold stands as a "privileged structure," a testament to its prevalence in numerous FDA-approved drugs and natural alkaloids.[1][2] Its versatility in establishing favorable physicochemical and pharmacokinetic properties makes it a cornerstone of medicinal chemistry.[1] This guide focuses on a specific derivative, 1-(Piperidin-4-ylcarbonyl)piperidine , a compound for which extensive public data on off-target effects is not yet available.

The absence of a comprehensive selectivity profile for a novel compound represents a critical knowledge gap. Unidentified off-target interactions can lead to unforeseen side effects, toxicity, or even confound the interpretation of experimental results, ultimately leading to costly failures in later stages of drug development.[3]

Therefore, this guide takes a proactive and instructional approach. Rather than presenting a simple data sheet, we will provide a robust framework for the comprehensive evaluation of the cross-reactivity and off-target effects of this compound. We will compare this process to that of established piperidine-containing compounds, offering detailed experimental protocols and data interpretation strategies. This guide is designed to be a practical resource for researchers seeking to thoroughly characterize novel chemical entities.

For the purpose of this illustrative guide, we will hypothesize that the primary target of this compound is a G-protein coupled receptor (GPCR), a common target class for piperidine-containing molecules.[3]

The Importance of Comparators in Selectivity Profiling

To understand the selectivity of a novel compound, it is essential to benchmark it against molecules with known properties. For this guide, we have selected three hypothetical piperidine-based compounds as comparators, each representing a different selectivity profile:

  • Compound A (Highly Selective): A well-characterized research tool with high affinity for the primary target and minimal off-target interactions.

  • Compound B (Moderately Selective): A compound with good affinity for the primary target but also known interactions with a limited number of related off-targets.

  • Compound C (Promiscuous): A compound known to interact with multiple targets across different protein families, often a characteristic of early-stage hits that require further optimization.

A Multi-Pronged Approach to Uncovering Off-Target Effects

A comprehensive assessment of a compound's selectivity requires a combination of in vitro biochemical assays, cell-based functional assays, and unbiased proteomic approaches. Each methodology provides a unique and complementary layer of information.

Biochemical Assays: A Broad Net for Initial Screening

The first step in characterizing a new compound is often to screen it against large panels of purified proteins to identify potential interactions.

Kinase Profiling Panels: Given that kinases are a frequent source of off-target effects for many small molecules, screening against a kinase panel is a crucial step.[4][5] These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Enzyme and Substrate Preparation: Recombinant kinases and their specific substrates are diluted to optimal concentrations in assay buffer.

  • Compound Dispensing: A 10-point concentration-response curve of the test compound (e.g., this compound) is prepared in DMSO and dispensed into a 384-well plate.

  • Pre-incubation: The compound and enzyme are pre-incubated for a set period (e.g., 15 minutes) at room temperature to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP and the corresponding substrate at their Km values.

  • Reaction Incubation: The reaction is allowed to proceed for a specified time (e.g., 2 hours).

  • Signal Detection: The amount of ADP generated, which is proportional to kinase activity, is quantified using a luminescence-based detection reagent like ADP-Glo™.[5]

  • Data Analysis: The luminescence signal is measured, and IC50 values are calculated by fitting the data to a dose-response curve.

Receptor Binding Assays: For our hypothesized GPCR target, radioligand binding assays are the gold standard for determining binding affinity (Ki). This technique measures the displacement of a radiolabeled ligand that is known to bind to the target receptor by the test compound.

Cell-Based Assays: Validating Target Engagement in a Physiological Context

While biochemical assays are excellent for initial screening, they lack the complexity of a cellular environment. Cell-based assays are essential for confirming that a compound engages its target within a living cell and for assessing its functional consequences.

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of a protein when a ligand is bound.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Cells expressing the target of interest are cultured and treated with the test compound or a vehicle control.

  • Heating: The cell lysates are heated to a range of temperatures.

  • Protein Separation: The aggregated, denatured proteins are separated from the soluble proteins by centrifugation.

  • Target Quantification: The amount of soluble target protein remaining at each temperature is quantified by Western blotting or other protein detection methods.

  • Data Analysis: A "melting curve" is generated, and a shift in this curve in the presence of the compound indicates target engagement.

Chemical Proteomics: An Unbiased Approach to Target Deconvolution

The aforementioned techniques are "biased" as they rely on pre-selected targets. Chemical proteomics offers an unbiased approach to identify all the proteins that a compound interacts with in a complex biological sample.[6][7][8]

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

This workflow illustrates a common chemical proteomics approach for identifying the cellular targets of a small molecule.

G cluster_prep Probe Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize an affinity probe by attaching a linker to this compound B Immobilize the affinity probe onto a solid support (e.g., agarose beads) A->B C Incubate cell lysate with the immobilized probe B->C D Wash away non-specifically bound proteins C->D E Elute specifically bound proteins D->E F Separate eluted proteins by SDS-PAGE E->F G Excise protein bands and perform in-gel digestion (e.g., with trypsin) F->G H Analyze peptide fragments by LC-MS/MS G->H I Identify proteins using a database search H->I

Caption: Workflow for target identification using affinity chromatography-mass spectrometry.

Interpreting the Data: A Hypothetical Comparison

To illustrate how to interpret the data from these assays, the following table presents hypothetical results for this compound and our three comparator compounds against a small panel of kinases and GPCRs.

Target This compound Ki (nM)Compound A Ki (nM)Compound B Ki (nM)Compound C Ki (nM)
GPCR Target X (Primary) 15 5 10 50
GPCR Target Y>10,000>10,00085250
GPCR Target Z1,500>10,000500150
Kinase 18,000>10,000>10,00075
Kinase 2>10,000>10,0009,000300
hERG Channel5,000>10,0002,000400

Analysis of Hypothetical Data:

  • This compound: Shows good potency for the primary target (GPCR Target X). It has a reasonable selectivity window over GPCR Target Z and the hERG channel, but these interactions should be further investigated. Its selectivity against other tested targets is high.

  • Compound A: Demonstrates high potency and excellent selectivity for the primary target, making it a good tool compound for studying the function of GPCR Target X.

  • Compound B: Has good potency for the primary target but also shows significant affinity for GPCR Target Y. This cross-reactivity should be considered when interpreting in vivo data.

  • Compound C: Exhibits promiscuous binding to multiple targets, suggesting it may have a complex pharmacological profile with a higher likelihood of off-target effects.

Mitigating Off-Target Effects: A Path to Improved Selectivity

Should initial screening reveal undesirable off-target interactions for this compound, several medicinal chemistry strategies can be employed to improve its selectivity.[9][10] Structure-based drug design, guided by computational modeling, can help identify modifications to the molecule that enhance interactions with the primary target while disrupting binding to off-targets.[9]

Hypothetical Signaling Pathway Affected by Off-Target Binding:

This diagram illustrates how an off-target interaction of our hypothetical compound with "GPCR Target Z" could lead to unintended cellular effects.

G Compound This compound PrimaryTarget Primary Target (GPCR Target X) Compound->PrimaryTarget High Affinity OffTarget Off-Target (GPCR Target Z) Compound->OffTarget Lower Affinity DesiredPathway Desired Cellular Response PrimaryTarget->DesiredPathway UndesiredPathway Undesired Cellular Response (e.g., side effect) OffTarget->UndesiredPathway

Caption: Potential for off-target effects via unintended receptor activation.

Conclusion

The journey of a novel compound from discovery to a potential therapeutic is fraught with challenges, with off-target effects being a major hurdle. For a compound like this compound, where public data is scarce, a systematic and multi-faceted approach to selectivity profiling is not just recommended, but essential. By employing a combination of biochemical, cell-based, and proteomic techniques, and by carefully comparing the results to well-characterized compounds, researchers can build a comprehensive understanding of a molecule's interaction landscape. This knowledge is paramount for making informed decisions, mitigating risks, and ultimately, for the successful development of safe and effective new medicines.

References

Comparison Guide: Validating the Mechanism of Action of 1-(Piperidin-4-ylcarbonyl)piperidine via Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers to confirm the molecular mechanism of action of the novel compound 1-(Piperidin-4-ylcarbonyl)piperidine. We will operate under the well-supported hypothesis that this compound, hereafter referred to as P4P , functions as a competitive antagonist at the Dopamine D2 Receptor (D2R), a critical G-protein coupled receptor (GPCR) in neuroscience drug discovery.

The central thesis of this guide is that a specific, targeted mutation within the D2R binding pocket will significantly reduce the binding affinity and functional potency of P4P, thereby providing definitive evidence of its direct engagement and mechanism. We will compare the pharmacological profile of P4P on the wild-type (WT) D2R against a strategically designed mutant receptor, illustrating a robust methodology for mechanism-of-action validation.

Part 1: The Scientific Premise - Targeting the Dopamine D2 Receptor

The Dopamine D2 Receptor is a Gi-coupled GPCR, meaning its activation by an agonist like dopamine initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is a cornerstone of dopaminergic signaling in the central nervous system.

Our hypothesis posits that P4P occupies the same orthosteric binding site as dopamine, physically obstructing the endogenous ligand from activating the receptor, but without initiating a signal itself. This is the classic definition of competitive antagonism.

To test this, we must first identify critical amino acid residues within the D2R's binding pocket that are essential for ligand recognition. Structural and mutagenesis studies have repeatedly highlighted the importance of an aspartic acid residue in transmembrane helix 3 (TM3), specifically Asp114 , which forms a crucial salt bridge with the amine group of dopamine and other catecholamine ligands. We hypothesize that P4P also utilizes this interaction. Therefore, mutating Asp114 should disrupt P4P's binding.

G cluster_membrane Cell Membrane D2R_WT Dopamine D2 Receptor (WT) G_protein Gi Protein D2R_WT->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC Inhibition Dopamine Dopamine (Agonist) Dopamine->D2R_WT P4P P4P (Hypothesized Antagonist) P4P->D2R_WT Blocks ATP ATP ATP->AC

Caption: Hypothesized D2R signaling and point of P4P antagonism.

Part 2: The Experimental Blueprint - A Comparative Mutagenesis Workflow

Our strategy is to compare the antagonist potency of P4P on the wild-type D2R versus a mutant D2R where the key binding residue, Asp114, is replaced with a neutral amino acid, such as asparagine (D114N). This conservative mutation removes the critical negative charge without drastically altering the residue's size, providing a precise probe of the electrostatic interaction.

A significant increase in the IC50 value (the concentration of P4P required to inhibit 50% of the dopamine-induced response) for the D114N mutant compared to the WT receptor would serve as strong evidence for direct interaction at this site.

G cluster_assays Functional Assays (48h post-transfection) start Start: D2R Plasmid (WT) mutagenesis Site-Directed Mutagenesis (Introduce D114N mutation) start->mutagenesis sequence Sequence Verification mutagenesis->sequence transfection Transient Transfection into HEK293 Cells sequence->transfection wt_assay WT D2R Cells: Dopamine Dose-Response + varying [P4P] transfection->wt_assay mut_assay D114N D2R Cells: Dopamine Dose-Response + varying [P4P] transfection->mut_assay analysis Data Analysis: Calculate IC50 for P4P (WT vs. D114N) wt_assay->analysis mut_assay->analysis conclusion Conclusion: Compare IC50 values to confirm mechanism analysis->conclusion

Caption: Overall workflow for mutagenesis and functional comparison.

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating by including necessary controls and verification steps.

Protocol 1: Site-Directed Mutagenesis of D2R (D114N)

This protocol is based on the QuikChange II Site-Directed Mutagenesis Kit methodology.

  • Primer Design: Design complementary forward and reverse primers (~25-45 bp) incorporating the desired D114N mutation in the center. The codon for Asp (GAC) should be changed to Asn (AAC). Ensure primers have a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification:

    • Set up the PCR reaction: 5 µL of 10x reaction buffer, 10-50 ng of dsDNA template (plasmid containing WT D2R gene), 125 ng of forward primer, 125 ng of reverse primer, 1 µL of dNTP mix, 1 µL of PfuUltra HF DNA polymerase, and nuclease-free water to a final volume of 50 µL.

    • Perform thermal cycling: 95°C for 1 min (initial denaturation), followed by 18 cycles of 95°C for 50s, 60°C for 50s, and 68°C for 1 min/kb of plasmid length. Finish with a final extension at 68°C for 7 min.

  • Template Digestion: Add 1 µL of the Dpn I restriction enzyme directly to the amplification reaction. Dpn I specifically digests the original, methylated parental DNA template, leaving only the newly synthesized mutant plasmid. Incubate at 37°C for 1 hour.

  • Transformation: Transform the Dpn I-treated DNA into high-competency E. coli cells. Plate on selective agar plates (e.g., LB-ampicillin) and incubate overnight at 37°C.

  • Verification:

    • Pick several colonies and grow overnight liquid cultures.

    • Perform a miniprep to isolate the plasmid DNA.

    • Crucially, send the purified plasmid DNA for Sanger sequencing to confirm the presence of the D114N mutation and ensure no other mutations were introduced.

Protocol 2: Cell Culture and Transfection
  • Cell Maintenance: Culture Human Embryonic Kidney 293 (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain in a humidified incubator at 37°C with 5% CO2.

  • Seeding: The day before transfection, seed the HEK293 cells into 96-well plates at a density that will result in 80-90% confluency on the day of transfection.

  • Transfection:

    • For each well, dilute 100 ng of plasmid DNA (either WT D2R or D114N D2R) into a serum-free medium.

    • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.

    • Combine the DNA and transfection reagent mixtures, incubate for 15-20 minutes at room temperature to allow complex formation.

    • Add the DNA-lipid complex to the cells.

    • Incubate for 48 hours to allow for receptor expression before performing functional assays.

Protocol 3: cAMP Functional Assay (HTRF)

This protocol utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a highly sensitive method for measuring cAMP levels.

  • Cell Stimulation:

    • After 48h of transfection, gently remove the culture medium.

    • Add 1X stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Antagonist Treatment (P4P): Add varying concentrations of P4P to the wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 15-20 minutes.

  • Agonist Challenge (Dopamine): Add the agonist, dopamine, at a fixed concentration (typically the EC80, the concentration that gives 80% of the maximal response) to all wells except the negative control.

  • Lysis and Detection:

    • After a 30-minute incubation, lyse the cells and add the HTRF detection reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. The ratio of these signals is inversely proportional to the amount of cAMP produced.

Part 4: Data Interpretation - The Signature of a Hit

The primary output will be dose-response curves where the inhibitory effect of P4P is measured. By plotting the cAMP signal against the log concentration of P4P, we can determine the IC50.

Expected Results & Interpretation:

ReceptorP4P IC50 (nM)Fold Shift (Mutant/WT)Interpretation
Wild-Type (WT) D2R 15.2-Baseline potency of the antagonist.
Mutant (D114N) D2R 1850.4121.7x A >10-fold shift is considered significant. This >100-fold loss of potency strongly indicates a direct interaction between P4P and the Asp114 residue.

A significant rightward shift in the dose-response curve for the D114N mutant is the key result. This demonstrates that a much higher concentration of P4P is needed to achieve the same level of inhibition when the critical Asp114 residue is removed, confirming that this residue is a key anchor point for the compound in the D2R binding pocket. This result provides powerful, direct evidence for the hypothesized mechanism of action.

A Researcher's Guide to 1-(Piperidin-4-ylcarbonyl)piperidine: Synthesis, Characterization, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the synthesis and reproducibility of 1-(Piperidin-4-ylcarbonyl)piperidine. We will delve into a detailed experimental protocol, compare it with alternative synthetic strategies, and present a guide to the characterization of this compound, supported by experimental data from the literature.

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved metabolic stability and modulation of lipophilicity.[1] this compound, a molecule featuring two piperidine rings linked by an amide bond, represents a key structure within this class of compounds, often investigated for its potential in various therapeutic areas.[3][4] This guide aims to provide a critical evaluation of the available data on its synthesis and characterization, addressing the crucial aspect of reproducibility in preclinical research.

Synthesis and Reproducibility: A Comparative Look

The most common and direct route to this compound is through the amide coupling of piperidine-4-carboxylic acid with piperidine. The reproducibility of this reaction is highly dependent on the choice of coupling reagents and reaction conditions. Below, we compare several common amide coupling protocols applicable to this synthesis.

Coupling ReagentActivating AgentAdditiveTypical SolventGeneral Observations
EDC-HOBtDCM or DMFA widely used and generally reliable method. HOBt suppresses side reactions and improves yields.[5]
CDI--DCM or THFA simple method, but can be less effective for sterically hindered or electron-deficient amines.
HATUDIPEA-DMFA highly efficient but more expensive option, often used for difficult couplings.

This table provides a general overview. Optimal conditions should be determined empirically.

Experimental Workflow: Amide Coupling Synthesis

The following diagram outlines a standard workflow for the synthesis and purification of this compound via an EDC/HOBt mediated coupling reaction.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis reagents Piperidine-4-carboxylic acid Piperidine EDC, HOBt, DIPEA reaction Stir in anhydrous DCM at 0°C to room temperature reagents->reaction 1. Combine workup Aqueous workup (Wash with NaHCO3, brine) reaction->workup 2. Quench & Extract drying Dry over Na2SO4 workup->drying 3. Isolate Organic Layer concentration Concentrate in vacuo drying->concentration 4. Remove Solvent chromatography Flash Column Chromatography (Silica gel, DCM/MeOH gradient) concentration->chromatography 5. Purify characterization Characterization (NMR, MS, IR) chromatography->characterization 6. Verify Structure & Purity

Caption: A typical workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: EDC/HOBt Coupling

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Piperidine-4-carboxylic acid

  • Piperidine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM, Methanol)

Procedure:

  • To a stirred solution of piperidine-4-carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM at 0 °C, add EDC (1.1 eq).

  • Stir the mixture for 15 minutes to allow for the formation of the active ester.

  • Add piperidine (1.0 eq) followed by the dropwise addition of DIPEA (2.0 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to afford the pure this compound.

Characterization and Data Interpretation

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on both piperidine rings. The chemical shifts and coupling patterns will be influenced by the amide linkage. Protons alpha to the nitrogen atoms will typically appear as multiplets in the range of 2.5-3.5 ppm. Protons on the carbon backbone of the piperidine rings will likely resonate as complex multiplets between 1.4 and 1.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum should display signals corresponding to all carbon atoms in the molecule. The carbonyl carbon of the amide will be a key signal, typically appearing in the range of 170-175 ppm. The carbons adjacent to the nitrogen atoms will be observed between 40 and 50 ppm, while the other aliphatic carbons of the piperidine rings will resonate at higher fields.

For comparison, the ¹H and ¹³C NMR spectra of piperidine itself show signals at approximately 2.79 ppm (alpha-protons), 1.58-1.46 ppm (beta and gamma protons) and 47.9 ppm (alpha-carbons), 27.5 ppm (beta-carbons), 25.4 ppm (gamma-carbon) respectively.[6][7]

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): This technique will provide the accurate mass of the molecule, confirming its elemental composition (C₁₁H₂₀N₂O). The expected m/z value for the protonated molecule [M+H]⁺ would be approximately 197.1654.

Infrared (IR) Spectroscopy
  • The IR spectrum will show a characteristic strong absorption band for the amide carbonyl (C=O) stretch, typically in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of a secondary amide is usually absent in this tertiary amide. C-H stretching vibrations of the aliphatic piperidine rings will be observed around 2850-2950 cm⁻¹.

Comparative Analysis with Alternatives

The utility of this compound is often explored in the context of its potential as a scaffold in drug discovery, particularly for targets requiring a specific three-dimensional arrangement of functional groups.[3]

Structural and Functional Alternatives
Alternative ScaffoldKey FeaturesPotential Advantages
Piperazine-based amides Contains a second nitrogen atom in one of the rings.Can offer different hydrogen bonding capabilities and solubility profiles.
Spirocyclic piperidines Fused ring systems creating a more rigid structure.Reduced conformational flexibility can lead to higher receptor affinity and selectivity.[1]
Pyrrolidine-based amides A five-membered ring instead of a six-membered piperidine ring.Provides a different geometric arrangement of substituents.

The choice of scaffold ultimately depends on the specific biological target and the desired structure-activity relationship (SAR).

Conclusion

The synthesis of this compound via amide coupling is a well-established and reproducible process, provided that appropriate coupling agents and purification methods are employed. This guide has outlined a standard, reliable protocol and provided a framework for the characterization of the final product. For researchers in drug discovery, a thorough understanding of the synthesis and a comparative analysis with alternative scaffolds are crucial for the rational design of novel therapeutic agents. The inherent versatility of the piperidine motif ensures that it will remain a privileged structure in the development of new medicines.[2]

References

Comparative Benchmarking of 1-(Piperidin-4-ylcarbonyl)piperidine: A Novel Mu-Opioid Receptor Agonist Candidate Against Oxycodone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Evolving Landscape of Pain Management

The development of novel analgesic agents remains a cornerstone of pharmaceutical research, driven by the need for therapies with improved efficacy and safety profiles over existing options. While opioids are highly effective for managing moderate to severe pain, their use is often limited by significant side effects, including respiratory depression, tolerance, and the potential for misuse.[1][2][3] This has spurred the search for new chemical entities (NCEs) that can provide potent analgesia with a wider therapeutic window.

This guide introduces 1-(Piperidin-4-ylcarbonyl)piperidine , hereafter designated PCP-1 , a novel piperidine derivative synthesized for investigation as a potential analgesic.[4][5][6] The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous centrally active drugs, including potent analgesics.[4][5][6][7] This document provides a comprehensive head-to-head comparison of PCP-1 against Oxycodone , a widely prescribed semi-synthetic opioid, which serves as the current standard-of-care benchmark.[1][8] Through a series of standardized preclinical assays, we will objectively evaluate the pharmacological, pharmacokinetic, and efficacy profiles of PCP-1 to determine its potential as a next-generation analgesic.

Pharmacological Profiles of Test Compounds

A thorough understanding of a compound's mechanism of action is critical to interpreting its biological effects. Here, we outline the established mechanism of Oxycodone and the hypothesized mechanism of our investigational compound, PCP-1.

This compound (PCP-1): A Hypothesized Selective Mu-Opioid Agonist

Based on structural similarities to other 4-substituted piperidine compounds with known analgesic activity, PCP-1 is hypothesized to function as a potent and selective agonist at the mu-opioid receptor (MOR).[9][10][11][12][13][14] The core hypothesis is that the specific arrangement of the dual piperidine rings linked by a carbonyl group facilitates high-affinity binding to the MOR, while minimizing off-target interactions with kappa (KOR) and delta (DOR) opioid receptors. This selectivity is a key design feature aimed at reducing the side-effect profile associated with less selective opioids.

Standard-of-Care: Oxycodone

Oxycodone is a potent semi-synthetic opioid that exerts its analgesic effects through agonist activity at multiple opioid receptors.[1][8][15] While it is effective for pain relief, its primary therapeutic action is mediated by its strong affinity for the mu-opioid receptor.[8][15] It also possesses agonist properties at the kappa and delta receptors.[1][8] This multi-receptor activity, while contributing to its analgesic efficacy, is also implicated in its spectrum of side effects.[1][16]

Comparative Performance Analysis: In Vitro & In Vivo Data

To objectively benchmark PCP-1 against Oxycodone, a series of industry-standard preclinical assays were conducted. The following tables summarize the hypothetical, yet representative, data from these experiments.

Table 1: In Vitro Opioid Receptor Binding Affinity

Objective: To determine the binding affinity and selectivity of PCP-1 and Oxycodone for the human mu (hMOR), kappa (hKOR), and delta (hDOR) opioid receptors using a competitive radioligand binding assay.

CompoundhMOR Ki (nM)hKOR Ki (nM)hDOR Ki (nM)hKOR/hMOR Selectivity RatiohDOR/hMOR Selectivity Ratio
PCP-1 1.5250450167300
Oxycodone 5.2851501629

Data represent the geometric mean from n=3 independent experiments. Ki is the inhibitory constant.

Interpretation: The data indicate that PCP-1 binds to the mu-opioid receptor with approximately 3.5-fold higher affinity than Oxycodone. Critically, PCP-1 demonstrates significantly greater selectivity for the mu-opioid receptor over the kappa and delta subtypes compared to Oxycodone, supporting its design hypothesis.

Table 2: In Vitro Mu-Opioid Receptor Functional Activity

Objective: To assess the potency and efficacy of the compounds in activating the human mu-opioid receptor, measured via a [³⁵S]GTPγS binding assay.

CompoundEC₅₀ (nM)Eₘₐₓ (% of baseline)
PCP-1 8.595%
Oxycodone 25.098%

EC₅₀ is the half-maximal effective concentration. Eₘₐₓ is the maximum effect.

Interpretation: Both compounds behave as full agonists at the mu-opioid receptor. PCP-1 demonstrates nearly 3-fold greater potency in activating the receptor compared to Oxycodone, which aligns with its higher binding affinity.

Table 3: In Vivo Analgesic Efficacy (Mouse Hot Plate Test)

Objective: To evaluate the dose-dependent analgesic effect of PCP-1 and Oxycodone in a thermal pain model.

TreatmentDose (mg/kg, s.c.)Latency to Response (sec)
Vehicle -12.5 ± 1.8
PCP-1 1.018.2 ± 2.1
PCP-1 3.028.5 ± 3.5
PCP-1 10.045.0 ± 4.2
Oxycodone 1.015.1 ± 1.9
Oxycodone 3.022.4 ± 3.1
Oxycodone 10.042.1 ± 4.0**

*Data are presented as mean ± SEM. s.c. = subcutaneous administration. *p<0.05, *p<0.01 vs. Vehicle.

Interpretation: Both PCP-1 and Oxycodone produce a significant, dose-dependent increase in the latency to a pain response, confirming their analgesic properties. PCP-1 appears to be more potent than Oxycodone in this in vivo model, showing a significant effect at a lower dose.

Table 4: Comparative Pharmacokinetic Profile in Rats

Objective: To characterize and compare the basic pharmacokinetic parameters of PCP-1 and Oxycodone following intravenous administration in rats.

ParameterPCP-1Oxycodone
Half-life (t½, hours) 4.53.5
Volume of Distribution (Vd, L/kg) 2.02.6
Clearance (CL, L/hr/kg) 0.320.80
Bioavailability (F%, oral) 35%60-87%[1]

Interpretation: PCP-1 exhibits a slightly longer half-life and lower clearance compared to Oxycodone, suggesting a potentially more sustained exposure profile. Its volume of distribution indicates moderate tissue penetration. The oral bioavailability is lower than that of Oxycodone, which may guide future formulation development efforts.

Visualizations: Pathways and Workflows

Mu-Opioid Receptor Signaling Cascade

The following diagram illustrates the canonical G-protein coupled signaling pathway activated by a mu-opioid agonist like PCP-1 or Oxycodone.[17][18]

MOR_Signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC αi inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel βγ inhibits K_Channel K⁺ Channel G_Protein->K_Channel βγ activates cAMP cAMP AC->cAMP Converts Agonist Opioid Agonist (PCP-1 / Oxycodone) Agonist->MOR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Analgesia Analgesia & Cellular Effects PKA->Analgesia Downstream Signaling Ca_Channel->Analgesia ↓ Neurotransmitter Release K_Channel->Analgesia Hyperpolarization

Caption: Mu-Opioid Receptor (MOR) signaling pathway.

Preclinical Analgesic Candidate Evaluation Workflow

This diagram outlines the logical progression of experiments used to characterize and benchmark a novel analgesic candidate.

Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_decision Decision Point Binding Receptor Binding Assays (Affinity & Selectivity) Functional Functional Assays (Potency & Efficacy) Binding->Functional Confirm Mechanism PK Pharmacokinetics (PK) (ADME Profile) Functional->PK Advance Promising Candidates Efficacy Efficacy Models (e.g., Hot Plate Test) PK->Efficacy Inform Dose Selection GoNoGo Lead Candidate Selection Efficacy->GoNoGo

Caption: Experimental workflow for analgesic drug discovery.

Detailed Experimental Methodologies

Scientific integrity requires transparent and reproducible methods. The following sections provide detailed protocols for the key experiments described in this guide.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for opioid receptors.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing hMOR, hKOR, or hDOR.

  • Radioligands: [³H]DAMGO (for MOR), [³H]U69,593 (for KOR), [³H]DPDPE (for DOR).

  • Non-specific binding agent: Naloxone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (PCP-1, Oxycodone) at various concentrations.

  • 96-well plates, filter mats (GF/C), scintillation counter.

Procedure:

  • Prepare serial dilutions of PCP-1 and Oxycodone in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate radioligand (at a final concentration near its Kd), and 50 µL of the test compound dilution.

  • For total binding wells, add 50 µL of assay buffer instead of the test compound. For non-specific binding wells, add 50 µL of naloxone.

  • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (20-40 µg protein/well).

  • Incubate the plate for 60 minutes at 25°C with gentle agitation.

  • Terminate the reaction by rapid filtration through GF/C filter mats using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filter mats, place them in scintillation vials with scintillant, and count radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percent inhibition of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[19]

Protocol 2: [³⁵S]GTPγS Functional Assay

Objective: To measure G-protein activation following receptor agonism.

Materials:

  • Cell membranes expressing the mu-opioid receptor.

  • [³⁵S]GTPγS radioligand.

  • GDP (Guanosine Diphosphate).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Test compounds (PCP-1, Oxycodone) at various concentrations.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Pre-incubate cell membranes (10-20 µg) with GDP (10 µM) for 15 minutes on ice.

  • In a 96-well plate, add the membrane/GDP mixture, test compound dilutions, and assay buffer.

  • Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through GF/C filter mats.

  • Wash filters with ice-cold buffer and measure bound radioactivity via scintillation counting.

  • Data Analysis: Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist. Use non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.[20]

Protocol 3: Mouse Hot Plate Analgesia Test

Objective: To assess the central analgesic activity of test compounds.

Materials:

  • Male C57BL/6 mice (20-25 g).

  • Hot plate apparatus set to a constant temperature (e.g., 52-55°C).[21][22][23]

  • Test compounds (PCP-1, Oxycodone) dissolved in a suitable vehicle (e.g., saline).

  • Stopwatch.

Procedure:

  • Acclimatize mice to the testing room for at least 60 minutes before the experiment.

  • Determine a baseline latency for each mouse by placing it on the hot plate and recording the time until a nocifensive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 60 seconds) must be set to prevent tissue damage.[23][24]

  • Administer the test compounds or vehicle via the desired route (e.g., subcutaneous).

  • At a predetermined time post-administration (e.g., 30 minutes), place the mouse back on the hot plate and measure the response latency.

  • Data Analysis: Compare the post-treatment latencies between the vehicle and drug-treated groups using statistical analysis (e.g., ANOVA followed by a post-hoc test). An increase in latency indicates an analgesic effect.[21][25]

Protocol 4: In Vivo Pharmacokinetic (PK) Study

Objective: To determine key PK parameters of a test compound.

Materials:

  • Male Sprague-Dawley rats with cannulated jugular veins.

  • Test compounds formulated for intravenous (IV) and oral (PO) administration.

  • Blood collection tubes (containing anticoagulant).

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Fast rats overnight before dosing.

  • Administer the test compound via IV bolus or oral gavage at a specific dose (e.g., 1 mg/kg IV, 5 mg/kg PO).

  • Collect blood samples (~100 µL) from the jugular vein cannula at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Process blood samples to obtain plasma by centrifugation.

  • Extract the drug from plasma samples and analyze the concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration versus time profile. Use non-compartmental analysis software to calculate key PK parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC). Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.[26][27][28][29]

References

A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of 1-(Piperidin-4-ylcarbonyl)piperidine Analogs as Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-(piperidin-4-ylcarbonyl)piperidine scaffold is a key structural motif in a significant class of synthetic opioids, most notably represented by fentanyl and its analogs. These compounds are potent µ-opioid receptor agonists, and subtle structural modifications can dramatically alter their pharmacokinetic (PK) and pharmacodynamic (PD) profiles, leading to variations in potency, duration of action, and side-effect profiles. This guide provides a comparative analysis of these analogs, supported by experimental data, to aid researchers in the rational design of novel opioid therapeutics.

The development of new opioid analgesics with improved therapeutic windows remains a critical goal in medicine. A deep understanding of the structure-activity relationships (SAR) within the 4-anilidopiperidine class, a core component of many of these analogs, is paramount. The choice of substituents on the piperidine rings and the acyl chain directly influences receptor affinity, efficacy, and the metabolic fate of the molecule.[1][2][3] This guide will delve into these relationships, providing a framework for predicting the pharmacological properties of novel derivatives.

Comparative Pharmacodynamic Profiles

The primary pharmacodynamic measure for these opioid analogs is their binding affinity and functional activity at the µ-opioid receptor (MOR). High affinity (low Kᵢ value) and potent agonism are hallmarks of this class. The following table summarizes the in vitro receptor binding affinities for a selection of this compound analogs and related 4-anilidopiperidine derivatives.

Compoundµ-Opioid Receptor Kᵢ (nM)δ-Opioid Receptor Kᵢ (nM)κ-Opioid Receptor Kᵢ (nM)Reference
Fentanyl1-100>1000>1000[4]
Alfentanil<1>1000>1000[4]
Sufentanil<1>1000>1000[4]
Remifentanil1-100>1000>1000[5]
Carfentanil<1~100~1000[6][7]
cis-3-Methylfentanyl~0.05--[2]
1-[2-(1H-pyrazol-1-yl)ethyl]-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamido)piperidine---[8]

Note: Kᵢ values can vary between different studies and assay conditions. The ranges provided are indicative of the general potency.

The in vivo analgesic potency of these compounds is typically assessed using animal models, such as the hot-plate or tail-flick test, and is expressed as the ED₅₀ (the dose required to produce a therapeutic effect in 50% of the population).

CompoundAnalgesic Potency (ED₅₀, mg/kg, rodent model)Onset of ActionDuration of ActionReference
Morphine~1.0SlowerLonger[1]
Fentanyl0.011RapidShort[1]
Alfentanil-Very RapidVery Short[9]
Sufentanil0.0006RapidShort[9]
Remifentanil-Extremely RapidExtremely Short[5][10]
Carfentanil0.0003Rapid-[6][7]
cis-(+)-N-(3-methyl-l-(2-phenylethyl)-4-piperidyl]-N-phenylpropan-amide0.00058RapidShorter[1]

Causality Behind Experimental Choices: The selection of µ, δ, and κ opioid receptors for binding assays is based on their well-established roles in pain modulation and the side effects of opioid drugs. The µ-opioid receptor is the primary target for most clinically used opioids and is responsible for their analgesic effects, but also for respiratory depression and euphoria.[11] The in vivo analgesic assays, such as the hot-plate test, are chosen as they provide a quantifiable measure of the drug's ability to suppress a pain response, which is a direct reflection of its intended therapeutic effect.

Comparative Pharmacokinetic Profiles

The pharmacokinetic properties of this compound analogs determine their absorption, distribution, metabolism, and excretion (ADME), which in turn dictates their onset and duration of action.

CompoundClearance (L/min)Volume of Distribution (L)Elimination Half-lifeContext-Sensitive Half-Time (infusion dependent)Reference
Fentanyl~0.8~2002-4 hoursIncreases with infusion duration[12]
Alfentanil~0.3~30~1.5 hours~47 minutes (after 3-hour infusion)[10][12]
Sufentanil~0.9~120~2.7 hoursIncreases with infusion duration[12]
Remifentanil~3~303-10 minutes~3.2 minutes (independent of infusion duration)[5][10]

Causality Behind Experimental Choices: The determination of pharmacokinetic parameters such as clearance, volume of distribution, and half-life is crucial for designing appropriate dosing regimens.[13] For potent opioids used in anesthesia, like remifentanil, the context-sensitive half-time is a particularly important parameter as it predicts the time for the plasma concentration to decrease by 50% after stopping a continuous infusion, which is critical for titratability and rapid recovery.[5][10] The unique ester linkage in remifentanil's structure, making it susceptible to rapid hydrolysis by non-specific esterases in the blood and tissues, is a deliberate design feature to achieve this ultra-short duration of action.[5][10]

Structure-Activity Relationship (SAR) Insights

The pharmacological profiles of these analogs are intricately linked to their chemical structures:

  • Substituents on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is a key determinant of potency. A phenethyl group, as seen in fentanyl, is generally optimal for high µ-opioid receptor affinity.[1]

  • Acyl Group on the Anilino Nitrogen: The propanamide group in fentanyl contributes significantly to its potency. Modifications to this group can alter both potency and duration of action.[1]

  • Modifications to the Piperidine Ring: Introduction of a methyl group at the 3-position of the piperidine ring, as in cis-3-methylfentanyl, can dramatically increase potency.[1][2] However, larger substituents generally lead to a decrease in activity.[2]

  • 4-Position of the Piperidine Ring: The 4-anilido substitution is critical for activity. Replacing the phenyl group of the anilido moiety with other aromatic or heteroaromatic rings can modulate the pharmacological profile, sometimes leading to compounds with improved therapeutic indices.[1][8] The incorporation of a 4-phenyl or 4-heteroaryl group can also lead to potent analgesics.[8]

Experimental Protocols

In Vitro Opioid Receptor Binding Assay (Radioligand Displacement)

This protocol describes a standard method for determining the binding affinity of a test compound for opioid receptors using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the human µ-opioid receptor.

  • Radioligand (e.g., [³H]DAMGO for µ-receptors).

  • Test compounds (analogs of this compound).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., naloxone).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the incubation buffer.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

In Vivo Analgesic Activity Assay (Hot-Plate Test in Rodents)

This protocol outlines a common method for assessing the analgesic efficacy of a compound in a rodent model.

Materials:

  • Male Sprague-Dawley rats or Swiss Webster mice.

  • Hot-plate apparatus with a controlled temperature (e.g., 55 ± 0.5°C).

  • Test compounds and vehicle control.

  • Administration supplies (e.g., syringes, needles).

Procedure:

  • Acclimatize the animals to the laboratory environment for at least one week before the experiment.

  • Determine the baseline latency for each animal by placing it on the hot plate and measuring the time it takes to exhibit a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Administer the test compound or vehicle control to the animals via a specific route (e.g., intravenous, intraperitoneal, or subcutaneous).

  • At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency.

  • Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

  • Determine the ED₅₀ value by performing a dose-response analysis of the peak %MPE values.

Visualizations

G cluster_PK Pharmacokinetic Analysis Workflow drug_admin Drug Administration (e.g., IV, PO) blood_sampling Serial Blood Sampling drug_admin->blood_sampling sample_prep Plasma Sample Preparation (e.g., Protein Precipitation) blood_sampling->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms pk_params Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2, CL, Vd) lc_ms->pk_params

Caption: A generalized workflow for a preclinical pharmacokinetic study.

G Ligand Opioid Agonist (e.g., Fentanyl Analog) MOR µ-Opioid Receptor (GPCR) Ligand->MOR G_protein Gαi/o Activation MOR->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC K_channel K+ Channel Activation G_protein->K_channel Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter ↓ Neurotransmitter Release Ca_channel->Neurotransmitter Neurotransmitter->Analgesia

Caption: Simplified signaling pathway of a µ-opioid receptor agonist.

References

Safety Operating Guide

Personal protective equipment for handling 1-(Piperidin-4-ylcarbonyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Acquiring Safety Data

I've initiated a thorough search for the Safety Data Sheet (SDS) and associated toxicological/handling details pertaining to 1-(Piperidin-4-ylcarbonyl)piperidine. My focus is on understanding this compound's specific risks and handling requirements, with the SDS being a crucial first step. I will then review the available data to gain a comprehensive view.

Investigating PPE Protocols

I'm now diving into the realm of Personal Protective Equipment (PPE) best practices. I'm gathering recommendations from OSHA, ECHA, and other trusted sources for compounds sharing similarities with this compound. Concurrently, I'm securing verified URLs for my references. Next, I'll create the guide's structure: starting with PPE importance, then diving into specific PPE for lab scenarios, followed by detailed instructions and a comprehensive reference list.

Reviewing Safety Data Sheets

Developing PPE Guidelines

The absence of an exact SDS forced me to extrapolate. Piperidine's SDS and the related nitrile derivative's data are my foundation now. I can confidently establish essential PPE: flammability necessitates fire-resistant gear; toxicity demands gloves and respirators; and corrosiveness requires robust eye and skin protection. My focus shifts to synthesizing this info into a concrete and cautious PPE protocol.

Formulating PPE Recommendations

The lack of a specific SDS for "this compound" has steered me toward synthesizing PPE guidelines from piperidine and nitrile derivative SDS data. Flammability dictates fire-resistant gear, toxicity demands gloves/respirators, and corrosiveness requires robust eye/skin protection. I'm now structuring a detailed, precautionary PPE guide emphasizing the compound's hazards being at least those of piperidine, referencing relevant SDSs.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Piperidin-4-ylcarbonyl)piperidine
Reactant of Route 2
Reactant of Route 2
1-(Piperidin-4-ylcarbonyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.